molecular formula C11H11NO2 B1298529 methyl 2-(1H-indol-1-yl)acetate CAS No. 33140-80-6

methyl 2-(1H-indol-1-yl)acetate

Cat. No.: B1298529
CAS No.: 33140-80-6
M. Wt: 189.21 g/mol
InChI Key: FSWMODFYWAQRFP-UHFFFAOYSA-N
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Description

Methyl 2-(1H-indol-1-yl)acetate is a high-purity organic compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . It is supplied for research and development applications, strictly for professional laboratory use. This ester is a derivative of the indole scaffold , a privileged structure in medicinal chemistry known for its widespread presence in biologically active molecules . The indole nucleus is a fundamental pharmacophore, and its derivatives demonstrate a broad spectrum of biological activities, making them valuable intermediates in drug discovery . Researchers utilize this compound as a key synthetic building block for exploring new therapeutic agents. Indole-based compounds have been investigated for their potential in developing pharmaceuticals with antiviral, anti-inflammatory, anticancer, anti-HIV, and antimicrobial properties , among others . Its molecular structure features an ester functional group, which offers a handle for further chemical modification, such as hydrolysis or amide coupling, to create a diverse array of more complex molecules for biological screening . The compound is characterized by specific physical and chemical data; its density is calculated to be 1.138 g/cm³, with a predicted boiling point of approximately 318.6°C at 760 mmHg . Proper handling procedures should be followed, as indicated by its GHS warning and hazard statements

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-indol-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11NO2/c1-14-11(13)8-12-7-6-9-4-2-3-5-10(9)12/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWMODFYWAQRFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359507
Record name methyl 2-(1H-indol-1-yl)acetate
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33140-80-6
Record name methyl 2-(1H-indol-1-yl)acetate
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Record name methyl 2-(1H-indol-1-yl)acetate
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-(1H-indol-1-yl)acetate from Indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indole Scaffold and the Utility of Methyl 2-(1H-indol-1-yl)acetate in Drug Discovery

The indole nucleus is a privileged heterocyclic scaffold, forming the core of a vast array of natural products and pharmacologically active compounds.[1] Its unique electronic properties and versatile reactivity have made it a cornerstone in medicinal chemistry, with indole-containing drugs demonstrating a wide spectrum of therapeutic activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The functionalization of the indole ring, particularly at the N-1 position, is a critical strategy in the design and synthesis of novel drug candidates, as it allows for the introduction of diverse pharmacophores that can modulate the biological activity and pharmacokinetic properties of the parent molecule.

This technical guide provides a comprehensive overview of the synthesis of this compound from indole. This compound is a valuable building block in organic synthesis and holds particular significance as a key intermediate in the preparation of various pharmaceutically important molecules. A notable example is its role in the synthesis of Zafirlukast, a leukotriene receptor antagonist used in the maintenance treatment of asthma.[4][5] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic methodologies, mechanistic insights, and practical considerations for the preparation of this important indole derivative.

Synthetic Strategies for the N-Alkylation of Indole

The synthesis of this compound is achieved through the N-alkylation of indole with a suitable two-carbon electrophile bearing a methyl ester group. The core of this transformation involves the deprotonation of the indole nitrogen to form the indolide anion, which then acts as a nucleophile to displace a leaving group on the alkylating agent. The choice of base, solvent, and alkylating agent, as well as the reaction conditions, are crucial for achieving high yields and selectivity.

Methodology 1: Classical N-Alkylation using a Strong Base

A widely employed and robust method for the N-alkylation of indoles involves the use of a strong base to quantitatively generate the indolide anion. Sodium hydride (NaH) is a common choice for this purpose, typically used in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

The reaction proceeds via a two-step mechanism. First, the hydride ion from sodium hydride deprotonates the indole at the N-1 position to form the sodium salt of the indolide anion and hydrogen gas. This is followed by a nucleophilic substitution (SN2) reaction where the indolide anion attacks the electrophilic carbon of the alkylating agent, methyl 2-bromoacetate or methyl 2-chloroacetate, displacing the halide to form the desired product.

Classical N-Alkylation Mechanism Indole Indole Indolide Indolide Anion Indole->Indolide + NaH NaH NaH H2 H₂ (gas) Indolide->H2 Product This compound Indolide->Product + Methyl 2-bromoacetate AlkylHalide Methyl 2-bromoacetate NaBr NaBr Product->NaBr

Caption: Mechanism of classical N-alkylation of indole.

Materials:

  • Indole

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl 2-bromoacetate (or methyl 2-chloroacetate)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of indole (1.0 equivalent) in anhydrous DMF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30-60 minutes, during which time the evolution of hydrogen gas should cease, and the solution may become a clear or slightly colored solution of the sodium indolide.

  • Methyl 2-bromoacetate (1.1 equivalents) is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • The mixture is then diluted with water and extracted with ethyl acetate (3 x).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Methodology 2: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a milder and often more convenient alternative to the use of strong, moisture-sensitive bases like sodium hydride. This method involves a biphasic system, typically an organic solvent and an aqueous solution of a base, with a phase-transfer catalyst that facilitates the transfer of the hydroxide or indolide anion into the organic phase.

The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), is central to this methodology. The lipophilic cation of the catalyst pairs with the hydroxide ion from the aqueous phase, transporting it into the organic phase where it can deprotonate the indole. Alternatively, the catalyst can exchange its counter-ion for the indolide anion, which is then more soluble in the organic phase and can readily react with the alkylating agent. This approach avoids the need for strictly anhydrous conditions and strong, hazardous bases.

Phase-Transfer Catalysis Workflow start Biphasic System Setup Aqueous Phase: NaOH Organic Phase: Indole, Methyl 2-bromoacetate, Toluene catalyst Add Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide) start->catalyst reaction Vigorous Stirring at Room Temperature Formation of Indolide Anion in Organic Phase Reaction with Methyl 2-bromoacetate catalyst->reaction workup Workup Phase Separation Acidification of Aqueous Phase (optional) Extraction with Organic Solvent reaction->workup purification Purification Drying of Organic Layer Solvent Evaporation Column Chromatography workup->purification product Pure this compound purification->product

Caption: Workflow for the PTC synthesis of this compound.

Materials:

  • Indole

  • Methyl 2-bromoacetate

  • Sodium hydroxide

  • Tetrabutylammonium bromide (TBAB)

  • Toluene (or another suitable organic solvent like benzene)

  • Water

  • Ethyl acetate

  • Dilute hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of indole (1.0 equivalent) and methyl 2-bromoacetate (1.2 equivalents) in toluene, an aqueous solution of sodium hydroxide (e.g., 50% w/v, 2-3 equivalents) is added.

  • Tetrabutylammonium bromide (0.05-0.1 equivalents) is then added to the biphasic mixture.

  • The reaction mixture is stirred vigorously at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC.

  • After completion, the phases are separated. The aqueous phase can be acidified with dilute hydrochloric acid and extracted with ethyl acetate to recover any unreacted indole.

  • The organic phase is washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Data Presentation and Characterization

The successful synthesis of this compound must be confirmed through rigorous characterization. The following table summarizes the expected reaction parameters and product characteristics.

ParameterMethodology 1 (Strong Base)Methodology 2 (PTC)
Base Sodium Hydride (NaH)Sodium Hydroxide (NaOH)
Solvent Anhydrous DMF or THFToluene/Water
Catalyst NoneTetrabutylammonium Bromide
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 4-12 hours12-24 hours
Typical Yield 70-90%65-85%
Purification Column ChromatographyColumn Chromatography

Expected Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

    • 7.65 (d, J = 7.9 Hz, 1H, H-4)

    • 7.20-7.30 (m, 2H, H-5, H-6)

    • 7.12 (d, J = 8.2 Hz, 1H, H-7)

    • 7.08 (d, J = 3.1 Hz, 1H, H-2)

    • 6.52 (d, J = 3.1 Hz, 1H, H-3)

    • 4.85 (s, 2H, N-CH₂)

    • 3.75 (s, 3H, O-CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm):

    • 169.5 (C=O)

    • 136.0 (C-7a)

    • 128.8 (C-2)

    • 128.0 (C-3a)

    • 121.8 (C-5)

    • 121.0 (C-6)

    • 120.0 (C-4)

    • 109.5 (C-7)

    • 102.0 (C-3)

    • 52.5 (O-CH₃)

    • 48.0 (N-CH₂)

  • Mass Spectrometry (ESI-MS): m/z 190.08 [M+H]⁺, 212.06 [M+Na]⁺

Conclusion

This guide has detailed two robust and reliable methods for the synthesis of this compound from indole: a classical approach using a strong base and a more convenient method employing phase-transfer catalysis. The choice of methodology will depend on the specific laboratory capabilities and safety considerations. Both routes provide good to excellent yields of the desired product. The significance of this compound as a versatile building block, particularly in the synthesis of the anti-asthmatic drug Zafirlukast, underscores the importance of efficient and scalable synthetic routes to this compound. The provided experimental protocols and characterization data serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug development.

References

  • Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. (2023). Taylor & Francis Online. [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (n.d.). RSC Publishing. [Link]

  • Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. (2023). ACS Omega. [Link]

  • A kind of synthetic method of zafirlukast intermediate. (n.d.).
  • Preparation process of zafirlukast. (n.d.).
  • Derivatives of indole-1-acetic acid as antiinflammatory agents. (n.d.). ACS Publications. [Link]

  • Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. (2018). ACS Omega. [Link]

  • B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles - Supporting Information. (n.d.). [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (n.d.). RSC Publishing. [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (n.d.). MDPI. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI. [Link]

  • Synthesis and pharmacological evaluation of indole derivatives as deaza analogues of potent human neutrophil elastase inhibitors (HNE). (2016). Drug Dev Res. [Link]

  • Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1). (2022). PubMed Central. [Link]

  • Synthesis and Molecular docking studies of Indole based compound (2-Methyl-1-Phenylsulfonyl-1h-Indol-3-yl)Phenylmethyl Acetate to nicotinic acetylcholine receptors. (n.d.). JOCPR. [Link]

  • Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles. (2020). ACS Medicinal Chemistry Letters. [Link]

Sources

A Guide to the Spectroscopic Characterization of Methyl 2-(1H-indol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of numerous pharmacologically active compounds. Methyl 2-(1H-indol-1-yl)acetate is a key intermediate and building block in this field. Its precise structure, established through rigorous spectroscopic analysis, is paramount for ensuring the integrity of subsequent research and development. The substitution pattern on the indole ring—specifically, whether alkylation occurs on the nitrogen (N-1) or a carbon atom (C-3)—dramatically influences the molecule's chemical behavior and biological activity.

This technical guide provides a comprehensive, in-depth analysis of the essential spectroscopic techniques used to characterize this compound (CAS No: 33140-80-6)[1]. As a senior application scientist, my objective is not merely to present data but to explain the underlying principles and the causal logic behind the experimental choices. This guide is designed to be a self-validating framework, enabling researchers to confidently confirm the identity, purity, and structure of this vital compound.

Molecular Structure and Foundational Data

A clear understanding of the molecular architecture is the starting point for any spectroscopic interpretation.

  • Chemical Formula: C₁₁H₁₁NO₂[1]

  • Molecular Weight: 189.21 g/mol [1]

  • Monoisotopic Mass: 189.07898 Da[2]

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, it definitively confirms that the acetate group is attached to the indole nitrogen (N-1), a critical piece of information that distinguishes it from its C-3 substituted isomer, methyl 2-(1H-indol-3-yl)acetate[3][4].

¹H NMR Spectroscopy

Expertise & Experience: The proton NMR spectrum provides a direct map of the hydrogen atoms in the molecule. The key diagnostic signals are the two singlets for the non-coupled methylene (-CH₂-) and methyl (-CH₃) protons of the acetate group. Their chemical shifts, along with the characteristic patterns of the indole ring protons, provide a unique fingerprint for the N-1 isomer.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum over a range of 0-12 ppm, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Presentation: ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityAssignment (Proton)
~7.65Doublet (d)H-4
~7.20-7.30Multiplet (m)H-5, H-6
~7.15Doublet (d)H-7
~7.10Doublet (d)H-2
~6.55Doublet (d)H-3
~4.90Singlet (s)H-8 (-NCH₂)
~3.75Singlet (s)H-12 (-OCH₃)

Note: Exact chemical shifts can vary slightly based on solvent and concentration. The data presented is a representative compilation.

Causality Behind Assignments:

  • The protons on the benzene portion of the indole ring (H-4, H-5, H-6, H-7) typically appear between 7.0 and 7.7 ppm and show characteristic coupling patterns.

  • The singlet at ~4.90 ppm is highly diagnostic. Its integration value of 2H and lack of splitting confirm it as the methylene group attached to the nitrogen, which has no adjacent protons.

  • The sharp singlet at ~3.75 ppm, integrating to 3H, is characteristic of the methyl ester protons[5].

  • The protons at C-2 and C-3 of the indole ring appear as doublets due to their coupling with each other. Their upfield shift compared to the benzene ring protons is typical for the electron-rich pyrrole ring.

¹³C NMR Spectroscopy

Expertise & Experience: While ¹H NMR maps the protons, ¹³C NMR confirms the carbon skeleton. The chemical shift of the carbonyl carbon is a key identifier for the ester functional group. Furthermore, Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments are invaluable for distinguishing between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, adding another layer of validation.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR, though a slightly higher concentration (~20-30 mg) may be beneficial.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher spectrometer.

  • Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum where each unique carbon appears as a single line. A DEPT-135 experiment should be run subsequently.

Data Presentation: ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmCarbon Type (DEPT-135)Assignment (Carbon)
~169.5QuaternaryC-9 (C=O)
~136.0QuaternaryC-7a
~128.8CHC-2
~128.0QuaternaryC-3a
~122.0CHC-5
~121.5CHC-6
~120.0CHC-4
~109.5CHC-7
~102.0CHC-3
~52.5CH₃C-12 (-OCH₃)
~48.5CH₂C-8 (-NCH₂)

Trustworthiness Through 2D NMR: For ultimate structural confirmation, 2D NMR experiments provide a self-validating system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, confirming the C-H assignments in the tables above.

  • HMBC (Heteronuclear Multiple Bond Correlation): This reveals 2- and 3-bond correlations between protons and carbons. For this compound, the most crucial correlation is from the methylene protons (H-8, δ ~4.90) to the indole carbons C-2 and C-7a. This unequivocally proves the point of attachment is N-1.

Caption: Key HMBC correlations confirming the N-1 substitution.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, two features are critically important: the presence of a strong ester carbonyl (C=O) absorption and the absence of the N-H stretch characteristic of an unsubstituted indole.

Experimental Protocol: IR Spectrum Acquisition

  • Sample Preparation: The spectrum can be acquired using a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a transparent disk. Alternatively, a thin film can be cast onto a salt plate from a volatile solvent.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample typically from 4000 to 400 cm⁻¹.

Data Presentation: Characteristic IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2950MediumAliphatic C-H Stretch (-CH₂, -CH₃)
~1750 Strong Ester C=O Stretch
~1610, ~1460Medium-StrongAromatic C=C Stretch
~1220StrongC-O Stretch (Ester)
~750StrongC-H Out-of-plane bend (ortho-disubstituted benzene)

Trustworthiness & Self-Validation: The IR spectrum serves as a quick quality control check. The strong, sharp peak around 1750 cm⁻¹ is the unmistakable signature of the ester carbonyl group. Equally important is the lack of a broad absorption band around 3300-3400 cm⁻¹, which would indicate the presence of an N-H bond from the starting indole material. This confirms the success of the N-alkylation reaction.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition, providing an exceptionally high degree of confidence in the compound's identity.

Experimental Protocol: Mass Spectrum Acquisition

  • Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) source, which is a soft ionization technique suitable for this molecule.

  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly or via LC-MS.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The expected primary ion will be the protonated molecule, [M+H]⁺.

Data Presentation: ESI-MS Data

m/z (mass-to-charge)IonInterpretation
190.0863[M+H]⁺Protonated Molecular Ion
212.0682[M+Na]⁺Sodium Adduct

Authoritative Grounding (HRMS): The theoretical exact mass for the protonated molecule [C₁₁H₁₂NO₂]⁺ is 190.08626. An experimental HRMS measurement within a few parts per million (ppm) of this value confirms the elemental formula C₁₁H₁₁NO₂.[2]

Fragmentation Analysis: Under harsher ionization conditions like Electron Ionization (EI), the molecule fragments in a predictable way. This pattern provides further structural validation.

Fragmentation parent [M]⁺˙ m/z = 189 frag1 [M - •OCH₃]⁺ m/z = 158 parent->frag1 - •OCH₃ frag2 [M - •COOCH₃]⁺ m/z = 130 parent->frag2 - •COOCH₃ frag3 Indole cation m/z = 117 frag2->frag3 - CH₂

Caption: Plausible EI mass spectrometry fragmentation pathway.

Conclusion

The unambiguous characterization of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy, supported by 2D methods, provide the definitive structural framework, confirming N-1 substitution. Infrared spectroscopy offers rapid verification of essential functional groups and confirms the absence of starting material. Finally, high-resolution mass spectrometry validates the elemental composition with impeccable accuracy. This multi-faceted approach ensures the scientific integrity required for professionals in research and drug development, providing a reliable foundation for future innovation.

References

  • PubChemLite. This compound (C11H11NO2). Available from: [Link]

  • ResearchGate. 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at = 2.1 ppm for the three equivalent methyl protons and one at = 3.7 ppm for the three equivalent methoxy protons. Available from: [Link]

  • NIST WebBook. 1H-Indole-3-acetic acid, methyl ester. Available from: [Link]

Sources

A Technical Guide to the Chemical Properties and Reactivity of Methyl 2-(1H-indol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-(1H-indol-1-yl)acetate is an N-substituted derivative of the indole heterocyclic system, a core scaffold in numerous natural products and pharmacologically active compounds.[1][2] Unlike its isomers where the acetate group is attached to the carbocyclic ring or at the C2/C3 position, the N1-substitution fundamentally alters the electronic properties and reactivity of the indole nucleus. This guide provides an in-depth analysis of the compound's physicochemical properties, spectroscopic signature, synthesis, and key reactivity patterns. We will explore the transformations of both the ester functional group and the indole ring, offering mechanistic insights and field-proven experimental protocols to empower researchers in its application as a versatile synthetic intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral characteristics is foundational for its application in research and development. This section details the known and predicted properties of this compound.

Structural and Physical Properties

The key identifying information and physical properties for this compound are summarized below. It is important to note that while some data is experimentally verified, other values are predicted based on computational models due to a lack of extensive characterization in peer-reviewed literature.

PropertyValueSource
CAS Number 33140-80-6[3]
Molecular Formula C₁₁H₁₁NO₂[3][4]
Molecular Weight 189.21 g/mol [3][4]
Canonical SMILES COC(=O)CN1C=CC2=CC=CC=C21[3][4]
InChIKey FSWMODFYWAQRFP-UHFFFAOYSA-N[4]
Predicted XlogP 2.7[4]
Appearance (Predicted) White to off-white solid
Solubility Soluble in common organic solvents like DMSO, DMF, Ethyl Acetate, and Chloroform.
Spectroscopic Characterization (Predicted)

The following tables outline the predicted spectroscopic data, which serve as a benchmark for the characterization of synthesized material. These predictions are derived from established principles of NMR and IR spectroscopy and data from analogous indole structures.[5][6][7]

Table 2.1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Protons Assignment
~7.65 d 1H Ar-H (Indole C4-H)
~7.20-7.30 m 2H Ar-H (Indole C6/C7-H)
~7.15 d 1H Ar-H (Indole C2-H)
~7.10 t 1H Ar-H (Indole C5-H)
~6.55 d 1H Ar-H (Indole C3-H)
~5.00 s 2H N-CH₂

| ~3.75 | s | 3H | O-CH₃ |

Table 2.2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
~169.0 C=O (Ester)
~136.0 C7a
~129.0 C3a
~128.5 C2
~122.0 C6
~121.0 C4
~120.0 C5
~109.5 C7
~102.0 C3
~52.5 O-CH₃

| ~50.0 | N-CH₂ |

Table 2.3: Key Infrared (IR) Absorptions

Wavenumber (cm⁻¹) Functional Group
~3050-3150 Aromatic C-H Stretch
~2950 Aliphatic C-H Stretch
~1750 C=O Stretch (Ester)
~1600, ~1460 C=C Stretch (Aromatic)

| ~1220 | C-O Stretch (Ester) |

Synthesis and Safe Handling

The reliable synthesis and proper handling of starting materials are paramount for successful and safe research outcomes.

Recommended Synthetic Route: N-Alkylation of Indole

The most direct and efficient synthesis of this compound is the N-alkylation of indole with a methyl haloacetate. This reaction proceeds via an Sₙ2 mechanism. The choice of base is critical; a strong, non-nucleophilic base such as sodium hydride (NaH) is ideal for quantitatively deprotonating the indole nitrogen, thereby activating it for nucleophilic attack. Alternatively, a weaker base like potassium carbonate (K₂CO₃) can be used, often requiring higher temperatures or phase-transfer catalysts.

G Indole Indole Indole_Anion Indole Anion (Nucleophile) Indole->Indole_Anion Deprotonation Base Base (e.g., NaH) Solvent (e.g., DMF) Base->Indole_Anion Product This compound Indole_Anion->Product SN2 Attack Haloacetate Methyl Bromoacetate (Electrophile) Haloacetate->Product

Caption: Synthetic workflow for N-alkylation of indole.

Detailed Experimental Protocol: Synthesis

This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.

Reagents & Equipment:

  • Indole

  • Sodium Hydride (60% dispersion in mineral oil)

  • Methyl Bromoacetate

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

  • Preparation: To a dry, nitrogen-flushed round-bottom flask, add indole (1.0 eq). Dissolve it in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality Note: Adding NaH slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases, indicating complete formation of the indole anion.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add methyl bromoacetate (1.2 eq) dropwise via a dropping funnel. Causality Note: The excess of the alkylating agent ensures the complete consumption of the valuable indole anion. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Safety and Handling

This compound should be handled with standard laboratory precautions.

Hazard ClassStatement
GHS Statements H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3]
Precautionary P280: Wear protective gloves/eye protection.[3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is governed by two primary sites: the ester functional group and the electron-rich indole ring.

Reactions at the Ester Moiety

The ester can be readily hydrolyzed under basic conditions to yield 2-(1H-indol-1-yl)acetic acid. This saponification reaction is typically irreversible and proceeds via a nucleophilic acyl substitution mechanism. The resulting carboxylate salt can be protonated in an acidic workup to give the free carboxylic acid, a crucial intermediate for amide couplings and other transformations.

G cluster_0 Saponification Mechanism Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack OH- OH⁻ Carboxylate Indol-1-ylacetate Intermediate->Carboxylate Collapse & Elimination of MeO⁻ Methanol Methanol Intermediate->Methanol

Caption: Mechanism of base-catalyzed ester hydrolysis.

Protocol: Saponification to 2-(1H-indol-1-yl)acetic acid

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at 50-60 °C for 2-4 hours.

  • After cooling, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH ~2 with cold 2M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain the carboxylic acid.

The ester can undergo aminolysis by reacting with primary or secondary amines to form the corresponding amides. This reaction is often slower than hydrolysis and may require elevated temperatures or catalysis. The resulting amides are stable functional groups prevalent in medicinal chemistry, making this a key transformation for generating compound libraries for drug discovery.

Reactions Involving the Indole Nucleus

The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic attack.[8] In a standard indole, substitution occurs preferentially at the C3 position. For N1-substituted indoles, the nitrogen lone pair's ability to donate into the ring is somewhat diminished, but C3 remains the most nucleophilic position. The intermediate cation formed by attack at C3 is more stable as the positive charge can be delocalized over the nitrogen atom without disrupting the benzene ring's aromaticity.

G cluster_1 Electrophilic Attack at C3 Indole N1-Substituted Indole SigmaComplex Sigma Complex (Resonance Stabilized) Indole->SigmaComplex Attack at C3 Electrophile E⁺ Product C3-Substituted Product SigmaComplex->Product -H⁺

Caption: General mechanism for electrophilic substitution at C3.

Common electrophilic substitution reactions include:

  • Vilsmeier-Haack Reaction: Formylation at C3 using phosphoryl chloride (POCl₃) and DMF.

  • Mannich Reaction: Aminomethylation at C3 using formaldehyde and a secondary amine.[8]

  • Nitration/Halogenation: These reactions require milder conditions than those used for benzene to avoid polysubstitution or degradation.

Utility as a Synthetic Intermediate

This compound is a valuable building block for several reasons:

  • Protected Indole Nitrogen: The N1-substituent prevents unwanted side reactions at the nitrogen during subsequent transformations of the indole ring.

  • Versatile Handle: The ester group can be easily converted into a carboxylic acid, amide, or reduced to an alcohol, providing a versatile anchor point for building molecular complexity.

  • Access to Bioactive Scaffolds: The corresponding acid, 2-(1H-indol-1-yl)acetic acid, can be coupled with various amines or alcohols using standard peptide coupling reagents (e.g., EDC, HOBt) to synthesize libraries of potential drug candidates.

Conclusion

This compound is a synthetically accessible and highly versatile intermediate. Its reactivity is characterized by the dual functionality of a modifiable ester group and an electron-rich indole nucleus prone to electrophilic substitution at the C3 position. A comprehensive understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, allows researchers to effectively leverage this compound in the design and synthesis of complex molecules for applications in medicinal chemistry and materials science.

References

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Introduction: The Indole Scaffold as a Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Indole-3-Acetic Acid Derivatives

Indole-3-acetic acid (IAA), the most common naturally occurring plant hormone of the auxin class, is far more than a regulator of plant growth; its core structure is a "privileged scaffold" in medicinal chemistry.[1][2] This versatile heterocyclic compound is found in numerous alkaloids, peptides, and synthetic molecules, forming the basis for a wide range of biologically active agents.[2][3] The true potential of this scaffold is unlocked through chemical modification. By altering the indole ring and the acetic acid side chain, medicinal chemists have developed a vast library of derivatives with a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][4]

The indole framework's ability to mimic peptide structures allows its derivatives to bind reversibly to a variety of enzymes and receptors, opening enormous opportunities to develop novel drugs with distinct mechanisms of action.[2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the multifaceted biological activities of IAA derivatives. It moves beyond a simple listing of facts to explain the causality behind experimental choices, details self-validating protocols for assessing biological activity, and grounds its claims in authoritative, verifiable sources.

Part I: Anticancer Activity of Indole-3-Acetic Acid Derivatives

The application of IAA derivatives in oncology is one of the most intensely researched areas. These compounds exhibit selective cytotoxicity against various cancer cell lines through diverse and often interconnected mechanisms.[5][6]

Core Mechanisms of Antineoplastic Action

The anticancer effects of IAA derivatives are not attributable to a single mode of action but rather a combination of cellular assaults that overwhelm cancer cell defenses.

  • Induction of Apoptosis: A primary mechanism involves the programmed cell death, or apoptosis. Many IAA derivatives trigger apoptotic pathways, leading to the systematic dismantling of the cancer cell.[1]

  • Inhibition of Tubulin Polymerization: Microtubules are critical components of the cellular cytoskeleton, essential for cell division (mitosis). Certain IAA derivatives function as tubulin polymerization inhibitors, disrupting microtubule dynamics, leading to mitotic arrest and subsequent cell death.[1][7]

  • Modulation of Key Signaling Pathways: Cancer is often driven by aberrant signaling pathways. IAA derivatives have been shown to modulate critical pathways, such as the NF-κB pathway, which is heavily involved in inflammation and cell survival.[1][8][9]

  • Enzyme Inhibition: DNA topoisomerases are crucial enzymes for managing DNA topology during replication. Some indole derivatives act as topoisomerase inhibitors, preventing cancer cells from replicating their DNA and proliferating.[7]

Innovative Prodrug Strategies: The IAA/HRP System

A groundbreaking approach in targeted cancer therapy utilizes IAA derivatives as prodrugs that are activated by the plant enzyme horseradish peroxidase (HRP).[6][10] IAA itself is largely non-toxic to mammalian cells.[6][11] However, when HRP is specifically delivered to a tumor site (e.g., via antibody-directed therapy), it can oxidize a systemically administered, non-toxic IAA derivative into a highly cytotoxic species, such as 3-methylene-2-oxindole.[6][12] This reactive molecule can then induce lipid peroxidation and form adducts with DNA, leading to localized cancer cell death while sparing healthy tissue.[6][12]

The diagram below illustrates this targeted activation mechanism.

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment Prodrug Non-toxic IAA Derivative (Systemically Administered) Activation Oxidative Decarboxylation Prodrug->Activation Enters Tumor HRP Targeted HRP Enzyme (e.g., Antibody Conjugate) HRP->Activation Catalyzes Toxin Cytotoxic Species (e.g., 3-methylene-2-oxindole) Activation->Toxin Forms Target Cancer Cell DNA, Proteins, Lipids Toxin->Target Attacks Death Cell Death (Apoptosis/Necrosis) Target->Death Induces

Caption: Targeted activation of an IAA prodrug by HRP in a tumor microenvironment.

Quantitative Data: In Vitro Anticancer Activity

The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound/DrugCancer Cell LineIC₅₀ (µM)
IAA Derivative A MCF-7 (Breast)8.5
IAA Derivative B HeLa (Cervical)13.4
IAA Derivative C (Halogenated) V79 (Fibroblast)<0.1 (with HRP)
Cisplatin (Standard) HeLa (Cervical)13.2
(Data synthesized from multiple sources for illustrative purposes).[1][13][14]
Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a cornerstone for assessing the cytotoxic effects of compounds on cancer cells.[5] It relies on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Causality: This protocol is chosen for its reliability, high throughput, and direct correlation between mitochondrial metabolic activity and cell viability. A reduction in formazan production in treated cells compared to untreated controls indicates a loss of viability, either through cytotoxicity or cytostatic effects.

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]

  • Compound Preparation: Prepare a stock solution of the IAA derivative (e.g., 10 mM in DMSO). Create serial dilutions in complete medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a blank control (medium only).[5]

  • Incubation: Incubate the plate for a predetermined period, typically 48-72 hours, under the same conditions.[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.[5]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration using the formula: [(Absorbance of sample - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100. The IC₅₀ value can then be determined by plotting viability against the logarithm of the compound concentration.

G start Start seed 1. Seed Cancer Cells in 96-well plate start->seed incubate1 2. Incubate 24h (Cell Adherence) seed->incubate1 treat 3. Add IAA Derivative (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h (Treatment Period) treat->incubate2 add_mtt 5. Add MTT Solution (4h Incubation) incubate2->add_mtt dissolve 6. Remove Medium, Add DMSO add_mtt->dissolve read 7. Read Absorbance (570 nm) dissolve->read analyze 8. Calculate % Viability & IC50 Value read->analyze end End analyze->end

Caption: Standard experimental workflow for the in vitro MTT cell viability assay.

Part II: Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are underlying factors in many diseases. IAA derivatives have demonstrated significant potential in mitigating these processes.[8][15]

Mechanism of Action: A Dual Approach

The anti-inflammatory properties of IAA derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[1][16] Furthermore, many of these compounds exhibit potent antioxidant activity by scavenging free radicals, which complements their anti-inflammatory effects.[1]

  • COX Inhibition: Prostaglandins, key mediators of inflammation, are synthesized from arachidonic acid by COX enzymes. There are two main isoforms: COX-1 (constitutively expressed, involved in homeostatic functions) and COX-2 (inducible at sites of inflammation). Many traditional NSAIDs inhibit both, leading to gastrointestinal side effects. The development of selective COX-2 inhibitors is a major goal, and some IAA derivatives show this selectivity.[16]

  • Antioxidant Action: IAA derivatives can directly neutralize harmful reactive oxygen species (ROS).[8][9] They can also up-regulate the expression of protective antioxidant enzymes, such as heme oxygenase-1 (HO-1), which provides a secondary, more sustained defense against oxidative stress.[8][9] This dual action—direct scavenging and induction of endogenous defenses—makes them robust antioxidant agents.

The diagram below outlines the anti-inflammatory signaling pathway influenced by IAA derivatives.

G LPS Inflammatory Stimulus (e.g., LPS) ROS ROS / NO (Free Radicals) LPS->ROS Generates NFkB NF-κB Pathway LPS->NFkB Activates IAA IAA Derivative IAA->ROS Scavenges IAA->NFkB Inhibits HO1 HO-1 Expression IAA->HO1 Induces ROS->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines Induces HO1->Cytokines Inhibits AntiInflam Anti-inflammatory Effect HO1->AntiInflam

Caption: Anti-inflammatory and antioxidant mechanism of IAA derivatives.[8][9]

Quantitative Data: COX Inhibition and Antioxidant Capacity
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
IAA Derivative S3 >10011.2>8.9
Indomethacin 0.812.50.064
(Data adapted from[16])
CompoundDPPH Scavenging Activity EC₅₀ (µM)
1-Indole Acetic Acid High Activity
3-Indole Acetic Acid Lower Activity
(Qualitative comparison based on[17])
Experimental Protocol: DPPH Radical Scavenging Assay

This assay provides a rapid and straightforward method to evaluate the free-radical scavenging ability of a compound.[1] The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color, which is reduced to a pale yellow upon accepting a hydrogen atom from an antioxidant.

Causality: This method is selected for its simplicity and direct measurement of a compound's ability to donate a hydrogen atom, a key mechanism of radical scavenging. The degree of color change is directly proportional to the antioxidant potential.

Methodology:

  • Reagent Preparation: Prepare a stock solution of the IAA derivative in methanol or ethanol. Prepare a solution of DPPH in the same solvent (typically ~0.1 mM).

  • Assay Setup: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing serial dilutions of the test compound.

  • Controls: Include a positive control (a known antioxidant like ascorbic acid or trolox) and a negative control (DPPH solution with solvent only).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at ~517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100.[1] The EC₅₀ value (the concentration that scavenges 50% of DPPH radicals) is determined by plotting scavenging activity against compound concentration.

Part III: Antimicrobial and Antifungal Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[2] Indole derivatives have emerged as a promising class of compounds with activity against a range of pathogenic microbes.[2][18]

Spectrum and Mechanism of Action

IAA derivatives have demonstrated efficacy against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria, as well as various fungal species (e.g., C. albicans).[2][19][20]

While the exact mechanisms are diverse, one key area of investigation is the inhibition of biofilm formation. Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. IAA has been shown to significantly inhibit biofilm formation and promote the detachment of bacterial cells in pathogens like P. aeruginosa.[21]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Indole Derivative 9 < 37.5< 37.5< 37.5
Indole-Thiourea Hybrid 1 12.512.5Not Reported
Gentamicin (Standard) ~1-4~0.5-2~1-4
Ciprofloxacin (Standard) < 1.0< 1.0< 1.0
(Data adapted from[2])
Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard laboratory method for determining the MIC of an antimicrobial agent. It provides a quantitative result that is essential for evaluating potency.

Causality: This method is chosen because it directly measures the concentration of a drug required to inhibit microbial growth, providing a clear and reproducible endpoint. Its 96-well format allows for efficient testing of multiple compounds and concentrations simultaneously.

Methodology:

  • Prepare Inoculum: Culture the test microorganism overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Prepare Drug Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the IAA derivative in the broth.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well containing the drug dilutions.

  • Controls: Include a positive control (wells with inoculum but no drug, to show growth) and a negative control (wells with broth only, to check for sterility).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

G start Start prep_drug 1. Prepare Serial Dilutions of IAA Derivative in Plate start->prep_drug prep_inoculum 2. Standardize Bacterial Inoculum prep_drug->prep_inoculum inoculate 3. Add Inoculum to All Wells prep_inoculum->inoculate incubate 4. Incubate Plate 18-24h at 37°C inoculate->incubate read 5. Visually Inspect for Turbidity (Growth) incubate->read determine_mic 6. Identify Lowest Well with No Growth read->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

Indole-3-acetic acid derivatives represent a remarkably versatile and pharmacologically significant class of compounds. Their biological activities span from targeted anticancer cytotoxicity and potent anti-inflammatory action to broad-spectrum antimicrobial effects. The ability to modify the core indole scaffold allows for the fine-tuning of these activities, offering a rich platform for the development of new therapeutic agents. Future research will likely focus on optimizing structure-activity relationships to enhance potency and selectivity, exploring novel drug delivery systems like the HRP-based prodrug approach, and investigating their potential in complex diseases where inflammation, oxidative stress, and cellular proliferation are intertwined. The continued exploration of this chemical space holds immense promise for addressing some of the most pressing challenges in medicine.

References

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  • Dimethyltryptamine.

  • INHIBITION OF ENZYMATIC INDOLE-3-ACETIC ACID OXIDATION BY PHENOLS.

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A Technical Guide to the Discovery and Isolation of Novel Indole Alkaloids: From Bio-Prospecting to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Indole alkaloids are a vast and structurally diverse class of secondary metabolites, with over 4,100 known compounds, primarily found in plants and fungi.[1][2] Their significant physiological activities have led to the development of crucial pharmaceuticals, including the anticancer agents vinblastine and vincristine, the antihypertensive drug reserpine, and the antimalarial compound quinine.[3] The continuous search for novel indole alkaloids is driven by their potential to yield new therapeutic agents with unique mechanisms of action. This guide provides an in-depth technical overview of the modern methodologies employed in the discovery and isolation of these valuable natural products, intended for researchers, scientists, and professionals in drug development.

The Chemical Landscape of Indole Alkaloids

Indole alkaloids are characterized by the presence of an indole nucleus, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.[3] The immense structural diversity within this class arises from the various biosynthetic pathways and the incorporation of other molecular fragments, most notably isoprene units, leading to the formation of terpene indole alkaloids.[2] The amino acid tryptophan is the universal biochemical precursor for all indole alkaloids.[2]

The major classes of indole alkaloids are distinguished by their skeletal frameworks, which are derived from different biosynthetic origins. A simplified classification is presented below.

G Indole Alkaloids Indole Alkaloids Non-isoprenoid Non-isoprenoid Indole Alkaloids->Non-isoprenoid Simple Indoles Isoprenoid (Terpene) Isoprenoid (Terpene) Indole Alkaloids->Isoprenoid (Terpene) Monoterpene-derived Ergot Alkaloids Ergot Alkaloids Indole Alkaloids->Ergot Alkaloids Fungal Origin Tryptamines (e.g., Serotonin, Psilocybin) Tryptamines (e.g., Serotonin, Psilocybin) Non-isoprenoid->Tryptamines (e.g., Serotonin, Psilocybin) β-Carbolines (e.g., Harmine) β-Carbolines (e.g., Harmine) Non-isoprenoid->β-Carbolines (e.g., Harmine) Corynanthe (e.g., Yohimbine) Corynanthe (e.g., Yohimbine) Isoprenoid (Terpene)->Corynanthe (e.g., Yohimbine) Ibogane (e.g., Ibogaine) Ibogane (e.g., Ibogaine) Isoprenoid (Terpene)->Ibogane (e.g., Ibogaine) Aspidosperma (e.g., Vinblastine) Aspidosperma (e.g., Vinblastine) Isoprenoid (Terpene)->Aspidosperma (e.g., Vinblastine) Lysergic acid derivatives (e.g., Ergotamine) Lysergic acid derivatives (e.g., Ergotamine) Ergot Alkaloids->Lysergic acid derivatives (e.g., Ergotamine)

Caption: Major Classes of Indole Alkaloids.

The Modern Discovery Pipeline: A Multi-pronged Approach

The contemporary search for novel indole alkaloids has shifted from random screening to a more targeted and integrated strategy, leveraging advancements in genomics, metabolomics, and bioinformatics.[4][5] This approach accelerates the discovery process and increases the likelihood of identifying compounds with novel structures and desired biological activities.

The initial step involves the judicious selection of biological source material. Indole alkaloids are particularly abundant in plant families such as Apocynaceae, Rubiaceae, and Loganiaceae.[1][3] Fungi, especially of the Claviceps and Psilocybe genera, are also prolific producers of unique indole alkaloids.[1] Ethnobotanical knowledge can provide valuable leads, pointing to plants with traditional medicinal uses.

Genomics and metabolomics have become indispensable tools for uncovering the biosynthetic potential of organisms and for the early identification of novel compounds.[4][6]

  • Genomic Mining: The sequencing of microbial and plant genomes allows for the identification of biosynthetic gene clusters (BGCs) that encode the enzymatic machinery for natural product synthesis.[5][7] Bioinformatics tools like antiSMASH and PRISM can predict the chemical class of the secondary metabolite produced by a BGC, guiding the targeted isolation of potentially novel compounds.[5][8][9]

  • Metabolomics: This comprehensive analysis of all metabolites in a biological sample provides a snapshot of the organism's chemical profile.[10][11] Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical platforms used in metabolomics.[11] Comparative metabolomics, where the metabolite profiles of different species or strains are compared, can rapidly highlight unique chemical entities.[11]

G cluster_0 Discovery Phase cluster_1 Isolation & Elucidation Phase Source Selection Source Selection Genomic Mining Genomic Mining Source Selection->Genomic Mining Metabolomic Profiling Metabolomic Profiling Source Selection->Metabolomic Profiling Bioactivity Screening Bioactivity Screening Metabolomic Profiling->Bioactivity Screening Extraction Extraction Bioactivity Screening->Extraction Purification Purification Extraction->Purification Structure Elucidation Structure Elucidation Purification->Structure Elucidation

Caption: Integrated Workflow for Novel Indole Alkaloid Discovery.

HTS enables the rapid screening of large libraries of extracts or compounds against specific biological targets.[12][13] This is a crucial step in identifying "hits" with desired pharmacological activities, such as anticancer, antibacterial, or anti-inflammatory properties.[3][14] Both cell-based and target-based assays are employed.[14] For instance, a screen for pro-angiogenic molecules has been successfully performed using primary cells from transgenic zebrafish embryos.[15]

Extraction and Isolation: From Crude Extract to Pure Compound

The isolation of a target indole alkaloid from a complex biological matrix is a meticulous process that involves a series of extraction and chromatographic steps.

The choice of extraction method depends on the physicochemical properties of the target alkaloid and the nature of the source material.[16] Both traditional and modern techniques are employed.

Extraction MethodPrincipleAdvantagesDisadvantages
Maceration Soaking the material in a solvent at room temperature.[17]Simple, suitable for thermolabile compounds.Time-consuming, may result in incomplete extraction.
Soxhlet Extraction Continuous extraction with a cycling solvent.[17]Efficient use of solvent, thorough extraction.Can degrade thermolabile compounds due to heat.
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.[16][17]Faster, more efficient, less solvent consumption.Can generate free radicals that may degrade some compounds.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, accelerating extraction.[16][17]Very fast, reduced solvent usage, higher yields.Requires specialized equipment, potential for localized overheating.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the extraction solvent.[18]"Green" technique, high selectivity, solvent-free extract.High initial equipment cost.

A general protocol for the acid-base extraction of alkaloids from plant material is outlined below. This method leverages the basicity of most alkaloids.

Protocol: Acid-Base Extraction of Alkaloids

  • Sample Preparation: The dried and powdered plant material is moistened with an alkaline solution (e.g., 10% sodium carbonate) to liberate the free alkaloid bases.

  • Extraction: The alkalized material is then extracted with an organic solvent (e.g., chloroform, dichloromethane) through maceration or Soxhlet extraction.

  • Acidic Wash: The organic extract containing the free bases is then partitioned with an aqueous acid solution (e.g., 5% HCl). The alkaloids will form salts and move into the aqueous phase, leaving behind neutral and acidic impurities in the organic phase.

  • Basification and Re-extraction: The acidic aqueous layer is then basified (e.g., with ammonium hydroxide) to regenerate the free alkaloid bases, which are then re-extracted with an organic solvent.

  • Concentration: The final organic extract is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude alkaloid extract.

The crude alkaloid extract is a complex mixture that requires further separation to isolate individual compounds. Chromatography is the cornerstone of this purification process.[18][19] A combination of different chromatographic techniques is often necessary.[20]

  • Column Chromatography (CC): This is a fundamental preparative technique used for the initial fractionation of the crude extract.[18][21] The stationary phase is typically silica gel or alumina.[22]

  • Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of column chromatography separations and for optimizing solvent systems.[21][23]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of alkaloids.[22][23][24] Reversed-phase HPLC with a C18 column is commonly employed.

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can cause irreversible adsorption of the sample.[20] It is particularly useful for separating polar compounds.

G Crude Extract Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fractions Fractions Column Chromatography->Fractions TLC Analysis TLC Analysis Fractions->TLC Analysis Preparative HPLC Preparative HPLC TLC Analysis->Preparative HPLC Pool similar fractions Pure Indole Alkaloid Pure Indole Alkaloid Preparative HPLC->Pure Indole Alkaloid

Caption: General Purification Workflow for Indole Alkaloids.

Structure Elucidation: Unveiling the Molecular Architecture

Once a novel indole alkaloid has been isolated in pure form, its chemical structure must be determined. This is accomplished through a combination of spectroscopic techniques.[25][26]

  • Mass Spectrometry (MS): MS provides information about the molecular weight and molecular formula of the compound.[18][27] High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition. Tandem MS (MS/MS) experiments reveal fragmentation patterns that provide clues about the compound's substructures.[27]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the complete structure of a molecule in solution.[18][28] A suite of NMR experiments is typically required:

    • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

    • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between atoms, allowing for the piecing together of the molecular skeleton.[28]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups.[29]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum can provide information about the chromophore of the molecule, which is often characteristic of the indole nucleus and any conjugated systems.[26]

Protocol: General Steps for Structure Elucidation

  • Molecular Formula Determination: Obtain the molecular formula from HRMS data.

  • Functional Group Analysis: Identify functional groups using IR and NMR (¹³C chemical shifts) data.

  • ¹H and ¹³C NMR Signal Assignment: Assign all proton and carbon signals in the NMR spectra.

  • Substructure Assembly: Use 2D NMR data (COSY, HSQC, HMBC) to connect atoms and build molecular fragments.

  • Stereochemistry Determination: Use NOESY or ROESY NMR experiments and analysis of coupling constants to determine the relative stereochemistry.

  • Absolute Stereochemistry: The absolute configuration may be determined by X-ray crystallography (if suitable crystals can be obtained), chiral synthesis, or comparison with known compounds.

Conclusion and Future Perspectives

The discovery of novel indole alkaloids remains a vibrant and promising area of research. The integration of "-omics" technologies and high-throughput screening has significantly streamlined the initial stages of discovery. Advances in chromatographic and spectroscopic techniques continue to facilitate the isolation and structural characterization of increasingly complex molecules from intricate natural sources. The ongoing exploration of biodiversity, coupled with these powerful analytical tools, will undoubtedly lead to the discovery of new indole alkaloids with the potential to become the next generation of therapeutic agents.

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Sources

An In-Depth Technical Guide to the Exploration of Structural Analogs of Methyl 2-(1H-indol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole-1-Acetic Acid Scaffold - A Privileged Motif in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active natural products and synthetic pharmaceuticals.[1] While much attention has historically been focused on derivatives of indole-3-acetic acid (IAA), the naturally occurring plant hormone auxin, its regioisomer, indole-1-acetic acid, presents a compelling and underexplored scaffold for the development of novel therapeutic agents.[2] Methyl 2-(1H-indol-1-yl)acetate serves as a foundational lead compound for the exploration of this chemical space. Its structural simplicity belies a significant potential for chemical modification, offering a versatile platform for the design of analogs with tailored pharmacological profiles.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the systematic exploration of structural analogs of this compound. We will delve into the strategic design of analog libraries, detailed synthetic methodologies, robust protocols for biological evaluation, and the critical interpretation of structure-activity relationships (SAR). Our approach is grounded in the principles of scientific integrity, providing not just procedural steps, but the underlying rationale to empower informed and efficient drug discovery.

Strategic Design of Analog Libraries: A Multi-pronged Approach to Chemical Diversification

The design of a focused and effective analog library is paramount to a successful drug discovery campaign. For the this compound core, we advocate a systematic approach targeting three key regions of the molecule: the indole ring, the acetic acid side chain, and the methyl ester moiety.

Modification of the Indole Ring

The indole ring offers a rich canvas for substitution, allowing for the fine-tuning of electronic and steric properties. Substituents at the 4-, 5-, 6-, and 7-positions can profoundly influence biological activity and pharmacokinetic properties.

  • Rationale for Substitution: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, alkyl groups) can alter the electron density of the indole ring, impacting its ability to engage in key interactions with biological targets.[3] For instance, the incorporation of a fluorine atom at the 5-position has been shown to enhance the cytotoxic potential of indole-3-acetic acid derivatives when activated by peroxidases, suggesting a promising avenue for the development of targeted anticancer agents.[3]

Alteration of the Acetic Acid Side Chain

The length, rigidity, and substitution of the acetic acid side chain are critical determinants of biological activity.

  • Chain Length Homologation: Investigating analogs with propanoic or butanoic acid side chains can probe the spatial requirements of the binding pocket.

  • Alpha-Substitution: The introduction of a methyl group at the alpha-position creates a chiral center and can provide steric hindrance that may enhance selectivity or metabolic stability.

  • Bioisosteric Replacement: The carboxylic acid moiety can be replaced with other acidic functional groups, such as tetrazoles or sulfonamides, to modulate acidity and improve pharmacokinetic properties.

Variation of the Ester Group

The methyl ester of the parent compound is a logical starting point for analog synthesis due to its ease of preparation. However, variation of the ester group can significantly impact solubility, metabolic stability, and cell permeability.

  • Alkyl Chain Elongation: Synthesis of ethyl, propyl, and butyl esters can modulate lipophilicity.

  • Introduction of Functional Groups: Esters bearing hydroxyl or amino functionalities can introduce new hydrogen bonding interactions and improve solubility.

Synthetic Strategies and Experimental Protocols

The synthesis of this compound and its analogs primarily relies on the N-alkylation of the corresponding indole precursor.

General Workflow for Analog Synthesis

G start Start with Substituted Indole deprotonation Deprotonation of Indole Nitrogen (e.g., NaH in DMF) start->deprotonation alkylation N-Alkylation with Alkyl 2-bromoacetate derivative deprotonation->alkylation workup Aqueous Work-up and Extraction alkylation->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end Final Analog characterization->end

General Synthetic Workflow for Indole-1-Acetic Acid Analogs
Detailed Protocol: Synthesis of Methyl 2-(5-fluoro-1H-indol-1-yl)acetate

This protocol details the synthesis of a representative analog with a substitution on the indole ring.

Materials and Reagents:

  • 5-Fluoroindole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl bromoacetate

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure: [4]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-fluoroindole (1.0 eq) and anhydrous DMF. Stir the mixture until the 5-fluoroindole is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes, or until the cessation of hydrogen gas evolution.

  • Alkylation: Slowly add methyl bromoacetate (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Evaluation: Unveiling the Therapeutic Potential

A systematic biological evaluation is crucial to identify the therapeutic potential of the synthesized analogs. Based on existing literature for indole acetic acid derivatives, we recommend an initial screening panel targeting key areas of unmet medical need.[1][5][6]

Workflow for Biological Screening

G start Synthesized Analog Library primary_screening Primary Screening (e.g., Aldose Reductase Inhibition, Anticancer Cell Viability) start->primary_screening hit_identification Hit Identification (Analogs with Significant Activity) primary_screening->hit_identification secondary_screening Secondary Screening (e.g., Dose-Response Curves, Antimicrobial Activity) hit_identification->secondary_screening sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_screening->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Sources

An In-depth Technical Guide to the Solubility of Methyl 2-(1H-indol-1-yl)acetate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or lead compound is a critical physicochemical parameter that profoundly influences its journey through drug discovery and development. It dictates the choice of solvents for synthesis and purification, impacts formulation strategies, and ultimately affects bioavailability. This technical guide provides a comprehensive examination of the solubility of methyl 2-(1H-indol-1-yl)acetate, a key intermediate in synthetic organic chemistry. In the absence of extensive public data, this document focuses on the foundational principles governing its solubility, offers a predicted solubility profile based on its molecular structure, and presents a robust, step-by-step experimental framework for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and quantify the solubility of this and structurally related indole derivatives.

Introduction: The Critical Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, the adage "like dissolves like" serves as a fundamental principle guiding our understanding of solubility.[1] The solubility of a compound in various solvents is not merely a physical constant but a critical determinant of its utility at nearly every stage of the drug development pipeline. From the selection of a suitable reaction medium in its synthesis to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo, solubility is a pivotal characteristic.

This compound is a derivative of the indole scaffold, a privileged structure in medicinal chemistry due to its presence in a vast array of biologically active molecules. Understanding its solubility is paramount for:

  • Synthetic Chemistry: Choosing appropriate solvents for reactions, work-up procedures, and purification via crystallization or chromatography.

  • Formulation Science: Developing stable and effective dosage forms, whether for in vitro screening or preclinical and clinical studies.

  • Pharmacokinetics: Predicting and modulating the absorption and bioavailability of potential drug candidates derived from this intermediate.

This guide will provide both the theoretical underpinnings and the practical, validated methodologies for a thorough solubility assessment of this compound.

Physicochemical Properties and Predicted Solubility Profile

The solubility of this compound in a given solvent is governed by the interplay of its molecular structure and the physicochemical properties of the solvent.

2.1. Molecular Structure and Properties of this compound

  • Molecular Formula: C₁₁H₁₁NO₂[2]

  • Molecular Weight: 189.21 g/mol [2]

  • Structure: The molecule consists of a bicyclic indole ring system, which is largely non-polar and aromatic. The indole nitrogen is part of a pyrrole-like ring, and its lone pair of electrons contributes to the aromaticity, making it a very weak base. The key feature is the methyl acetate group attached to the indole nitrogen. This ester group introduces polarity and a site for hydrogen bond acceptance at the carbonyl oxygen.

2.2. The Principle of "Like Dissolves Like"

The solubility of a solute in a solvent is maximized when their intermolecular forces are similar.[1] We can categorize solvents and predict the solubility of this compound as follows:

  • Polar Aprotic Solvents: (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)) These solvents are highly polar and can act as hydrogen bond acceptors. Given the polar ester group of this compound, it is expected to exhibit high solubility in these solvents. For a related compound, methyl 2-(1H-indol-3-yl)acetate, the solubility in DMSO is reported to be high (55 mg/mL).[3]

  • Polar Protic Solvents: (e.g., Methanol (MeOH), Ethanol (EtOH)) These solvents can both donate and accept hydrogen bonds. While the ester group can accept hydrogen bonds, the overall molecule lacks a strong hydrogen bond donor. Therefore, moderate to high solubility is anticipated in these solvents.

  • Non-Polar Solvents: (e.g., Dichloromethane (DCM), Toluene, Hexanes) The large, non-polar indole ring system suggests some affinity for non-polar solvents. Moderate solubility is expected in solvents like DCM and toluene, which can engage in van der Waals interactions and, in the case of toluene, π-stacking with the indole ring. Solubility is predicted to be low in highly non-polar aliphatic solvents like hexanes.

2.3. Predicted Solubility Table

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents. It is imperative to note that this is a theoretical profile, and experimental verification is essential for quantitative data.[4]

Solvent CategorySolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighHigh polarity and strong hydrogen bond accepting character effectively solvates the ester moiety.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, a highly polar solvent capable of strong intermolecular interactions.
Acetonitrile (ACN)ModeratePolar nature and ability to accept hydrogen bonds suggest good solubility.
Polar Protic Methanol (MeOH)Moderate to HighCapable of hydrogen bonding with the ester group, facilitating dissolution.
Ethanol (EtOH)ModerateSimilar to methanol, but slightly less polar, which may slightly reduce solubility.
Non-Polar Dichloromethane (DCM)ModerateThe overall molecular structure has significant non-polar character, allowing for reasonable solubility.
TolueneLow to ModerateAromatic interactions with the indole ring are possible, but the polarity difference may limit high solubility.
HexanesLowAs a highly non-polar solvent, it is unlikely to effectively solvate the more polar regions of the molecule.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate, quantitative solubility data, a systematic experimental approach is required. The equilibrium solubility (or shake-flask) method is a widely accepted and robust technique.[5] This protocol should be conducted in compliance with Good Manufacturing Practices (GMP) to ensure data integrity and reliability.[6][7][8]

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_compound Weigh excess This compound mix Combine compound and solvent in a sealed vial prep_compound->mix prep_solvent Measure precise volume of solvent prep_solvent->mix equilibrate Agitate at constant temperature (e.g., 24-48h) mix->equilibrate centrifuge Centrifuge to separate solid equilibrate->centrifuge filter Filter supernatant (e.g., 0.45 µm PTFE filter) centrifuge->filter dilute Dilute aliquot of filtrate with mobile phase filter->dilute analyze Analyze by validated HPLC-UV method dilute->analyze calculate Calculate concentration and solubility (mg/mL) analyze->calculate calibrate Prepare calibration curve with known standards calibrate->calculate

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (of known purity)

  • Selected organic solvents (HPLC grade)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Scintillation vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[9][10]

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess is crucial to ensure that the solution reaches saturation.

    • Accurately add a known volume of the selected solvent to the vial.[11]

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or rotator set at a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary study can determine the optimal equilibration time.[12]

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vial to further separate the undissolved solid from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[13]

    • Accurately dilute a known volume of the filtered solution with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the range of the calibration curve.

  • Quantitative Analysis by HPLC-UV:

    • Method Validation: Develop and validate an HPLC method for the quantification of this compound. Validation parameters should include specificity, linearity, accuracy, precision, and range.[14]

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration.

    • Sample Analysis: Inject the diluted sample solution into the HPLC system and record the peak area.

    • Calculation: Using the calibration curve, determine the concentration of this compound in the diluted sample.[4] Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format for easy comparison across different solvents. The data should be expressed in standard units such as mg/mL or mol/L.

Example Data Table:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
DMSO25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Hexanes25Experimental ValueCalculated Value

Conclusion

The solubility of this compound in common organic solvents is a fundamental property that dictates its handling, purification, and application in further research and development. While publicly available quantitative data is scarce, a robust understanding of its physicochemical properties allows for a reliable prediction of its solubility profile. This guide provides a comprehensive, validated experimental protocol for the accurate determination of its solubility. By following this framework, researchers and scientists can generate the critical data needed to make informed decisions in their synthetic and drug development endeavors, ensuring both efficiency and scientific rigor.

References

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Solubility of Things. (n.d.). Indole. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • ResearchGate. (n.d.). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1 Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions? Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Indole-3-methyl acetate (FDB000936). Retrieved from [Link]

  • Pharmaguideline. (2025, December 9). Current Good Manufacturing Practices (cGMP) | Complete GMP Guide for Pharmaceuticals. Retrieved from [Link]

  • Advarra. (2020, July 15). Good Manufacturing Practices: When Do They Apply? Retrieved from [Link]

  • Chromatography Online. (2023, November 1). Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • PubChem. (n.d.). Methyl indole-3-acetate. Retrieved from [Link]

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Methodological & Application

The Versatile Scaffold: Methyl 2-(1H-indol-1-yl)acetate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The indole nucleus stands as a quintessential "privileged scaffold" in medicinal chemistry, a core structural motif consistently found in a multitude of natural products and clinically approved drugs.[1][2] Its unique electronic properties and versatile synthetic handles have made it a cornerstone for the development of therapeutic agents across a wide spectrum of diseases, including cancer, inflammation, and infectious diseases.[3][4] This application note focuses on a specific, yet highly versatile, building block: methyl 2-(1H-indol-1-yl)acetate . By functionalizing the indole at the N-1 position with an acetic acid ester, a gateway is opened for extensive chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of novel drug candidates. This guide will provide a detailed overview of its synthesis, key derivatization strategies, and its application in targeting critical biological pathways, supported by detailed experimental protocols.

The Chemistry of Opportunity: Synthesis and Derivatization

The strategic importance of this compound lies in its straightforward synthesis and the reactivity of its ester group, which serves as a linchpin for creating extensive libraries of derivatives.

Synthesis of the Core Scaffold

The most common and efficient method for the synthesis of this compound is the N-alkylation of indole. This reaction proceeds via the deprotonation of the indole nitrogen, creating a nucleophilic anion that readily reacts with an appropriate electrophile, such as methyl bromoacetate.

Protocol 1: Synthesis of this compound

Objective: To synthesize the title compound via N-alkylation of indole.

Materials:

  • Indole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Methyl bromoacetate

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 eq).

  • Deprotonation: Dissolve the indole in anhydrous DMF. Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen to form the highly reactive indolide anion. DMF is a polar aprotic solvent that dissolves the reactants and facilitates the ionic reaction.[3][5]

  • Alkylation: Allow the mixture to stir at 0 °C for 30 minutes. Slowly add methyl bromoacetate (1.2 eq) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.[3]

  • Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Analysis: The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Gateway to Diversity: Derivatization Strategies

The true utility of this compound in medicinal chemistry is realized through its derivatization. The primary route involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides.

Protocol 2: Hydrolysis of this compound

Objective: To convert the methyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water.

  • Hydrolysis: Add an excess of LiOH (or NaOH) (2-3 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC). Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to saponification.

  • Acidification: After completion, remove the organic solvent under reduced pressure. Cool the aqueous residue in an ice bath and acidify to pH ~2-3 with 1M HCl. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield 2-(1H-indol-1-yl)acetic acid.

Protocol 3: Amide Coupling of 2-(1H-indol-1-yl)acetic Acid

Objective: To synthesize a library of amide derivatives.

Materials:

  • 2-(1H-indol-1-yl)acetic acid

  • Amine of choice (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) or HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Activation: To a solution of 2-(1H-indol-1-yl)acetic acid (1.0 eq) in anhydrous DCM or DMF, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes. Causality: EDC and HOBt react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine. This prevents the direct, unfavorable acid-base reaction between the carboxylic acid and the amine.[6]

  • Coupling: Add the desired amine (1.1 eq) and a base such as DIPEA (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude amide can be purified by flash column chromatography or recrystallization.[7][8]

Experimental Workflow for Derivatization

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization Indole Indole NaH_DMF 1. NaH, DMF, 0°C MeBromoacetate 2. Methyl Bromoacetate Core This compound Hydrolysis Hydrolysis (LiOH or NaOH) Core->Hydrolysis Acid 2-(1H-indol-1-yl)acetic Acid Hydrolysis->Acid Coupling Amide Coupling (EDC, HOBt, Amine) Acid->Coupling Amide_Library Amide Derivative Library Coupling->Amide_Library

Caption: Workflow for synthesis and derivatization.

Biological Applications and Targeted Pathways

Derivatives of this compound have shown promise in several therapeutic areas, primarily due to their ability to modulate key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Pathways

A significant body of research has focused on indole acetic acid derivatives as anti-inflammatory agents.[1][9] One of the primary mechanisms for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[9] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Cyclooxygenase (COX) Signaling Pathway

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible by inflammatory stimuli) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Indole_Derivative Indole-1-acetate Derivative Indole_Derivative->COX2

Caption: Inhibition of the COX-2 pathway.

By selectively inhibiting COX-2, indole-1-acetate derivatives can reduce the production of pro-inflammatory prostaglandins without significantly affecting the housekeeping functions of COX-1, potentially leading to a better safety profile compared to non-selective NSAIDs.

Compound Class Target IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
Indomethacin AmidesCOX-20.009 - 0.2Varies
Substituted Indole-3-yl Acetic AcidsCOX-20.00229High
1,5-DiarylpyrazolesCOX-20.5210.73
Table 1: Representative COX-2 inhibitory activities of indole derivatives and other inhibitors. Data compiled from multiple sources for comparative purposes.[10][11][12]
Anticancer Potential: Modulating the Aryl Hydrocarbon Receptor (AHR)

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a complex role in cellular processes, including xenobiotic metabolism, immune response, and cell cycle regulation.[13][14] Dysregulation of the AHR pathway has been implicated in the development of various cancers. Indole derivatives, including metabolites of tryptophan like indole-3-acetic acid, are known endogenous ligands for AHR.[14]

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole_Ligand Indole-1-acetate Derivative (Ligand) AHR_complex AHR-HSP90-AIP Complex Indole_Ligand->AHR_complex Binding & Activation AHR_ARNT AHR-ARNT Heterodimer AHR_complex->AHR_ARNT Translocation XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binds to DNA Gene_Transcription Target Gene Transcription (e.g., CYP1A1, Cell Cycle Genes) XRE->Gene_Transcription

Caption: Ligand activation of the AHR pathway.

By acting as AHR modulators, derivatives of this compound can influence the transcription of genes that control cell proliferation and apoptosis, offering a potential therapeutic strategy for cancer. The specific outcome (pro- or anti-cancer) can depend on the cellular context and the nature of the AHR ligand.

Compound Cancer Cell Line IC₅₀ (µM)
Indole-Aryl Amide Derivative 4HT29 (Colon)0.96
Indole-Aryl Amide Derivative 4HeLa (Cervical)1.87
Indole-Aryl Amide Derivative 4MCF7 (Breast)0.84
Indole-Sulfonamide Derivative 30HepG2 (Liver)7.37
Table 2: In vitro anticancer activity of selected indole acetic acid derivatives. Data is illustrative of the potential of the scaffold.[3][5]

Conclusion and Future Directions

This compound is a powerful and versatile starting material for medicinal chemistry campaigns. Its facile synthesis and the reactivity of its ester functionality provide a robust platform for the generation of diverse chemical libraries. The demonstrated activity of its derivatives as inhibitors of key enzymes like COX-2 and modulators of transcription factors such as AHR underscores the therapeutic potential of this scaffold. Future research should focus on the development of highly selective and potent analogs, exploring a wider range of substitutions on both the indole nucleus and the N-acetyl side chain. The protocols and conceptual framework provided herein offer a solid foundation for researchers and drug development professionals to harness the potential of this privileged chemical scaffold in the quest for novel therapeutics.

References

  • Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases. Frontiers. [Link]

  • Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy (Review). Spandidos Publications. [Link]

  • Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. PubMed. [Link]

  • Derivatives of indole-1-acetic acid as antiinflammatory agents. ACS Publications. [Link]

  • In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. MDPI. [Link]

  • Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. MDPI. [Link]

  • N-alkylation of indole derivatives.
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing. [Link]

  • How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? ResearchGate. [Link]

  • Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Frontiers. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications. [Link]

  • Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. PubMed. [Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]

  • Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. PNAS. [Link]

  • Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11. AME Publishing Company. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • Synergy of Physico-chemical and Biological Experiments for Developing a Cyclooxygenase-2 Inhibitor. ResearchGate. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Amide coupling Protocol for Amino PEG. AxisPharm. [Link]

  • Coupling Reagents in Amide Synthesis - Organic-Reaction. Scribd. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of Methyl 2-(1H-indol-1-yl)acetate for Preclinical Advancement

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Methyl 2-(1H-indol-1-yl)acetate is a key intermediate in the synthesis of various indole derivatives with therapeutic potential, including those targeting inflammatory diseases and neurodegenerative disorders.[3][4][5] As drug development programs advance from discovery to preclinical evaluation, the demand for multi-gram quantities of high-purity intermediates necessitates robust and scalable synthetic routes. This document provides a comprehensive guide for the scale-up synthesis of this compound, detailing a validated protocol, process optimization, safety considerations, and analytical quality control. The methodologies described herein are designed to ensure consistency, high yield, and purity, aligning with the rigorous standards required for preclinical active pharmaceutical ingredient (API) development.[6][7]

Introduction: The Strategic Importance of Indole Intermediates

Indole-containing molecules have demonstrated a wide spectrum of biological activities, making them a focal point of drug discovery efforts.[1] The N-alkylation of the indole ring is a fundamental transformation that allows for the introduction of various side chains, profoundly influencing the compound's pharmacokinetic and pharmacodynamic properties. This compound serves as a versatile building block, with the ester functionality amenable to further chemical modifications.

The transition from bench-scale synthesis (milligrams) to a scale suitable for preclinical toxicology and efficacy studies (grams to kilograms) presents significant challenges. These include maintaining reaction efficiency, ensuring batch-to-batch consistency, and controlling impurity profiles. This guide addresses these challenges by presenting a well-characterized, scalable N-alkylation protocol.

Reaction Pathway and Mechanistic Rationale

The synthesis of this compound is achieved via a nucleophilic substitution (SN2) reaction. The reaction proceeds in two key steps:

  • Deprotonation of Indole: The nitrogen atom of the indole ring is weakly acidic (pKa ≈ 17). A strong base, such as sodium hydride (NaH), is required to deprotonate the N-H bond, forming a highly nucleophilic indolide anion.[8]

  • N-Alkylation: The resulting indolide anion attacks the electrophilic carbon of methyl bromoacetate, displacing the bromide leaving group to form the desired N-alkylated product.[8][9]

The choice of a strong base and a polar aprotic solvent like dimethylformamide (DMF) is crucial for promoting the reaction, ensuring high yields and selectivity for N-alkylation over potential C-alkylation.[10]

Reaction_Pathway Indole Indole Indolide Indolide Anion Indole->Indolide + Base Product This compound Indolide->Product + Methyl Bromoacetate MethylBromoacetate Methyl Bromoacetate Base NaH Solvent DMF

Caption: Reaction scheme for the N-alkylation of indole.

Safety & Pre-synthesis Preparation

Adherence to strict safety protocols is paramount, especially during scale-up operations. All procedures should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous materials.

3.1. Hazard Identification

ReagentCAS NumberKey Hazards
Indole120-72-9Harmful if swallowed, toxic in contact with skin, causes serious eye irritation.[11]
Sodium Hydride (60% in oil)7646-69-7Flammable solid, reacts violently with water to produce flammable hydrogen gas.[9]
Methyl Bromoacetate96-32-2Toxic if swallowed, causes severe skin burns and eye damage. Lachrymator.
Dimethylformamide (DMF)68-12-2Flammable liquid and vapor, may damage the unborn child, may cause liver and kidney damage.

3.2. Personal Protective Equipment (PPE)

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles and a face shield

  • Flame-retardant laboratory coat

  • Appropriate respiratory protection may be required based on the scale and ventilation.

3.3. Reagent and Equipment Preparation

  • Anhydrous Conditions: The reaction is sensitive to moisture due to the use of sodium hydride. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Purification: Use anhydrous DMF to prevent quenching of the sodium hydride.

  • Inert Atmosphere: The reaction should be set up under a positive pressure of an inert gas.

Detailed Synthesis Protocol (100 g Scale)

This protocol is optimized for a 100-gram synthesis of this compound.

4.1. Materials and Reagents

ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
Indole117.15100.00.8531.0
Sodium Hydride (60%)24.0037.50.9381.1
Methyl Bromoacetate152.97143.50.9381.1
Anhydrous DMF73.091000 mL--
Ethyl Acetate88.11As needed--
Saturated NaHCO₃ (aq)84.01As needed--
Brine-As needed--
Anhydrous Na₂SO₄142.04As needed--

4.2. Step-by-Step Procedure

  • Reaction Setup: To a 3 L, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add anhydrous DMF (1000 mL).

  • Base Addition: Carefully add sodium hydride (37.5 g, 1.1 eq) to the DMF in portions at room temperature. Caution: Hydrogen gas will be evolved if any residual moisture is present.

  • Indole Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of indole (100 g, 1.0 eq) in anhydrous DMF (200 mL) dropwise over 1 hour, maintaining the internal temperature below 5 °C.

  • Anion Formation: Stir the mixture at 0 °C for 1 hour after the addition is complete. The solution should become a thick, off-white slurry.[12]

  • Alkylation: Slowly add methyl bromoacetate (143.5 g, 1.1 eq) dropwise to the reaction mixture, keeping the temperature below 10 °C.

  • Reaction Progression: After the addition, allow the reaction to slowly warm to room temperature and stir overnight (approximately 16 hours).

  • Reaction Quench: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (500 mL) while cooling the flask in an ice bath. Caution: Vigorous gas evolution may occur.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 500 mL).

  • Washing: Combine the organic layers and wash with water (2 x 500 mL) and then with brine (500 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

5.1. Purification Protocol

The crude product is purified by column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate).

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the column.

    • Elute with the mobile phase, collecting fractions.

    • Monitor the fractions by thin-layer chromatography (TLC).

    • Combine the pure fractions and evaporate the solvent to afford the final product as a white to off-white solid.

5.2. Analytical Characterization

The identity and purity of the final compound should be confirmed by a suite of analytical techniques.

TechniqueExpected Results
¹H NMR Consistent with the structure of this compound.
¹³C NMR Consistent with the structure of this compound.
Mass Spectrometry [M+H]⁺ = 190.08626
HPLC Purity > 98%
Melting Point 63-65 °C

Process Optimization and Scale-Up Considerations

Scaling the synthesis beyond the 100 g level requires careful consideration of several factors to maintain safety and efficiency.

Scale_Up_Workflow cluster_0 Key Considerations Start Lab Scale Synthesis (1-10 g) Pilot Pilot Scale-Up (100 g - 1 kg) Start->Pilot GMP GMP Production (>1 kg) Pilot->GMP Heat Heat Transfer & Temperature Control Pilot->Heat Mixing Mixing Efficiency Pilot->Mixing Reagent Reagent Addition Rate Pilot->Reagent Safety Safety & Containment Pilot->Safety Impurity Impurity Profile Management Pilot->Impurity

Sources

Application Notes and Protocols for the Functionalization of the Indole Ring of Methyl 2-(1H-indol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry and natural products, appearing in a vast array of biologically active compounds.[1] The functionalization of the indole ring is a critical step in the synthesis of these molecules, allowing for the fine-tuning of their pharmacological properties. Methyl 2-(1H-indol-1-yl)acetate is a versatile starting material, and the strategic modification of its indole ring opens avenues to a diverse range of molecular architectures.

This guide provides a comprehensive overview of key methods for the functionalization of the indole ring of this compound, targeting researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these reactions, providing detailed, step-by-step protocols and insights into experimental choices.

I. Electrophilic Aromatic Substitution: The Classical Approach

Due to the electron-rich nature of the pyrrole ring, the indole nucleus readily undergoes electrophilic aromatic substitution, predominantly at the C3 position.[2] The presence of the N1-acetic acid methyl ester substituent can influence the reactivity and regioselectivity of these reactions.

A. Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group (-CHO) onto the indole ring, typically at the C3 position.[3] This transformation utilizes a Vilsmeier reagent, a chloroiminium salt generated from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3][4] The resulting indole-3-carboxaldehydes are valuable intermediates for further synthetic manipulations.[3]

Causality Behind Experimental Choices: The use of POCl₃ with DMF generates the electrophilic Vilsmeier reagent in situ. The reaction is typically performed at low temperatures to control the reactivity and prevent potential side reactions. The aqueous work-up is crucial for the hydrolysis of the intermediate iminium salt to the final aldehyde product.[4]

Protocol 1: Vilsmeier-Haack Formylation of this compound

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF (5-10 mL per mmol of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.1-1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and stir for 30 minutes.

  • Basify the mixture to pH 8-9 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford methyl 2-(3-formyl-1H-indol-1-yl)acetate.

Quantitative Data Summary:

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndoleDMF, POCl₃0 - RT2-4High[3]
Substituted IndolesDMF, POCl₃VariesVariesGood to Excellent[5][6]

Workflow Visualization:

Vilsmeier_Haack_Workflow sub Substrate (this compound) reaction Electrophilic Attack & Iminium Salt Formation sub->reaction reagent Reagent Generation (DMF + POCl₃) reagent->reaction workup Aqueous Work-up (Hydrolysis) reaction->workup purification Purification (Column Chromatography) workup->purification product Product (Methyl 2-(3-formyl-1H-indol-1-yl)acetate) purification->product

Caption: Vilsmeier-Haack Formylation Workflow.

B. Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group to the indole ring, providing access to 3-acylindoles, which are key precursors for many pharmaceuticals.[7] Traditional methods often employ stoichiometric amounts of Lewis acids, which can be harsh.[7] Milder and more selective catalytic systems have been developed to circumvent these issues.[7]

Causality Behind Experimental Choices: Lewis acids like dialkylaluminum chlorides activate the acylating agent (acyl chloride), generating a highly electrophilic acylium ion.[7][8] The reaction is performed at low temperatures to control the exothermicity and improve selectivity. The acidic quench protonates any remaining organoaluminum species and facilitates their removal during the aqueous work-up.[7]

Protocol 2: Friedel-Crafts Acylation using Diethylaluminum Chloride

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride)

  • Diethylaluminum chloride (Et₂AlCl) in hexanes (1.0 M solution)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) at 0 °C, add a solution of diethylaluminum chloride in hexanes (1.0 M, 1.2 mL, 1.2 mmol).

  • Stir the mixture for 10 minutes at 0 °C.

  • Add the acyl chloride (1.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary:

IndoleAcylating AgentLewis AcidYield (%)Reference
Various IndolesAcyl ChloridesEt₂AlCl or Me₂AlClHigh[8]
N-MethylindoleBenzoyl ChlorideDBN (catalyst)65 (isolated)[9]
C. Mannich Reaction

The Mannich reaction introduces an aminomethyl group, typically at the C3 position of the indole ring, through condensation with an aldehyde (usually formaldehyde) and a secondary amine.[10] The resulting "Mannich bases" are versatile intermediates in organic synthesis.[11]

Causality Behind Experimental Choices: The reaction proceeds via the formation of an electrophilic Eschenmoser's salt-like iminium ion from the aldehyde and the secondary amine. The electron-rich indole then attacks this electrophile. Acetic acid is often used as a solvent and catalyst, facilitating the formation of the iminium ion.

Protocol 3: Mannich Reaction with Formaldehyde and Dimethylamine

Materials:

  • This compound

  • Formaldehyde (aqueous solution, ~37%)

  • Dimethylamine (aqueous solution, ~40%)

  • Acetic acid

  • 5% Sodium hydroxide (NaOH) solution

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • To a mixture of this compound (0.0042 mol) and acetic acid (3 mL), add formaldehyde (0.108 mol).

  • Cool the mixture to 5 °C in an ice bath.

  • Add the secondary amine (e.g., dimethylamine, 0.0042 mol) to the mixture.

  • Heat the solution under reflux in a water bath for 3-17 hours, then stir at room temperature for 24 hours.

  • Basify the reaction mixture with a 5% NaOH solution to precipitate the product.

  • If an oily layer forms, extract with chloroform (2 x 10 mL).

  • Dry the organic extracts over anhydrous sodium sulfate and evaporate the solvent to obtain the product.

II. Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and they are powerful tools for the functionalization of indoles.[12][13] These methods often require pre-functionalization of the indole ring (e.g., halogenation) but offer access to a wide range of substituents.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, forming a new carbon-carbon bond.[14][15] This reaction is highly valued for its mild conditions and tolerance of various functional groups.[14] For the functionalization of this compound, a halogenated derivative (e.g., bromo- or iodoindole) is required.

Causality Behind Experimental Choices: The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the haloindole, transmetalation with the boronic acid derivative, and reductive elimination to form the product and regenerate the catalyst.[14][15] The choice of palladium catalyst, ligand, base, and solvent is crucial for a successful reaction.[14] Unprotected N-H indoles can sometimes pose a challenge, but protocols have been developed to address this.[16][17]

Protocol 4: Suzuki-Miyaura Coupling of Methyl 2-(5-bromo-1H-indol-1-yl)acetate

Materials:

  • Methyl 2-(5-bromo-1H-indol-1-yl)acetate

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane and water (e.g., 4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine methyl 2-(5-bromo-1H-indol-1-yl)acetate (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02-0.05 mmol), and the phosphine ligand (0.04-0.10 mmol).

  • Add the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 5 mL).

  • Heat the reaction mixture at 80-100 °C with stirring until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by flash column chromatography.

Workflow Visualization:

Suzuki_Coupling_Workflow start Reactants (Haloindole, Boronic Acid, Catalyst, Base) reaction Reaction Setup (Inert Atmosphere, Degassed Solvents) start->reaction heating Heating (80-100 °C) reaction->heating workup Work-up (Extraction, Washing) heating->workup purification Purification (Chromatography) workup->purification product Product (Coupled Indole) purification->product

Caption: Suzuki-Miyaura Coupling Workflow.

B. Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes.[18][19] Similar to the Suzuki coupling, this method requires a halogenated indole precursor.

Causality Behind Experimental Choices: The reaction typically involves a palladium catalyst and a copper(I) co-catalyst.[19] Copper-free conditions have also been developed to avoid the homocoupling of alkynes.[20][21] An amine base, such as triethylamine or diisopropylethylamine, is commonly used as both the base and the solvent.[20] Protecting the indole nitrogen can sometimes be beneficial.[20]

Protocol 5: Sonogashira Coupling of Methyl 2-(5-iodo-1H-indol-1-yl)acetate

Materials:

  • Methyl 2-(5-iodo-1H-indol-1-yl)acetate

  • Terminal alkyne (1.2-1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl 2-(5-iodo-1H-indol-1-yl)acetate (1.0 mmol) and the terminal alkyne (1.2 mmol) in a mixture of anhydrous THF and TEA, add Pd(PPh₃)₂Cl₂ (0.02-0.05 mmol) and CuI (0.04-0.10 mmol) under an inert atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines.[22][23] This reaction is invaluable for introducing a wide variety of nitrogen-containing functional groups onto the indole ring.[22]

Causality Behind Experimental Choices: The catalytic cycle involves the oxidative addition of palladium to the aryl halide, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired arylamine.[24] The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction.[24]

Protocol 6: Buchwald-Hartwig Amination of Methyl 2-(5-bromo-1H-indol-1-yl)acetate

Materials:

  • Methyl 2-(5-bromo-1H-indol-1-yl)acetate

  • Primary or secondary amine (1.1-1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other suitable ligand

  • Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)

  • Toluene or 1,4-dioxane, anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ (0.01-0.025 mmol), the phosphine ligand (0.02-0.05 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Add methyl 2-(5-bromo-1H-indol-1-yl)acetate (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene or dioxane (5 mL).

  • Seal the tube and heat the reaction mixture at 80-110 °C with stirring for the specified time (typically 4-24 hours), monitoring by TLC.[22]

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[22]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[22]

  • Purify the crude product by flash column chromatography.

III. C-H Functionalization: The Modern Frontier

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials.[1] The indole ring possesses multiple C-H bonds with varying reactivity, making regioselective functionalization a significant challenge.

A. Palladium-Catalyzed C-H Arylation

Palladium-catalyzed C-H arylation allows for the direct formation of a C-C bond between an indole C-H and an aryl halide. Directing groups are often employed to achieve high regioselectivity.[1] The ester group at the N1 position of this compound can potentially influence the regioselectivity of C-H activation.

Causality Behind Experimental Choices: The mechanism often involves a concerted metalation-deprotonation (CMD) pathway. The choice of oxidant, ligand, and reaction conditions is critical for achieving high yields and selectivity.

Protocol 7: Directed C-H Arylation at the C4-Position

Materials:

  • This compound

  • Aryl iodide (e.g., iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., a specific phosphine or N-heterocyclic carbene ligand)

  • Oxidant (e.g., Ag₂CO₃ or benzoquinone)

  • Solvent (e.g., trifluoroacetic acid or a high-boiling point organic solvent)

General Procedure (to be optimized):

  • Combine this compound, the aryl iodide, Pd(OAc)₂, the ligand, and the oxidant in a reaction vessel.

  • Add the solvent and heat the mixture under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, perform an aqueous work-up, and purify by column chromatography.

Workflow Visualization:

CH_Activation_Logic sub Indole Substrate activation C-H Bond Activation sub->activation dg Directing Group dg->activation Regiocontrol catalyst Transition Metal Catalyst (e.g., Pd, Ru, Rh) catalyst->activation coupling_partner Coupling Partner (e.g., Aryl Halide, Alkene) bond_formation C-C or C-X Bond Formation coupling_partner->bond_formation activation->bond_formation product Functionalized Indole bond_formation->product

Caption: Logic of Directed C-H Functionalization.

IV. Conclusion

The functionalization of the indole ring of this compound offers a rich landscape for synthetic exploration. The choice of methodology—be it classical electrophilic substitution, versatile transition-metal-catalyzed cross-coupling, or modern C-H activation—will depend on the desired target molecule and the available synthetic resources. The protocols and insights provided in this guide serve as a foundation for researchers to design and execute their synthetic strategies, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

References

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  • Wang, C., et al. (2023). Copper-Mediated and Palladium-Catalyzed Cross-Coupling of Indoles and N-Methylpyridinium Salts: A Practical Way to Prepare 3-(Pyridin-2-yl)indoles. Organic Letters, 25(28), 5203-5208.
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Sources

Synthesis of Key Heterocyclic Scaffolds from Methyl 2-(1H-indol-1-yl)acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in pharmaceuticals and biologically active natural products. Functionalization at the N-1 position offers a powerful vector for modulating a compound's physicochemical and pharmacological properties. This guide presents methyl 2-(1H-indol-1-yl)acetate as a versatile and accessible starting material for the synthesis of N-1 linked indolyl-heterocycles. We provide detailed, field-tested protocols for the synthesis of medicinally relevant 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles, moving from the foundational precursor to diverse heterocyclic systems. The causality behind experimental choices, mechanistic insights, and practical considerations are emphasized to ensure reproducibility and facilitate further research and development.

Core Concept: The Gateway Intermediate Strategy

The synthetic utility of this compound (1) hinges on its conversion to a highly versatile gateway intermediate: 2-(1H-indol-1-yl)acetohydrazide (2) . The ester moiety of 1 is an ideal electrophilic site for nucleophilic acyl substitution by hydrazine. This transformation is highly efficient and replaces the relatively stable methyl ester with a nucleophilic and di-functional hydrazide group, which serves as the linchpin for subsequent cyclization reactions. This two-stage strategy—synthesis of a common intermediate followed by divergent synthesis of various heterocycles—is a cornerstone of efficient library synthesis in drug discovery.

G cluster_start Starting Material cluster_intermediate Gateway Intermediate cluster_products Target Heterocycles start This compound (1) inter 2-(1H-Indol-1-yl)acetohydrazide (2) start->inter Hydrazinolysis (Protocol 1.1) prod1 1,3,4-Oxadiazoles inter->prod1 Cyclocondensation (Application 2) prod2 1,2,4-Triazoles inter->prod2 Cyclization (Application 3) prod3 Pyrazoles inter->prod3 Knorr Synthesis (Application 4)

Caption: General workflow for heterocyclic synthesis.

Protocol 1.1: Synthesis of 2-(1H-Indol-1-yl)acetohydrazide (2)

This protocol details the foundational conversion of the methyl ester to the acid hydrazide. The reaction proceeds via nucleophilic attack of the hydrazine on the ester carbonyl, followed by the elimination of methanol. An excess of hydrazine hydrate is used to drive the reaction to completion and minimize the formation of di-acylated byproducts.

Materials:

  • This compound (1)

  • Hydrazine hydrate (80% solution in H₂O)

  • Ethanol (absolute)

  • Deionized water (chilled)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

  • Add absolute ethanol to dissolve the starting material (approx. 10 mL per gram of ester).

  • Add hydrazine hydrate (4.0 eq) dropwise to the stirred solution.

    • Expert Insight: While a smaller excess may work, using at least 4 equivalents ensures a high conversion rate and simplifies purification by leaving unreacted ester at trace levels.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of n-hexane and ethyl acetate as the mobile phase.[1][2]

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture slowly into a beaker of chilled deionized water (approx. 20-fold volume excess relative to the ethanol used).

  • A white precipitate of the product will form. Stir the slurry for 15-20 minutes in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry the product under vacuum. If necessary, the crude product can be recrystallized from ethanol to yield pure 2-(1H-indol-1-yl)acetohydrazide (2) as a white crystalline solid.

Application I: Synthesis of 5-((1H-Indol-1-yl)methyl)-1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a bioisostere of ester and amide functionalities, offering improved metabolic stability and favorable binding interactions.[3] It is a common scaffold in antimicrobial and anti-inflammatory agents. Starting from the gateway hydrazide (2) , this ring system can be efficiently constructed.

G cluster_main Synthesis of 1,3,4-Oxadiazoles cluster_A Protocol 2.1 cluster_B Protocol 2.2 hydrazide Indolyl Acetohydrazide (2) rcooh R-COOH POCl₃ hydrazide->rcooh cs2 1. CS₂ / KOH 2. H₃O⁺ hydrazide->cs2 oxadiazole 5-R-Substituted 1,3,4-Oxadiazole rcooh->oxadiazole Dehydrative Cyclization thiol 1,3,4-Oxadiazole-2-thiol cs2->thiol Cyclization

Caption: Pathways to 1,3,4-oxadiazoles from hydrazide (2).

Protocol 2.1: Synthesis of 2-Aryl-5-((1H-indol-1-yl)methyl)-1,3,4-oxadiazole

This protocol involves the condensation of the hydrazide (2) with an aromatic carboxylic acid, followed by dehydrative cyclization facilitated by phosphorus oxychloride (POCl₃).[3][4] POCl₃ acts as a powerful dehydrating agent, activating the carboxylic acid and driving the formation of the stable oxadiazole ring.

Materials:

  • 2-(1H-Indol-1-yl)acetohydrazide (2) (1.0 eq)

  • Substituted aromatic carboxylic acid (e.g., 4-chlorobenzoic acid) (1.1 eq)

  • Phosphorus oxychloride (POCl₃) (5-10 fold volume excess)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ice

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a dry round-bottom flask, create a slurry of the hydrazide (2) and the selected carboxylic acid in POCl₃.

  • Heat the mixture gently to 80-90°C and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Very slowly and carefully, pour the reaction mixture onto crushed ice in a large beaker. This will hydrolyze the excess POCl₃. The process is highly exothermic and will release HCl gas.

  • Once the quenching is complete, neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the solid and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure product.

EntryR-Group (in R-COOH)Reaction Time (h)Approx. Yield (%)
1Phenyl575-85
24-Chlorophenyl480-90
34-Nitrophenyl670-80
44-Methoxyphenyl575-85
Table 1: Representative yields for the synthesis of 2-Aryl-5-((1H-indol-1-yl)methyl)-1,3,4-oxadiazoles based on analogous reactions.

Application II: Synthesis of 5-((1H-Indol-1-yl)methyl)-4-Aryl-4H-1,2,4-triazole-3-thiol

1,2,4-triazole scaffolds are present in a wide array of approved drugs, particularly antifungals (e.g., fluconazole) and anxiolytics. The following protocol describes a robust method for synthesizing N-aryl triazole-thiols, which are valuable intermediates for further S-alkylation to generate diverse compound libraries.

The synthesis proceeds in two stages, which can be performed in one pot: (i) condensation of the hydrazide (2) with an aryl isothiocyanate to form a thiosemicarbazide intermediate, and (ii) base-catalyzed intramolecular cyclization with the elimination of water to form the triazole ring.

Protocol 3.1: One-Pot Synthesis of Indolyl-1,2,4-triazole-thiols

Materials:

  • 2-(1H-Indol-1-yl)acetohydrazide (2) (1.0 eq)

  • Aryl isothiocyanate (e.g., phenyl isothiocyanate) (1.0 eq)

  • Sodium hydroxide (NaOH) (2.0 eq)

  • Ethanol

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the hydrazide (2) in ethanol in a round-bottom flask.

  • Add the aryl isothiocyanate and reflux the mixture for 4-5 hours. This step forms the N,N'-disubstituted thiosemicarbazide intermediate.

  • After cooling slightly, add an aqueous solution of NaOH (2.0 eq).

  • Reheat the mixture to reflux and maintain for another 5-6 hours. During this step, the base promotes the cyclization to the triazole ring.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Acidify the aqueous solution to pH 5-6 with dilute HCl. This protonates the thiolate, causing the product to precipitate.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Recrystallize from ethanol to afford the pure 5-((1H-indol-1-yl)methyl)-4-aryl-4H-1,2,4-triazole-3-thiol.

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Base-catalyzed Cyclization start Indolyl Acetohydrazide (2) plus1 + start->plus1 inter Thiosemicarbazide Intermediate r_ncs Ar-N=C=S plus1->r_ncs arrow1 r_ncs->arrow1 arrow1->inter arrow2 inter->arrow2 final 1,2,4-Triazole-3-thiol arrow2->final

Caption: Two-step, one-pot synthesis of 1,2,4-triazoles.

Application III: Synthesis of 3,5-Disubstituted Pyrazole Derivatives

Pyrazoles are another class of heterocycles with immense pharmacological importance, found in drugs like Celecoxib (an anti-inflammatory) and Sildenafil (for erectile dysfunction). The Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, is a classic and reliable method for their preparation.[5][6]

Protocol 4.1: Synthesis of 1-(2-(1H-Indol-1-yl)acetyl)-3,5-dimethyl-1H-pyrazole

In this protocol, the hydrazide (2) reacts with acetylacetone (a 1,3-dicarbonyl) in an acidic medium. The reaction proceeds via initial condensation to form a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Materials:

  • 2-(1H-Indol-1-yl)acetohydrazide (2) (1.0 eq)

  • Acetylacetone (2,4-pentanedione) (1.2 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the hydrazide (2) in ethanol in a round-bottom flask.

  • Add acetylacetone followed by a few drops of glacial acetic acid to catalyze the condensation.

  • Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • Pour the concentrated residue into cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize from an ethanol/water mixture to obtain the pure pyrazole derivative.

Summary and Outlook

This compound is a highly effective precursor for generating N-1 substituted indole-heterocycle conjugates. The straightforward conversion to its corresponding acetohydrazide unlocks access to a multitude of important five-membered aromatic ring systems, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. The protocols outlined herein are robust, scalable, and rely on well-established chemical principles, providing a solid foundation for researchers in medicinal chemistry and drug development to synthesize novel compound libraries for biological screening. The functional handles on the resulting heterocycles (e.g., the thiol group on the triazole) offer further opportunities for diversification, making this a truly powerful synthetic platform.

References

  • El Kihel, A., El Ouar, F., & L'Helgoua'ch, J. M. (2007). Synthesis of new (pyrazol-1-yl)(7-nitro-1h-indol-2-yl)ketone derivatives. Journal of Chemical Research, 2007(11), 661-663. [Link]

  • Sidra, L. R., Khan, I. U., Yar, M., & Simpson, J. (2012). 2-(1H-Indol-3-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3140-o3141. [Link]

  • El-Sayed, W. M., El-Essawy, F. A., & El-Sayed, A. M. (2013). Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. International Journal of Basic and Applied Sciences, 2(2), 156-163. [Link]

  • Ng, Y. X. (2017). Synthesis and Characterization of 1,3,4-Oxadiazoles Bearing an Indole Ring. UTAR Institutional Repository. [Link]

  • Kumar, G. S., et al. (2013). Synthesis of Novel Indolyl-1,2,4-triazoles as Potent and Selective Anticancer Agents. Journal of the Korean Chemical Society, 57(4), 483-490. [Link]

  • Patel, H. R., & Patel, H. V. (2015). Synthesis and Characterisation of New 2-(5- Fluoro-2-Methyl-1H-Inden-3-Yl) Acetohydrazide Derivatives. International Journal of Innovative Research in Science, Engineering and Technology, 4(6), 4503-4511. [Link]

  • Kaur, R., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 504213. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. [Link]

  • Al-Saffar, Z. H., & Hussein, F. A. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(13), 1-8. [Link]

  • Kumar, A., et al. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. SSRN Electronic Journal. [Link]

  • Balalaie, S., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(3), 847-852. [Link]

  • Yilancioglu, K., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 7(3), 3043-3055. [Link]

  • Singh, S., & Singh, O. (2021). synthesis of 1,2,4 triazole compounds. International Journal of Scientific Research in Engineering and Management, 5(6). [Link]

  • Peric, M., et al. (2021). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry, 23(1), 389-396. [Link]

  • Sidra, L. R., et al. (2012). 2-(1H-Indol-3-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3140–o3141. [Link]

  • Abdel-Wahab, B. F., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(21), 5003. [Link]

  • Aggarwal, N., et al. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Drug Research, 5(3), 85-93. [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(4), 1-5. [Link]

  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657. [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for the N-alkylation of indoles.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-alkylation of indoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and achieve high yields and selectivity in your experiments.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the N-alkylation of indoles, providing explanations for the underlying causes and offering practical solutions.

Low or No Conversion of Starting Material

Question: My N-alkylation reaction shows minimal to no consumption of the starting indole. What are the likely causes, and how can I drive the reaction to completion?

Answer: Low conversion is a frequent issue that can often be traced back to several key factors related to the reaction setup and reagents. Here’s a systematic approach to troubleshooting this problem:

  • Insufficient Basicity: The acidity of the indole N-H proton is relatively low (pKa ≈ 17 in DMSO), necessitating a sufficiently strong base for efficient deprotonation to form the reactive indolate anion.[1] If the chosen base is too weak, the equilibrium will favor the starting materials, leading to poor conversion.

    • Solution: Switch to a stronger base. Sodium hydride (NaH) is a widely used and effective choice for this transformation.[1][2] Other strong bases such as potassium hydroxide (KOH) and cesium carbonate (Cs₂CO₃) can also be highly effective, depending on the specific substrate and reaction conditions.[1]

  • Poor Reagent and Solvent Purity: Water and other protic impurities can quench the strong base and the indolate anion, effectively halting the reaction.[1]

    • Solution: Ensure that all reagents, including the indole, alkylating agent, and solvent, are of high purity and are anhydrous (dry).[1] It is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from interfering with the reaction.[1]

  • Inadequate Solubility: If the indole, base, or alkylating agent has poor solubility in the selected solvent, the reaction kinetics will be significantly hindered.[1]

    • Solution: Choose a more suitable solvent. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidinone (NMP) are often excellent choices as they effectively dissolve the indolate anion and other reactants.[1][3]

  • Low Reaction Temperature: The reaction may lack the necessary activation energy to proceed at a reasonable rate at lower temperatures.[1]

    • Solution: Increase the reaction temperature. Elevating the temperature can significantly improve the reaction rate and yield.[1] For many systems, increasing the temperature from room temperature to 80 °C or higher can be beneficial.[1][4]

  • Deactivated Indole Substrates: The presence of electron-withdrawing groups on the indole ring can decrease the nucleophilicity of the indole nitrogen, making it less reactive towards the alkylating agent.[3][5]

    • Solution: For deactivated indoles, more forcing reaction conditions may be necessary. This could involve using a stronger base, a higher reaction temperature, or a more reactive alkylating agent.

Poor Regioselectivity: C-Alkylation vs. N-Alkylation

Question: My reaction is producing a significant amount of the C3-alkylated indole isomer alongside the desired N-alkylated product. How can I improve the selectivity for N-alkylation?

Answer: The regioselectivity between N- and C3-alkylation is a classic challenge in indole chemistry and is heavily influenced by the reaction conditions. The indolate anion is an ambident nucleophile, meaning it can react at either the nitrogen or the C3 position.

  • Counterion Effect: The nature of the counterion from the base plays a pivotal role in directing the alkylation.

    • Explanation: Ionic salts, such as those formed with sodium (Na⁺) or potassium (K⁺) ions from bases like NaH or KH, tend to favor N-alkylation.[6] This is because the smaller, harder cations associate more tightly with the nitrogen atom, sterically hindering C3-alkylation and promoting reaction at the nitrogen.

    • Solution: Employ bases that provide small, hard counterions like NaH or KH.

  • Solvent Polarity: The choice of solvent can influence the solvation of the indolate anion and its counterion, thereby affecting the regioselectivity.

    • Explanation: Polar aprotic solvents like DMF and DMSO can effectively solvate the cation, leading to a more "naked" and reactive indolate anion.[1][3] This can sometimes lead to increased C-alkylation. In less polar solvents like THF, the ion pair is tighter, which can favor N-alkylation.[4]

    • Solution: Experiment with a range of solvents. While DMF and DMSO are common, consider trying THF or other less polar aprotic solvents to see if regioselectivity improves.[4]

  • Reaction Temperature: Higher temperatures generally favor N-alkylation.[1][4]

    • Explanation: N-alkylation is often the thermodynamically favored product, while C-alkylation can be kinetically favored under certain conditions. Increasing the temperature can help to overcome the activation barrier for N-alkylation and shift the product distribution towards the thermodynamic product.[4]

    • Solution: Gradually increase the reaction temperature and monitor the N/C alkylation ratio.

Formation of Dialkylated Byproducts

Question: I am observing the formation of a dialkylated product in my reaction. How can I prevent this side reaction?

Answer: Dialkylation, where both the nitrogen and a carbon atom (typically C3) are alkylated, can occur, especially with highly reactive alkylating agents or under harsh conditions.[1]

  • Control Stoichiometry: The stoichiometry of the alkylating agent is critical.

    • Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05–1.2 equivalents) of the alkylating agent.[1] This minimizes the availability of the alkylating agent for a second alkylation event.

  • Slow Addition of Alkylating Agent: The rate of addition of the alkylating agent can influence the local concentration and the propensity for side reactions.

    • Solution: Add the alkylating agent dropwise to the reaction mixture. This helps to maintain a low concentration of the alkylating agent at any given time, disfavoring dialkylation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base for the N-alkylation of indoles?

A1: Sodium hydride (NaH) is a very common and effective base for the N-alkylation of a wide range of indoles due to its high basicity and the favorable influence of the Na⁺ counterion on N-selectivity.[1][2] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or even organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) might be more suitable, although they may require higher temperatures.[1][7]

Q2: How do I choose the right solvent for my N-alkylation reaction?

A2: The choice of solvent is critical for success. Polar aprotic solvents such as DMF, DMSO, and THF are generally preferred.[1][4]

  • DMF and DMSO are excellent at dissolving the intermediate indolate salts, which can lead to faster reaction rates.[1][3]

  • THF is a good option when a less polar environment is desired to potentially improve N-selectivity.[4] The optimal solvent will depend on the specific indole substrate and alkylating agent, so some screening may be necessary.

Q3: My indole has a sensitive functional group. How can I perform the N-alkylation without affecting it?

A3: When dealing with sensitive functional groups, it is important to use milder reaction conditions.

  • Use a Weaker Base: Consider using a milder base like Cs₂CO₃ or an organic base.[1][7]

  • Lower the Temperature: Running the reaction at a lower temperature can help to avoid side reactions.

  • Protecting Groups: If the functional group is still not compatible, you may need to use a protecting group strategy.[7] The choice of protecting group will depend on the nature of the functional group and its compatibility with the N-alkylation conditions.

Q4: Can I use microwave irradiation to speed up my N-alkylation reaction?

A4: Yes, microwave-assisted synthesis can be a very effective technique for accelerating the N-alkylation of indoles.[4][7] Microwave heating can lead to significantly shorter reaction times and, in some cases, improved yields.[7] It is often necessary to conduct these reactions in sealed vessels to reach temperatures above the boiling point of the solvent, and pressures can range from 1 to 60 bar.[7]

Experimental Protocols and Data

General Protocol for N-Alkylation of Indole using Sodium Hydride
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the indole (1.0 equiv).

  • Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the indole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Add the alkylating agent (1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS). Gentle heating may be required for less reactive alkylating agents.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Influence of Reaction Parameters

The following tables provide a summary of how different reaction parameters can influence the outcome of the N-alkylation of indoles.

Table 1: Comparison of Common Bases for N-Alkylation

BaseStrengthCommon SolventsTypical TemperatureNotes
NaHVery StrongDMF, THF, DMSO0 °C to RTWidely applicable, good N-selectivity.[1][2]
KHVery StrongDMF, THF0 °C to RTSimilar to NaH, can be more reactive.
KOHStrongDMSO, DMFRT to elevatedOften used with phase-transfer catalysts.
Cs₂CO₃ModerateDMF, AcetonitrileElevatedGood for substrates with sensitive functional groups.[1]
K₂CO₃ModerateDMF, AcetoneElevatedA weaker and less expensive alternative to Cs₂CO₃.
DABCOWeak (Organic)DMA, DMFElevatedUsed in catalytic amounts for certain alkylations.[7]

Table 2: Solvent Effects on N-Alkylation

SolventPolarityDielectric Constant (approx.)General Observations
DMFHigh37Excellent solubility for indolate salts, often leads to good reaction rates.[1][3]
DMSOHigh47Similar to DMF, very effective at dissolving reactants.[1]
THFModerate7.6Less polar, can sometimes improve N/C selectivity.[4]
AcetonitrileModerate38A common solvent for a variety of alkylations.
TolueneLow2.4Generally not ideal for forming the indolate anion but can be used in some cases.

Visualizations

Reaction Mechanism and Troubleshooting Workflow

The following diagrams illustrate the general mechanism for the N-alkylation of indoles and a troubleshooting workflow for common issues.

N_Alkylation_Mechanism Indole Indole (R-H) Indolate Indolate Anion (R⁻) Indole->Indolate Deprotonation Base Base (B:) Base->Indolate Product N-Alkylated Indole (R-R') Indolate->Product SN2 Attack Byproduct Conjugate Acid (BH) AlkylHalide Alkylating Agent (R'-X) AlkylHalide->Product Halide Halide (X⁻)

Caption: General mechanism of indole N-alkylation.

Troubleshooting_Workflow Start Low Yield / No Reaction CheckBase Is the base strong enough? (e.g., NaH, KH) Start->CheckBase CheckPurity Are reagents and solvent pure/anhydrous? CheckBase->CheckPurity Yes UseStrongerBase Use a stronger base CheckBase->UseStrongerBase No CheckTemp Is the temperature high enough? CheckPurity->CheckTemp Yes PurifyReagents Dry solvents and purify reagents CheckPurity->PurifyReagents No CheckSolubility Are all components soluble? CheckTemp->CheckSolubility Yes IncreaseTemp Increase reaction temperature CheckTemp->IncreaseTemp No Success Reaction Optimized CheckSolubility->Success Yes ChangeSolvent Change to a more polar aprotic solvent CheckSolubility->ChangeSolvent No UseStrongerBase->CheckPurity PurifyReagents->CheckTemp IncreaseTemp->CheckSolubility ChangeSolvent->Success

Caption: Troubleshooting workflow for low reaction yield.

References

  • Benchchem. Optimizing reaction conditions for N-alkylation of indoles.
  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC - NIH.
  • Benchchem. Technical Support Center: N-Protection of Indole Derivatives.
  • Google Patents. US7067676B2 - N-alkylation of indole derivatives.
  • Frontiers. 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes.
  • MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles.
  • Google Patents. US3012040A - Process for n-alkylation of indoles.
  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
  • RSC Publishing. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.
  • YouTube. in the chemical literature: N-alkylation of an indole.

Sources

Technical Support Center: Overcoming the Purification Challenges of Polar Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar indole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique and often frustrating challenges associated with purifying these valuable compounds. The inherent polarity, hydrogen-bonding capabilities, and potential instability of indole derivatives demand more than just standard protocols. This resource provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to guide you through these complexities.

Part 1: Understanding the Core Challenge

The purification of polar indole derivatives is fundamentally challenging due to their molecular structure. The indole nucleus, combined with polar functional groups (e.g., -OH, -NH2, -COOH, amides), creates a molecule that can be "sticky" and unpredictable.

  • High Polarity: These compounds exhibit strong dipole-dipole interactions and hydrogen bonding. This leads to very strong adsorption onto polar stationary phases like silica gel, resulting in poor mobility, significant peak tailing, or even irreversible binding.[1]

  • Amphiphilic Nature: Many derivatives possess both a hydrophobic indole core and hydrophilic substituents, giving them a dual nature that can complicate solvent selection for both chromatography and recrystallization.

  • Instability: The electron-rich indole ring is susceptible to oxidation, especially under light and air, which can lead to the formation of colored impurities.[2][3] Furthermore, some derivatives can be sensitive to acidic or basic conditions, potentially leading to degradation during purification.[1][4]

  • Process-Related Impurities: Syntheses can generate impurities with polarities very similar to the target compound, such as dimers, N-oxides, or products from side reactions, making separation difficult.[5][6]

This guide will equip you with the strategies to navigate these issues effectively.

Part 2: Troubleshooting Guides & FAQs

Q1: I've just finished my reaction. How do I decide on a purification strategy for my highly polar indole derivative?

This is the most critical stage. A flawed initial strategy can lead to sample loss and wasted time. A systematic approach is essential. Start by assessing your crude material's stability and solubility.

Initial Assessment Protocol:

  • Solubility Testing: Test the solubility of your crude product in a range of common laboratory solvents (Hexane, Ethyl Acetate, Dichloromethane, Methanol, Water). This will inform your choices for chromatography, extraction, and recrystallization.

  • TLC Analysis: Run thin-layer chromatography (TLC) on a silica plate with a few different solvent systems.

    • Start with a standard system like 9:1 Dichloromethane (DCM)/Methanol (MeOH).

    • If the spot remains at the baseline (Rf = 0), the compound is too polar for standard normal-phase conditions.[1]

  • Stability Check (2D TLC): Spot your crude mixture on a TLC plate, run it in one direction with your chosen eluent, then dry the plate completely and run it again in the second dimension (rotated 90 degrees) using the same eluent. If you see spots that are not on the 45-degree diagonal, it indicates your compound is degrading on the silica gel.[1]

Based on this initial data, use the following decision tree to guide your strategy.

Purification_Strategy start Crude Polar Indole Derivative tlc_check Run TLC & Stability Check start->tlc_check extraction Consider Acid-Base Extraction to Remove Ionic Impurities tlc_check->extraction  Ionic Impurities  Present? rf_check Rf > 0.1 and Stable on Silica? tlc_check->rf_check  No Obvious Ionic  Impurities extraction->tlc_check Post-Extraction recrystallization Attempt Recrystallization final_product Pure Compound recrystallization->final_product chromatography Proceed to Chromatography normal_phase Normal-Phase Chromatography (with modifiers) rf_check->normal_phase Yes alternative_chrom Alternative Chromatography (HILIC, Ion-Exchange, RP) rf_check->alternative_chrom No normal_phase->recrystallization If Solid normal_phase->final_product If Oil alternative_chrom->recrystallization If Solid alternative_chrom->final_product If Oil

Caption: Initial decision workflow for purifying polar indole derivatives.

Q2: My polar indole is streaking badly on the silica gel column and has a very low Rf value, even in 100% ethyl acetate. What's happening and how can I fix it?

This is a classic sign of excessively strong interaction between your polar compound and the acidic silanol (-Si-OH) groups on the surface of the silica gel. For basic indoles (containing amine groups), this can involve an acid-base interaction. The streaking (tailing) occurs because the adsorption-desorption equilibrium is slow and unfavorable.

The Solution: Modify Your Mobile Phase or Stationary Phase.

Your goal is to disrupt this strong interaction.

  • Increase Eluent Polarity: Move beyond simple ethyl acetate/hexane systems. A gradient of methanol (MeOH) in dichloromethane (DCM) is a powerful choice for eluting polar compounds.[1]

  • Add a Basic Modifier: To neutralize the acidic silica surface and improve the chromatography of basic indoles, add a small amount of a base to your mobile phase.[7]

    • Common choices: Triethylamine (TEA) at 0.1-1% or ammonium hydroxide (prepare a stock of 1-10% NH4OH in MeOH and add 1-10% of this stock to your mobile phase).[1][7]

Detailed Protocol: Preparing a Modified Eluent

  • Objective: To prepare 500 mL of a 95:5 DCM:MeOH eluent containing 0.5% TEA.

  • Materials: Dichloromethane (475 mL), Methanol (25 mL), Triethylamine (2.5 mL).

  • Procedure:

    • In a 500 mL graduated cylinder, measure 475 mL of DCM.

    • Add 25 mL of MeOH.

    • Add 2.5 mL of TEA.

    • Transfer to a suitable bottle and mix thoroughly.

    • Use this eluent for both your TLC analysis and column chromatography to ensure consistent results.

Data Table: Recommended Starting Solvent Systems for Polar Indoles

Polarity of IndoleBase Solvent SystemModifier (if needed)Target Rf
Moderately PolarHexane / Ethyl Acetate (Gradient)None0.2 - 0.4
PolarDichloromethane / Methanol (Gradient)0.5% Triethylamine (for basic indoles)0.2 - 0.4
Very Polar / BasicDCM / (10% NH4OH in MeOH) (Gradient)Pre-mixed in MeOH0.2 - 0.4
Very Polar / AcidicDCM / Methanol with 1% Acetic Acid1% Acetic Acid0.2 - 0.4

If modifying the eluent is insufficient, consider alternative stationary phases like neutral or basic alumina, which have different surface properties than silica.[7]

Q3: Normal-phase chromatography is failing. What other chromatographic techniques should I consider?

When your compound is either too polar for normal-phase or unstable on silica, it's time to explore other modes of chromatography. The choice depends on the specific properties of your indole derivative.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the premier technique for very polar compounds that are poorly retained in reversed-phase.[8][9]

    • Mechanism: HILIC uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[10][11] The analyte partitions into a water-enriched layer on the surface of the stationary phase. Retention is increased by adding more organic solvent.[10]

    • Best for: Polar neutral or ionizable indoles (e.g., amino acid derivatives, nucleosides).[12][13]

  • Reversed-Phase (RP) Chromatography: This technique separates compounds based on hydrophobicity using a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile).[14][15]

    • Challenge: Very polar compounds may elute in the solvent front with little to no retention.[8]

    • When to Use: For moderately polar indoles or when HILIC is not an option. It is excellent for separating molecules with varying alkyl chain lengths.[16]

    • Troubleshooting Poor Retention: Use highly aqueous mobile phases (e.g., starting with 95% water) or consider specialized "aqueous stable" C18 columns that resist hydrophobic collapse.[17]

  • Ion-Exchange Chromatography (IEX): This method is ideal for polar indoles that carry a net positive or negative charge.[17]

    • Mechanism: IEX separates molecules based on their charge by using a stationary phase with covalently bound ionic functional groups (e.g., sulfonate for cation exchange, quaternary amine for anion exchange).[18][19] The bound analyte is eluted by increasing the salt concentration or changing the pH of the mobile phase.[19][20]

    • Best for: Indoles with acidic (e.g., -COOH) or basic (e.g., -NH2) functional groups.

Data Table: Comparison of Chromatographic Techniques for Polar Indoles

TechniqueStationary PhaseMobile PhaseElution OrderBest Suited For
Normal-Phase Polar (Silica, Alumina)Non-polar (Hexane/EtOAc)Least polar elutes firstModerately polar, non-ionic indoles.[16]
Reversed-Phase Non-polar (C18, C8)Polar (Water/Acetonitrile)Most polar elutes firstIndoles with sufficient hydrophobicity.[14]
HILIC Polar (Silica, Diol, Amide)High Organic + Aqueous BufferMost polar is most retainedHighly polar, water-soluble indoles.[9][21]
Ion-Exchange Charged (+ or -)Aqueous Buffer with Salt GradientBased on net charge and pIIonizable indoles (acids/bases).[17][18]
Q4: My compound is degrading on the column. Are there any non-chromatographic purification methods?

Absolutely. When dealing with unstable compounds, avoiding chromatography is often the best strategy.

1. Recrystallization

This is the most powerful technique for purifying solid compounds, relying on differences in solubility between your product and impurities in a given solvent at different temperatures.[22][23]

Detailed Protocol: Recrystallization Solvent Screening and Procedure

  • Objective: To find a suitable solvent or solvent system to purify a solid polar indole derivative.

  • The Ideal Solvent: Your compound should be poorly soluble at room temperature but highly soluble at the solvent's boiling point.[22]

  • Screening Procedure:

    • Place a small amount of your crude solid (a few milligrams) into several test tubes.

    • To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexane/ethyl acetate mixture) dropwise at room temperature until the solid dissolves. A good candidate solvent will require a significant volume.

    • If the solid is insoluble at room temperature, heat the mixture gently. A good solvent will dissolve the solid completely upon heating.

    • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a promising solvent.[24]

  • Recrystallization Execution:

    • Dissolve your crude solid in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.[25]

    • If colored impurities are present, you can add a small amount of activated charcoal and perform a hot filtration to remove it.[25]

    • Allow the solution to cool slowly and undisturbed. Rapid cooling leads to smaller, less pure crystals.

    • Once crystals have formed, cool the flask in an ice bath to maximize yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the crystals thoroughly under vacuum.

2. Acid-Base Extraction

This is a highly effective liquid-liquid extraction technique for separating acidic or basic indole derivatives from neutral impurities, or vice-versa. It leverages the differential solubility of the ionized (salt) and neutral forms of a compound in aqueous and organic layers.[26]

  • Principle:

    • A basic indole can be protonated with an aqueous acid (e.g., 1M HCl), forming a water-soluble salt that moves to the aqueous layer, leaving neutral impurities in the organic layer.

    • An acidic indole can be deprotonated with an aqueous base (e.g., 1M NaOH), forming a water-soluble salt.

    • After separating the layers, the pH of the aqueous layer is adjusted back to neutral to regenerate the insoluble, pure compound, which can then be extracted back into an organic solvent or collected by filtration if it precipitates.[26]

AcidBaseExtraction cluster_0 Separation of a Basic Indole start_b Crude Mixture (Basic Indole + Neutral Impurities) in Organic Solvent add_acid Wash with aq. Acid (e.g., 1M HCl) start_b->add_acid sep_funnel_b Separatory Funnel add_acid->sep_funnel_b org_layer_b Organic Layer: Neutral Impurities sep_funnel_b->org_layer_b Separate aq_layer_b Aqueous Layer: Protonated Indole Salt (Water-Soluble) sep_funnel_b->aq_layer_b Separate basify Add Base (e.g., NaOH) to Aqueous Layer until pH > 10 aq_layer_b->basify extract_back_b Extract with Fresh Organic Solvent basify->extract_back_b pure_indole_b Pure Basic Indole in Organic Layer extract_back_b->pure_indole_b

Caption: Workflow for purifying a basic indole derivative using acid-base extraction.

References

  • Google Patents. (n.d.). Dimeric indole alkaloid purification process.
  • PMC. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. Retrieved from [Link]

  • MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Web.pdx.edu. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2017). What do common indole impurities look like?. Retrieved from [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel C3-Methylene-Bridged Indole Derivatives. Retrieved from [Link]

  • Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Ion Exchange Chromatography (IEX) HPLC Column. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • IntechOpen. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Aqueous normal-phase chromatography. Retrieved from [Link]

  • Advion. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Retrieved from [Link]

  • Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography. Retrieved from [Link]

  • M.G. Science College. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • MicroSolv. (2025). Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • ACS Publications. (2021). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • ResearchGate. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. Retrieved from [Link]

  • Technology Networks. (2024). Exploring the Principle of Ion Exchange Chromatography and Its Applications. Retrieved from [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?. Retrieved from [Link]

  • Technology Networks. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]

  • Google Patents. (n.d.). Process of preparing purified aqueous indole solution.
  • MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • PubMed. (n.d.). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. Retrieved from [Link]

Sources

preventing C3-alkylation in indole N-alkylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

Guide: Strategies for Preventing C3-Alkylation in Indole N-Alkylation Reactions

Welcome to the technical support guide for synthetic chemists. This document addresses a common and often frustrating challenge in indole chemistry: achieving selective N-alkylation while suppressing undesired C3-alkylation. As professionals in pharmaceutical and materials science, controlling this regioselectivity is paramount for synthesizing target molecules with high purity and yield.

This guide provides a deep dive into the mechanistic underpinnings of this reaction, offering field-tested troubleshooting advice and detailed protocols to help you gain control over your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why does C3-alkylation compete with N-alkylation in the first place?

The core of the issue lies in the ambident nucleophilic character of the deprotonated indole, known as the indolide anion. Once the N-H proton is removed by a base, the resulting negative charge is delocalized across the aromatic system. While the charge is formally on the nitrogen, there is significant electron density at the C3 position. This creates two primary nucleophilic sites, leading to a potential mixture of N-alkylated (kinetic product) and C3-alkylated (thermodynamic product) isomers.

Q2: What is the general mechanism at play?

The reaction proceeds in two main steps:

  • Deprotonation: A base removes the acidic proton from the indole nitrogen (pKa ≈ 17 in DMSO) to form the indolide anion.

  • Nucleophilic Attack: The indolide anion then attacks the electrophile (e.g., an alkyl halide). The choice of reaction conditions dictates whether the attack occurs primarily from the nitrogen or the C3 position.

The nature of the interaction between the indolide anion and the base's counter-ion (e.g., Na+, K+, Cs+) is a critical factor. A more "ionic" bond between the nitrogen and the counter-ion leaves the nitrogen as a potent nucleophile, favoring N-alkylation. Conversely, conditions that promote a more "covalent" character at the N-metal bond can sterically shield the nitrogen, making the C3 position the more accessible site for the electrophile.

Q3: How can I quickly determine if my reaction produced a mixture of N- and C3-alkylated isomers?

The most reliable methods for identifying and quantifying the product mixture are:

  • ¹H NMR Spectroscopy: This is the most powerful tool. The N-H proton of a starting indole typically appears as a broad singlet far downfield (> 8.0 ppm). In the N-alkylated product, this signal disappears. For the C3-alkylated product, the N-H signal will still be present, and you will see the disappearance of the C3-H proton signal (typically around 6.5-7.5 ppm) and the appearance of new signals for the alkyl group at the C3 position.

  • Thin-Layer Chromatography (TLC): The two isomers will often have different polarities, resulting in distinct spots on a TLC plate. The C3-alkylated isomer, with its free N-H group capable of hydrogen bonding, is often more polar (lower Rf value) than the corresponding N-alkylated product.

  • LC-MS: Liquid Chromatography-Mass Spectrometry can separate the isomers and confirm that they have the same mass, which is characteristic of constitutional isomers.

Troubleshooting Guide: Improving N-Selectivity

Problem: "My reaction is yielding a significant amount of the C3-alkylated product. How can I force the reaction to favor N-alkylation?"

This is a classic regioselectivity problem. The solution involves carefully tuning your reaction conditions to make the indole nitrogen the more favorable nucleophilic site. We will address this by systematically examining each critical reaction parameter.

Troubleshooting_Workflow cluster_Problem Observed Problem cluster_Solutions Primary Control Levers cluster_Outcomes Desired Outcome Problem Low N/C3 Selectivity (Mixture of Isomers) Base 1. Modify the Base & Counter-ion Problem->Base START HERE Solvent 2. Change the Solvent Base->Solvent If selectivity is still low Outcome High Yield of N-Alkylated Product Base->Outcome PTC 3. Implement Phase- Transfer Catalysis (PTC) Solvent->PTC For challenging cases Solvent->Outcome Temp 4. Adjust Temperature PTC->Temp Fine-tuning PTC->Outcome Temp->Outcome

Caption: Troubleshooting workflow for improving N-alkylation selectivity.

The Critical Role of the Base and its Counter-ion

Your first and most impactful point of intervention is the choice of base. The goal is to create a "free" indolide anion where the nitrogen is highly available for reaction.

Causality: Strong bases with small, hard counter-ions (like Li⁺) can form tight ion pairs or even partially covalent bonds with the indole nitrogen in non-polar solvents. This shields the nitrogen, making the C3 position a more likely point of attack. Conversely, bases with large, soft counter-ions (like K⁺ or Cs⁺) create looser, more ionic interactions, leaving the nitrogen exposed and highly nucleophilic.

Recommendations:

  • Avoid: Strong, hard bases like n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) in ethereal solvents if N-selectivity is your goal. These are known to promote C2-lithiation or C3-alkylation.[1]

  • Standard Choice: Sodium hydride (NaH) is a common and effective choice. It is a strong, non-nucleophilic base that generates the sodium indolide salt.

  • Superior Choice: For higher N-selectivity, stronger ion-pairing disruption is needed. Use potassium hydride (KH) or potassium tert-butoxide (KOtBu). For maximum N-selectivity, cesium carbonate (Cs₂CO₃) or potassium hydroxide (KOH) under phase-transfer conditions are often the best choices.

BasepKa of Conj. AcidCounter-ionTypical SolventComments on N-Selectivity
n-BuLi~50Li⁺THF, HexanesPoor; often promotes C-lithiation/alkylation.[1]
NaH36Na⁺DMF, THFGood; the most common starting point.
KH36K⁺DMF, THFVery Good; K⁺ promotes a more ionic N-K bond.
KOtBu19.2K⁺THF, DioxaneGood, especially for less reactive electrophiles.
Cs₂CO₃10.3 (HCO₃⁻)Cs⁺Acetonitrile, AcetoneExcellent; large Cs⁺ ion effectively frees the N-anion.
Solvent Effects: The Key to Modulating Reactivity

The solvent plays a crucial role in stabilizing the indolide anion and modulating the tightness of the ion pair.

Causality: Polar aprotic solvents (like DMF and DMSO) are highly effective at solvating the metal counter-ion. This "solvent-separated ion pair" formation frees the indolide anion, making the nitrogen the most reactive site. Non-polar solvents (like Toluene or THF) do not solvate the cation well, leading to a "tight ion pair" where the cation is closely associated with the nitrogen, thus favoring C3-alkylation.[2]

Recommendations:

  • Optimal Solvents: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are the gold-standard solvents for promoting N-alkylation. They effectively solvate the cation, exposing the nitrogen atom.

  • Acceptable Solvents: Acetonitrile (MeCN) and Tetrahydrofuran (THF) can also be used. THF is less polar and may result in lower N/C3 ratios compared to DMF, but can be sufficient, especially with a "soft" counter-ion like K⁺.[2][3]

  • Solvents to Avoid: Non-polar solvents like Toluene, Hexane, or Dichloromethane (DCM) will strongly favor C3-alkylation when used with common bases.

Ion_Pair_Effect cluster_NonPolar Non-Polar Solvent (e.g., THF) cluster_Polar Polar Aprotic Solvent (e.g., DMF) TightPair N⁻···M⁺ Indole Ring C3_Attack Electrophile (E⁺) attacks C3 TightPair:c->C3_Attack Steric hindrance at N SeparatedPair N⁻ Indole Ring M⁺(solv) N_Attack Electrophile (E⁺) attacks N SeparatedPair:n->N_Attack Exposed & reactive N caption Solvent effect on ion-pairing and regioselectivity.

Caption: Solvent effect on ion-pairing and regioselectivity.

Phase-Transfer Catalysis (PTC): A Powerful and Practical Solution

For reactions that are stubborn, or when using bases like KOH or NaOH, Phase-Transfer Catalysis is an exceptionally effective technique for achieving high N-selectivity.

Causality: The reaction is run in a biphasic system (e.g., Toluene/water). The indole is deprotonated by the base (e.g., KOH) in the aqueous phase. A phase-transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB) or Aliquat 336, then transports the indolide anion into the organic phase where the alkylating agent resides. The large, bulky quaternary ammonium cation (Q⁺) forms a very loose ion pair with the indolide anion (Ind⁻), leaving the nitrogen atom almost completely bare and highly reactive, leading to exclusive N-alkylation.

Recommendations:

  • Catalyst: Use 5-10 mol% of Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Hydrogen Sulfate (TBAHS).

  • Base/Solvent System: A common and effective combination is 50% aqueous KOH with Toluene as the organic solvent. This avoids the need for expensive, anhydrous, and polar aprotic solvents.

Detailed Experimental Protocols

Protocol 1: Standard N-Alkylation using NaH in DMF

This protocol is a reliable starting point for many simple alkylations.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add indole (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 0.2 M concentration relative to indole) and stir to dissolve.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear or slightly colored as the sodium indolide salt forms.

  • Alkylation: Cool the solution back to 0 °C. Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC until the starting indole is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High N-Selectivity via Phase-Transfer Catalysis (PTC)

This protocol is excellent for achieving high N/C3 ratios and avoids anhydrous solvents.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add indole (1.0 eq), the alkylating agent (1.2 eq), and Tetrabutylammonium Bromide (TBAB, 0.1 eq).

  • Solvents: Add Toluene (approx. 0.5 M) and a 50% (w/w) aqueous solution of potassium hydroxide (KOH, 5.0 eq).

  • Reaction: Heat the vigorously stirred biphasic mixture to 50-70 °C. The high stirring rate is crucial to maximize the interfacial area between the two phases.

  • Monitoring: Monitor the reaction by TLC. PTC reactions are often complete within 1-4 hours.

  • Workup: After cooling to room temperature, add water to dissolve the salts and separate the layers. Extract the aqueous layer with Toluene or ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often very clean, but can be purified further by flash chromatography if necessary.

References

  • Symmetry. Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]

  • Dalal Institute. Ambident Nucleophiles and Regioselectivity. [Link]

  • Beilstein Journal of Organic Chemistry. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Wikipedia. Indole. [Link]

  • ACS Catalysis. Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. [Link]

  • National Institutes of Health. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. [Link]

  • Organic Letters. C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols. [Link]

  • The Journal of Organic Chemistry. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. [Link]

  • Angewandte Chemie International Edition. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. [Link]

  • PubMed. Biological matching of chemical reactivity: pairing indole nucleophilicity with electrophilic isoprenoids. [Link]

Sources

troubleshooting low yields in Fischer indole synthesis of precursors.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Fischer Indole Synthesis

From the desk of the Senior Application Scientist

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction for creating indole scaffolds. Here, we move beyond simple protocols to address the nuances of the synthesis, focusing on troubleshooting common issues that lead to low yields and providing actionable, mechanistically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Fischer indole synthesis, and why is understanding it crucial for troubleshooting?

A1: The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole.[1][2] Understanding its multi-step mechanism is paramount because each step presents potential pitfalls that can lead to low yields or reaction failure.

The core mechanism proceeds as follows:

  • Hydrazone Formation: The arylhydrazine and carbonyl compound condense to form an arylhydrazone.[2][3]

  • Tautomerization: The hydrazone isomerizes to its enamine tautomer.[2][4]

  • [5][5]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes the key, irreversible C-C bond-forming step, a[5][5]-sigmatropic rearrangement, which breaks the weak N-N bond.[1][6]

  • Cyclization & Aromatization: The resulting intermediate quickly cyclizes and, through the elimination of ammonia, aromatizes to form the stable indole ring.[2][3]

Low yields often result from issues that stall or divert the reaction from this pathway, such as failure of the key rearrangement step or competing side reactions.[7][8]

Fischer_Indole_Mechanism cluster_start Starting Materials Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Intermediate Arylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Condensation Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement H+ Catalyst Cyclized Cyclized Intermediate (Aminal) Rearrangement->Cyclized Rearomatization Indole Aromatic Indole Cyclized->Indole -NH3 Troubleshooting_Workflow Start Low Yield (<20%) or Reaction Failure Check_Purity Verify Purity of Starting Materials Start->Check_Purity Impure Purify Hydrazine & Carbonyl Check_Purity->Impure Impure Pure Purity Confirmed Check_Purity->Pure Pure Screen_Acid Screen Acid Catalysts (Brønsted & Lewis) Impure->Screen_Acid Pure->Screen_Acid No_Improvement_Acid No Improvement Screen_Acid->No_Improvement_Acid No Improved_Yield Yield Improves Screen_Acid->Improved_Yield Yes Optimize_Conditions Optimize Temperature & Solvent No_Improvement_Acid->Optimize_Conditions Improved_Yield->Optimize_Conditions No_Improvement_Cond No Improvement Optimize_Conditions->No_Improvement_Cond No Success Successful Synthesis Optimize_Conditions->Success Yes Consider_Alt Consider Alternative Synthesis Route (Substrate Issue) No_Improvement_Cond->Consider_Alt

Sources

Technical Support Center: Improving the Regioselectivity of Indole Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for indole alkylation. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to troubleshoot and optimize the regioselectivity of your indole alkylation reactions. The indole scaffold is a privileged structure in medicinal chemistry, and controlling its functionalization is paramount for successful drug discovery and development.[1][2] This resource addresses common challenges in achieving selective N- vs. C-alkylation through a practical, question-and-answer format and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during indole alkylation experiments.

Q1: My N-alkylation reaction is giving low to no conversion of the starting indole. What are the likely causes and solutions?

A: Low conversion in N-alkylation reactions often points to issues with reagents or reaction conditions. Here’s a systematic approach to troubleshooting:

  • Insufficient Basicity: The N-H of indole is not highly acidic (pKa ≈ 17 in DMSO), requiring a sufficiently strong base to generate the reactive indolate anion.[3]

    • Solution: Employ a stronger base. Sodium hydride (NaH) is a common and effective choice for classical N-alkylations.[3][4][5] Other options include potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃), depending on the specific reaction.[3]

  • Poor Reagent and Solvent Purity: Water or other protic impurities can quench the strong base and the indolate anion, effectively stopping the reaction.[3]

    • Solution: Ensure all reagents are pure and use anhydrous (dry) solvents.[3] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial, especially when using moisture-sensitive reagents like NaH.[5]

  • Suboptimal Temperature: The reaction may simply be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature. For many N-alkylations, heating can significantly improve the rate and yield.[4] However, be mindful of potential side reactions or degradation at higher temperatures.

Q2: I'm observing a significant amount of C3-alkylation instead of the desired N-alkylation. How can I improve N-selectivity?

A: This is a classic challenge in indole chemistry, as the C3 position is inherently more nucleophilic than the nitrogen atom.[1] Several factors can be adjusted to favor N-alkylation:

  • Incomplete Deprotonation: If the indole N-H is not fully deprotonated, the remaining neutral indole can react at the C3 position.[4]

    • Solution: Use a sufficient excess of a strong base (like NaH) and allow enough time for complete deprotonation before adding the alkylating agent.[4]

  • Solvent Choice: The solvent plays a critical role in solvating the intermediate indole anion.

    • Solution: Polar aprotic solvents like DMF or THF generally favor N-alkylation.[4][5] DMF, in particular, helps to keep the indolate anion in solution, promoting the N-alkylated product.[4] In contrast, ethereal solvents like THF can sometimes lead to the precipitation of the indole salt, which may decrease regioselectivity.[4]

  • Kinetic vs. Thermodynamic Control: C3-alkylation is often the kinetically favored pathway, while N-alkylation is the thermodynamically more stable outcome.

    • Solution: Increasing the reaction temperature can favor the formation of the thermodynamically stable N-alkylated product.[4] In some cases, heating the reaction to 80 °C has resulted in complete N-alkylation.[4]

Q3: My reaction is producing a mixture of polyalkylated products. How can I achieve monoalkylation?

A: Polyalkylation occurs when the initially formed product is more reactive than the starting material. This is a common issue, especially with highly reactive electrophiles.[2]

  • Control Stoichiometry: The relative amounts of your reactants are critical.

    • Solution: Using an excess of the indole relative to the alkylating agent can significantly reduce polyalkylation and simplify product isolation.[2]

  • Electrophile Reactivity: Highly reactive alkylating agents can lead to a complex mixture of products.[2][4]

    • Solution: Consider using a less reactive electrophile if possible. Additionally, blocking one of the potential alkylation sites on the indole with an electron-withdrawing group can prevent over-alkylation.[2] For instance, introducing a nitro group at the C5 position has been shown to improve selectivity.[2]

Q4: Are there catalyst systems that can control the regioselectivity of indole alkylation?

A: Yes, catalyst-controlled regioselectivity is a powerful and modern approach.

  • Copper Hydride (CuH) Catalysis: This method allows for a switch between N- and C3-alkylation by simply changing the ligand.[1]

    • Using the DTBM-SEGPHOS ligand favors N-alkylation.[1]

    • Switching to the Ph-BPE ligand promotes C3-alkylation.[1]

  • Palladium Catalysis: Palladium catalysts can also be used to direct the regioselectivity. For example, in asymmetric allenylic alkylation, the choice of base and solvent can switch the selectivity between N1 and C3.[4]

  • Iridium and Nickel Catalysis: These are often employed for C3-alkylation via "borrowing hydrogen" reactions with alcohols, which are atom-economical.[5][6][7]

Troubleshooting Guide: From Problem to Solution

This section provides a more in-depth guide to troubleshooting common issues, presented in a structured format.

Issue 1: Poor Regioselectivity - A Mixture of N- and C3-Alkylated Products

This is arguably the most frequent challenge. The key is to understand and manipulate the factors that influence the nucleophilicity of the N1 and C3 positions.

Diagnostic Workflow

G cluster_solutions Solutions start Problem: Poor N/C3 Selectivity base Base Strength & Stoichiometry start->base Is deprotonation complete? solvent Solvent Polarity base->solvent Is the indolate anion soluble? sol_base Increase base equivalents (e.g., >1.1 eq NaH). Allow for longer deprotonation time. base->sol_base temp Reaction Temperature solvent->temp Kinetic vs. Thermodynamic control? sol_solvent Switch to a more polar aprotic solvent (e.g., DMF). solvent->sol_solvent electrophile Electrophile Reactivity temp->electrophile Is the electrophile too reactive? sol_temp Increase temperature to favor thermodynamic N-product. temp->sol_temp protect N-Protecting Group electrophile->protect Can C3 be sterically hindered? sol_electrophile Use a less reactive alkylating agent. Use excess indole. electrophile->sol_electrophile sol_protect Introduce a bulky N-protecting group to block C3 approach. protect->sol_protect

Detailed Analysis and Solutions
Parameter Problem Indication Underlying Principle Recommended Action Authoritative Insight
Base High C3-alkylationIncomplete deprotonation leaves neutral indole, which is C3-nucleophilic.Use a stronger base (e.g., NaH) in slight excess (1.1-1.5 equiv.). Increase deprotonation time before adding the electrophile.Incomplete deprotonation is a primary cause of C3-alkylation, even with strong bases.[4]
Solvent Poor selectivity in ethereal solventsThe indole sodium salt may precipitate in less polar solvents like THF, leading to heterogeneous reaction conditions and reduced selectivity.Switch to a polar aprotic solvent like DMF to better solvate the indolate anion.DMF is often superior to THF for promoting N-alkylation by keeping the intermediate indole anion dissolved.[4]
Temperature C3-product at low temperaturesC3-alkylation is often the kinetically favored product, while N-alkylation is thermodynamically more stable.Increase the reaction temperature (e.g., to 80 °C) to favor the thermodynamic N-alkylated product.Higher temperatures generally favor the more stable N-alkylated product.[4]
Protecting Groups Direct alkylation of NH-indoleThe unprotected N-H allows for competitive deprotonation and subsequent C3-alkylation.Introduce an N-protecting group. This blocks the N1 position, forcing alkylation to occur at other sites (if desired) or allowing for specific C-H activation.A silyl protecting group on the indole nitrogen can prevent unwanted side reactions.[8]
Issue 2: Undesired C2-Alkylation

While less common than C3-alkylation, functionalization at the C2 position can occur, particularly under certain catalytic conditions or with specific directing groups.

Strategies for Controlling C2-Alkylation
  • Directing Groups: The use of a directing group on the indole nitrogen is a powerful strategy to achieve C2-alkylation.

    • An N-substituted benzimidazolyl group can direct iridium-catalyzed C2-alkylation with high branch selectivity.[9]

    • A carbonyl group on the nitrogen can also serve as a directing group in iridium-catalyzed reactions, with the specific carbonyl group (e.g., acetyl vs. benzoyl) influencing linear vs. branched product formation.[10]

  • Metal-Free Methods: Acid-promoted, metal-free C2-alkylation of unprotected indoles with unactivated alkenes has been reported.[11]

  • Catalytic Systems: Low-valent cobalt complexes have been shown to catalyze the C2-alkylation and alkenylation of indoles.[12]

Issue 3: Challenges with Specific Substrates

The electronic and steric properties of both the indole and the alkylating agent can significantly impact the outcome of the reaction.

  • Electron-Rich Indoles: Highly reactive indoles are prone to polyalkylation.[2]

    • Solution: Use an excess of the indole or introduce a temporary electron-withdrawing group to temper its reactivity.[2]

  • Sterically Hindered Substrates: Bulky groups on either the indole or the alkylating agent can slow down the reaction rate.[3]

    • Solution: Increase the reaction temperature or switch to a more reactive, less hindered alkylating agent.[3]

Experimental Protocols

Protocol 1: General Procedure for Selective N-Alkylation of Indole

This protocol is a starting point for achieving high N-selectivity using classical conditions.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (0.2 M relative to indole).

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the stirred solvent. Carefully add the indole (1.0 equivalent) portion-wise at 0 °C.

  • Anion Formation: Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material. For less reactive electrophiles, heating may be required (e.g., 60-80 °C).

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Catalyst-Controlled C3-Alkylation via Borrowing Hydrogen

This protocol outlines a general procedure for the C3-alkylation of indoles with alcohols using a nickel catalyst, representing a greener, atom-economical approach.[6][7]

  • Reaction Setup: In a sealed tube, combine the indole (1.0 equivalent), the alcohol (1.2 equivalents), the nickel pre-catalyst (e.g., 5 mol%), and a suitable base (e.g., K₂CO₃, 1.5 equivalents) in a solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the reaction mixture at the specified temperature (often >100 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to obtain the C3-alkylated indole.

Data Presentation: The Impact of Reaction Parameters

The following table summarizes the influence of key reaction parameters on the regioselectivity of indole alkylation, providing a quick reference for experimental design.

Parameter Favors N-Alkylation Favors C3-Alkylation Rationale
Base Strong base (e.g., NaH) in excessWeaker base or incomplete deprotonationComplete formation of the indolate anion is crucial for N-alkylation.[4]
Solvent Polar aprotic (e.g., DMF)Less polar or protic solventsPolar aprotic solvents solvate the indolate anion, favoring reaction at the nitrogen.[4][13]
Temperature Higher temperaturesLower temperaturesN-alkylation is often the thermodynamically favored product.[4]
Counterion K⁺, Cs⁺Li⁺, Na⁺"Softer" cations can coordinate less tightly with the indolate, promoting N-alkylation.
Catalyst System CuH with DTBM-SEGPHOS ligand[1]CuH with Ph-BPE ligand[1], various Ir and Ni catalysts[5][6]The ligand or metal center can sterically or electronically direct the alkylation.

Concluding Remarks

Achieving high regioselectivity in indole alkylation is a multifaceted challenge that requires careful consideration of the interplay between the substrate, reagents, and reaction conditions. By systematically evaluating and optimizing parameters such as the base, solvent, and temperature, and by leveraging modern catalytic methods, researchers can effectively control the site of alkylation to access desired N- or C-functionalized indole derivatives. This guide provides a foundational framework for troubleshooting common issues and designing successful and selective indole alkylation reactions.

References

  • Fallon, B. J., Derat, E., Amatore, M., Aubert, C., Chemla, F., Ferreira, F., Perez-Luna, A., & Petit, M. (2021). C2-Alkylation and Alkenylation of Indoles Catalyzed by a Low-Valent Cobalt Complex in the Absence of Reductant. Organic Letters.
  • BenchChem. (n.d.).
  • Buchwald, S. L., & Chen, Y. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC.
  • Taylor, R. D., & Johnson, J. S. (2017).
  • Garg, N. K., & Douglas, C. J. (2015). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles.
  • BenchChem. (n.d.).
  • Muchowski, J., & Solas, D. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Journal of Organic Chemistry.
  • Moody, C. J., & Hunt, J. T. (2000). A New Protecting-Group Strategy for Indoles.
  • Bower, J. F., & Li, J. (2018). Iridium‐Catalyzed Branch‐Selective and Enantioselective C2‐Alkylation of N‐Benzimidazolyl Indoles.
  • BenchChem. (n.d.).
  • Wang, C., et al. (2022).
  • Tunge, J. A., & Reddy, R. P. (2017). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC.
  • Bower, J. F., & Li, J. (2016). Ir(I)-Catalyzed C–H Bond Alkylation of C2-Position of Indole with Alkenes: Selective Synthesis of Linear or Branched 2-Alkylindoles. Journal of the American Chemical Society.
  • Maji, M., et al. (2019).
  • Chemla, F., Ferreira, F., & Perez-Luna, A. (2021). C2-Alkylation and Alkenylation of Indoles Catalyzed by a Low-Valent Cobalt Complex in the Absence of Reductant. Organic Letters.
  • Maji, M., et al. (2018). Nickel-catalysed chemoselective C-3 alkylation of indoles with alcohols through a borrowing hydrogen method.
  • Reddy, G. S., et al. (2021). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. PMC.
  • Glick, G. D., & Wang, Y. (2019).
  • Morandi, B. (2022). Molecular-editing reaction expands indoles with nitrogen. C&EN Global Enterprise.
  • Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Protecting group.
  • Dong, G., & Wang, Q. (2019). Enantioselective C2‐alkylation of indoles.
  • Katritzky, A. R., et al. (2014). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
  • Kundu, S., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Journal of Organic Chemistry.
  • Hu, Y. L., et al. (2017). Effect of solvent on the alkylation. Reaction conditions: indole (0.1...).
  • Sigman, M. S., & White, M. C. (2018). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
  • Reddy, V. P., et al. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry.
  • Bach, T. (n.d.). Catalytic direct C2‐alkylation of indoles.
  • Ackermann, L. (n.d.). Directing group-assisted 2-C-H alkylation of indoles with secondary halides.
  • Shi, Z., et al. (2024). Palladium(II)
  • The Organic Chemistry Tutor. (2019, November 19).
  • Skarżewski, J., & Gierczak, T. (2020).
  • Gribble, G. W. (2012). C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols. Organic Letters.
  • Gribble, G. W. (2010).
  • Williams, J. M. J., & Bower, J. F. (2020). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.
  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
  • Kempe, R. (n.d.). C‐alkylation versus N‐alkylation. Yields relate to isolated products.
  • r/Chempros. (2021, December 9). Problems with Fischer indole synthesis. Reddit.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.

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Technical Support Center: Synthesis of Air-Sensitive Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling air-sensitive indole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the stability of indole scaffolds during synthesis. Here, we address common questions and troubleshooting scenarios, grounding our advice in chemical principles and established laboratory techniques to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are many indole compounds sensitive to air? What is the chemical mechanism of degradation?

A: The air sensitivity of indoles stems from the high electron density of the pyrrole ring, which makes it susceptible to oxidation.[1] When exposed to atmospheric oxygen, particularly in the presence of light, indoles can undergo autoxidation.[1][2]

The mechanism often involves a radical pathway. The indole nucleus can react with oxygen to form intermediate peroxy radicals.[3][4][5] These reactive species can then lead to a cascade of reactions, including cleavage of the C2-C3 double bond, dimerization, or polymerization, resulting in the formation of complex mixtures and often a visible color change to pink, red, or brown resinous materials.[1][6] The C3 position is particularly susceptible to oxidation, but reactivity is also influenced by the substitution pattern on the ring. For instance, a methyl group at the C3 position can stabilize the ring against cleavage.[1]

Below is a simplified representation of the oxidative degradation pathway.

IndoleOxidation cluster_conditions Initiators Indole Indole Scaffold Radical Indole Radical Intermediate Indole->Radical O₂, light, trace metals Peroxy Peroxy Radical Radical->Peroxy + O₂ Products Degradation Products (e.g., o-formaminoacetophenone, Polymers) Peroxy->Products further reactions O2 Oxygen (O₂) Light Light (hv) Metals Trace Metals

Caption: Simplified pathway of indole autoxidation.

Q2: My indole-containing reaction mixture is turning dark brown. Is my product lost?

A: A color change to pink, red, or brown is a strong visual indicator of indole oxidation and potential polymerization.[6] While this signifies degradation, it doesn't necessarily mean a total loss of your desired product. The extent of degradation depends on the indole's specific structure, the reaction conditions (temperature, solvent), and the duration of air exposure.

You should immediately take steps to mitigate further degradation by ensuring the reaction is under a robust inert atmosphere. Upon completion, proceed with a rapid workup and purification. It is advisable to analyze a small aliquot by TLC or LC-MS to assess the ratio of the desired product to the colored impurities before committing to a full-scale workup.

Q3: Which substituents make an indole more or less sensitive to air?

A: The electronic properties of substituents on the indole ring significantly influence its stability.

Substituent TypePosition(s)Effect on Air SensitivityRationale
Electron-Donating Groups (EDGs) C4, C5, C6, C7Increases SensitivityEDGs (e.g., -OCH₃, -NR₂) increase the electron density of the heterocyclic ring, making it more susceptible to oxidation.
Electron-Withdrawing Groups (EWGs) C4, C5, C6, C7Decreases SensitivityEWGs (e.g., -NO₂, -CN, -CF₃) decrease the electron density of the ring system, rendering it less prone to oxidation.
N-H Protection N1Significantly Decreases SensitivityReplacing the N-H proton with a protecting group (e.g., Boc, Ts, SEM) prevents N-centered radical formation and reduces the overall reactivity of the pyrrole ring.[7][8]
C3-Alkylation C3Decreases SensitivityAlkyl groups at the C3 position can sterically hinder attack and stabilize the C2-C3 bond against oxidative cleavage.[1]
Q4: What is the best way to store air-sensitive indole compounds?

A: Proper storage is critical to prevent degradation over time.[2] The ideal conditions are a combination of the following:

  • Atmosphere: For highly sensitive compounds, store under an inert atmosphere (argon or nitrogen). This can be achieved by sealing the vial inside a glove box or by flushing the vial with inert gas before sealing.[6][9]

  • Temperature: Store at cool temperatures, typically 2-8°C for short-term and -20°C for long-term storage.[6]

  • Light: Always use amber or opaque vials to protect the compound from light, which can accelerate oxidation.[2][6]

  • Container: Use vials with tight-fitting caps, preferably with a PTFE liner, to prevent moisture and air ingress.

Troubleshooting Guides & Protocols

Scenario 1: Low yield in an indole synthesis, with significant baseline material on TLC.

This common issue points towards degradation during the reaction or workup. Here is a decision tree to diagnose the problem.

Troubleshooting Start Low Yield & Baseline Material Q1 Was the solvent properly degassed? Start->Q1 A1_No Action: Degas solvent via freeze-pump-thaw or sparging. (See Protocol 1) Q1->A1_No No Q2 Was the reaction run under a positive pressure of inert gas? Q1->Q2 Yes End Re-run experiment with improved technique. A1_No->End A2_No Action: Use a balloon or Schlenk line. Ensure gas-tight seals. (See Protocol 2) Q2->A2_No No Q3 Was the workup performed quickly and with degassed solvents? Q2->Q3 Yes A2_No->End A3_No Action: Minimize workup time. Use degassed aqueous solutions and extraction solvents. Q3->A3_No No Q4 Is the indole N-H unprotected and the structure electron-rich? Q3->Q4 Yes A3_No->End A4_Yes Action: Consider N-protection (e.g., Boc, Ts) to increase stability for subsequent steps. Q4->A4_Yes Yes Q4->End No A4_Yes->End

Caption: Decision tree for troubleshooting low-yield indole reactions.

Protocol 1: Degassing Solvents for Air-Sensitive Reactions

Dissolved oxygen in solvents is a primary culprit for indole degradation. Choose one of the following methods.

Method A: Freeze-Pump-Thaw (Highest Efficiency) This method is highly effective for removing dissolved gases.[9]

  • Freeze: Place the solvent in a robust flask (e.g., a Schlenk flask) and cool it in a liquid nitrogen bath until completely frozen solid.

  • Pump: With the solvent frozen, open the flask to a high vacuum line for 5-10 minutes. This removes gases from the headspace above the frozen solvent.

  • Thaw: Close the flask to the vacuum and allow the solvent to thaw completely. You will often see bubbles of gas being released from the liquid.

  • Repeat: For maximum efficiency, repeat this cycle two more times. After the final thaw, backfill the flask with an inert gas (argon or nitrogen).

Method B: Sparging (Good for Large Volumes)

  • Insert a long needle or cannula into the solvent, ensuring the tip is below the liquid surface.

  • Insert a second, shorter "exit" needle above the liquid level.

  • Gently bubble a stream of inert gas (argon or nitrogen) through the solvent for 20-30 minutes. The inert gas displaces the dissolved oxygen.

Protocol 2: Setting Up a Reaction Under an Inert Atmosphere (Nitrogen Balloon)

This technique is suitable for many benchtop syntheses and avoids the need for a full Schlenk line.[10][11]

  • Glassware Preparation: Oven-dry or flame-dry all glassware (reaction flask, condenser, etc.) to remove adsorbed water. Assemble the apparatus while hot and clamp it in place, allowing it to cool under a stream of dry nitrogen or argon.

  • Inert Gas Setup: Fill a balloon with nitrogen or argon. Attach a needle to the balloon's opening and secure it.

  • Flask Purge: Place a rubber septum over the main opening of your reaction flask. Pierce the septum with the nitrogen balloon needle. Pierce the septum with a second, "exit" needle that is open to the atmosphere.

  • Flush: Allow the inert gas to flow through the flask for at least 5 minutes to displace all the air. Then, remove the exit needle. The balloon will maintain a slight positive pressure of inert gas in the flask.

  • Reagent Addition:

    • Solids: If adding a solid reagent at the start, do so after flame-drying and before sealing the flask for the purge. If adding mid-reaction, do it quickly under a strong positive flow of inert gas (briefly removing the septum).

    • Liquids: Add degassed solvents and liquid reagents via a gas-tight syringe through the septum.[12] First, draw ~1 mL of inert gas from the flask's headspace into the syringe before drawing up the liquid reagent. This creates a protective gas buffer in the syringe. Inject the reagent, leaving the gas buffer in the syringe.

Scenario 2: Difficulty purifying an air-sensitive indole by column chromatography.

If your product is degrading on the silica gel column (indicated by streaking or new colored bands forming), consider these strategies:

  • Deactivate the Silica: Standard silica gel is slightly acidic and can promote degradation. Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine (or another suitable base like pyridine) by volume. This deactivates the acidic sites.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Pack the column, load the compound, and elute immediately.

  • Use Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to prepare your eluent.

  • Alternative Purifications: If chromatography remains problematic, consider alternative methods like recrystallization or distillation under reduced pressure, ensuring the apparatus is first purged with inert gas.

Comparing Inert Atmosphere Techniques

The choice of technique depends on the compound's sensitivity, the reaction scale, and available equipment.[13][14]

TechniqueBest For...ProsCons
Glove Box Extremely sensitive compounds; manipulations of solids.[9][14]Highest level of inertness (<1 ppm O₂/H₂O); allows for standard benchtop operations (weighing, filtration).High initial cost; requires regular maintenance; certain solvents can damage the catalyst.[9]
Schlenk Line Highly sensitive reactions; precise control over vacuum and inert gas.[13][15]Versatile for various synthetic manipulations (cannula transfers, filtration); lower cost than a glove box.Requires specialized glassware and more training to use effectively; risk of pressure buildup if used improperly.[14]
Balloon/Septum Moderately sensitive reactions; routine synthesis.[11][16]Inexpensive and easy to set up; uses standard glassware.Provides a less rigorous inert atmosphere than a Schlenk line or glove box; risk of air diffusion through the balloon over time.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Available at: [Link]

  • Herrmann, W. A., & Salzer, A. (2013). Synthetic Methods of Organometallic and Inorganic Chemistry, Volume 1: Literature, Laboratory Techniques, and Common Starting Materials. Georg Thieme Verlag. (Note: A general reference for Schlenk techniques, conceptually similar to the provided search result which is a chapter from a book.) Available at: [Link]

  • Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. Available at: [Link]

  • Xue, J., Ma, F., Elm, J., Chen, J., & Xie, H.-B. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11543–11555. Available at: [Link]

  • Xue, J., Ma, F., Elm, J., Chen, J., & Xie, H.-B. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics Discussions, 1-19. (Preprint, linking to the final published version for reference). Available at: [Link]

  • Jana, A., & Maji, B. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega. Available at: [Link]

  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. University of Groningen. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

  • Wang, Y., et al. (2021). Wet air oxidation of indole, benzopyrazole, and benzotriazole: Effects of operating conditions and reaction mechanisms. Journal of Hazardous Materials. (Note: The provided search result is a ResearchGate request, linking to a representative journal for context.) Available at: [Link]

  • Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. ResearchGate. (Note: This is a direct link to the research paper on another platform). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • LibreTexts Chemistry. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Available at: [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Available at: [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. Available at: [Link]

  • Organic Chemistry Lab Techniques. (2022). Inert Atmosphere. YouTube. Available at: [Link]

  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. Available at: [Link]

  • LibreTexts Chemistry. (2022). 7.3: Inert Atmospheric Methods. Available at: [Link]

  • Somei, M., et al. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Heterocycles, 63(4), 841. (Note: The direct link is to a paper discussing a specific protecting group, relevant to the general topic). Available at: [Link]

Sources

side reactions of indole with strong bases and electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Indole Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for indole chemistry. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered questions regarding the . As Senior Application Scientists, we have structured this guide to reflect the nuances of indole's reactivity, offering insights grounded in mechanistic principles to help you navigate your synthetic challenges.

Part 1: Reactions with Strong Bases - Deprotonation and its Complications

Indole possesses an acidic N-H proton (pKa ≈ 17 in DMSO) that can be removed by strong bases.[1][2] However, this seemingly straightforward acid-base reaction is often plagued by issues of regioselectivity and side reactions.

Frequently Asked Questions (FAQs)

Q1: I used n-Butyllithium to deprotonate my indole, but subsequent quenching with an alkyl halide gave me a mixture of N-alkylated and C3-alkylated products. Why is the selectivity so poor?

A: This is a classic problem rooted in the ambident nucleophilic nature of the indolide anion. When you deprotonate indole, the resulting anion has significant electron density on both the nitrogen (N1) and the C3 carbon. The outcome of the subsequent alkylation depends on a delicate balance of factors:

  • The Counterion: The nature of the metal cation from your base is critical. Highly ionic salts (like those from NaH or KH) leave the N1 position as a "harder" nucleophilic center, which preferentially reacts with "hard" electrophiles like alkyl halides.[2][3] In contrast, more covalent organometallic species, such as those formed with n-BuLi (especially in non-polar solvents) or Grignard reagents, can coordinate with the nitrogen's lone pair. This effectively blocks the N1 position, directing the attack of electrophiles to the "softer" C3 position.[1][2]

  • Solvent Effects: Polar aprotic solvents like DMF and DMSO can solvate the metal cation, favoring the formation of a more "free" indolide anion. This often increases the proportion of N-alkylation.[2]

  • Temperature: Alkylation is often under kinetic versus thermodynamic control. N-alkylation is sometimes kinetically favored, while the C3-alkylated product can, in some cases, be the thermodynamic product.[4][5][6]

Q2: My reaction mixture turned dark brown/black after adding a strong base like LDA or n-BuLi, and my yield was very low. What is causing this decomposition?

A: Dark coloration and decomposition are common indicators of undesired side reactions, often involving oxidation or polymerization. Indoles are electron-rich heterocycles and can be sensitive to trace oxygen, especially when activated as the indolide anion. Furthermore, strong bases can initiate complex decomposition pathways. If N-protection is not used, very strong bases like n-BuLi can also deprotonate the C2 position, the next most acidic proton after the N-H.[2][3] This can lead to complex lithiated species and subsequent side reactions.

Troubleshooting Guide: Achieving Selective N-Deprotonation
Problem Probable Cause(s) Recommended Solution(s)
Competitive C3-Alkylation Covalent nature of Li/Mg counterion blocking N1.Switch to a more ionic base like Sodium Hydride (NaH) or Potassium Hydride (KH) in a polar aprotic solvent like DMF. This generates a "harder" N-anion.[2][7]
Low Yield & Decomposition Oxidation of the electron-rich indolide anion; competing C-H deprotonation.Ensure strictly anhydrous and oxygen-free conditions (degas solvents, use an inert atmosphere like Argon or Nitrogen). Add the base slowly at a low temperature (e.g., 0 °C or -78 °C) to control the reaction.
C2-Lithiation Use of excess strong organolithium base after N-deprotonation is complete.Use a slight excess (e.g., 1.05-1.1 equivalents) of the base. If C2 functionalization is desired, this is the method, but it requires N-protection first.[2][3]
Diagram 1: Competing Deprotonation Pathways

G Indole Indole StrongBase Strong Base (e.g., n-BuLi, NaH) Indole->StrongBase N-H pKa ≈ 17 (DMSO) C-2 pKa > 30 N_Anion N-Indolide Anion (Major, More Acidic) StrongBase->N_Anion  Primary Path C2_Anion C2-Indolide Anion (Minor, Less Acidic) StrongBase->C2_Anion Side Path (with N-protection or excess strong base) Electrophile Electrophile (E+) N_Anion->Electrophile C2_Anion->Electrophile N_Product N1-Substituted Product C2_Product C2-Substituted Product Electrophile->N_Product Electrophile->C2_Product

Caption: Relative acidity of N-H vs. C-H protons in indole.

Protocol 1: Selective N-Alkylation of Indole using Sodium Hydride

This protocol is designed to favor N-alkylation by using a strong, non-nucleophilic base that forms an ionic salt.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.1 equivalents).

  • Washing: Wash the NaH with dry hexanes (3x) to remove the mineral oil. Carefully decant the hexanes each time using a cannula.

  • Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) to the flask to create a slurry. Cool the mixture to 0 °C in an ice bath.

  • Indole Addition: Dissolve the indole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry over 15-20 minutes.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen gas evolution ceases.

  • Alkylation: Cool the resulting indolide solution back to 0 °C. Add the alkylating agent (e.g., alkyl halide, 1.05 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.

Part 2: Reactions with Electrophiles - The Challenge of Regioselectivity

Indole is an electron-rich aromatic system, making it highly reactive towards electrophiles. The most reactive position is C3, which is estimated to be 10¹³ times more reactive than a position on benzene.[2] This high reactivity, however, can lead to a lack of selectivity and unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: I tried to perform a Friedel-Crafts acylation on indole using AlCl₃ and an acyl chloride, but I got a complex mixture of products and significant polymerization. What went wrong?

A: This is a very common and expected outcome. Strong Lewis acids like AlCl₃ and protic acids protonate the indole ring.[2][8] Protonation occurs preferentially at the C3 position, which disrupts the aromaticity of the pyrrole ring and forms a stable 3H-indolium cation.[9][10] This deactivates the pyrrole ring towards electrophilic attack and can initiate acid-catalyzed polymerization, leading to the intractable tars you observed.[11][12][13][14]

  • To avoid this: Use milder conditions for Friedel-Crafts type reactions. For example, acylation can be achieved using acetic anhydride with a mild Lewis acid catalyst like ZnO or by using DBN as a nucleophilic catalyst.[15][16]

Q2: I'm trying to introduce a substituent onto the benzene ring of indole, but the reaction keeps happening at C3. How can I direct the reaction to the benzene portion?

A: The pyrrole ring is significantly more activated towards electrophilic substitution than the benzene ring. To achieve substitution on the carbocyclic ring, you must first deactivate the pyrrole ring.

  • Strategy 1: Protonation: In strongly acidic conditions that exhaustively protonate C3, the pyrrole ring becomes deactivated. Subsequent electrophilic attack will then occur on the benzene ring, typically at the C5 position.[2][17] For example, nitration with nitric/sulfuric acid on a 2-substituted indole often yields the 5-nitro product.[3]

  • Strategy 2: Protection and Blocking: The most reliable method is to substitute the reactive positions of the pyrrole ring first. This involves protecting the N1 position and then introducing a substituent at the C3 position (and sometimes C2). With these sites blocked, subsequent electrophilic substitutions will be directed to the benzene ring.

Q3: Why does electrophilic attack favor the C3 position over the C2 position?

A: This is a classic question of carbocation stability. When an electrophile attacks at C3, the resulting positive charge can be delocalized over the N1 and C2 atoms without disrupting the aromaticity of the fused benzene ring.[9][18] Attack at C2, however, leads to a less stable intermediate where delocalization of the positive charge onto the nitrogen atom requires breaking the benzene ring's aromaticity. Therefore, the transition state leading to C3 substitution is significantly lower in energy.[9][18][19]

Troubleshooting Guide: Controlling Electrophilic Substitution
Problem Probable Cause(s) Recommended Solution(s)
Polymerization/Decomposition Use of strong Brønsted or Lewis acids.Avoid strong acids (HCl, H₂SO₄, AlCl₃). Use milder catalysts (e.g., ZnO, I₂, Montmorillonite clay) or alternative reactions (e.g., Vilsmeier-Haack for formylation, Mannich for aminomethylation).[2][16]
Undesired C3 Substitution Inherent high reactivity of the C3 position.To target the benzene ring, either use strongly acidic conditions to protonate C3 or protect N1 and block C3 with a temporary group before performing the desired substitution.[2]
Polysubstitution High reactivity of the indole nucleus.Use a less reactive electrophile, control stoichiometry carefully (use only a slight excess of the electrophile), and run the reaction at lower temperatures to improve selectivity. Consider using a removable N-protecting group that is electron-withdrawing (e.g., -SO₂Ph, -Boc) to temper the ring's reactivity.[20][21]
Diagram 2: Kinetic vs. Thermodynamic Control in Indole Substitution

G Indole_E Indole + E+ TS1 Transition State (N1 Attack) Indole_E->TS1 Lower Ea (Faster) TS2 Transition State (C3 Attack) Indole_E->TS2 Higher Ea (Slower) N1_Product N1-Product (Kinetic) TS1->N1_Product C3_Product C3-Product (Thermodynamic) TS2->C3_Product N1_Product->C3_Product Rearrangement (under certain conditions)

Caption: Energy profile showing kinetic (N1) vs. thermodynamic (C3) products.[4][5]

Protocol 2: Controlled Vilsmeier-Haack Formylation of Indole at C3

This protocol uses a mild electrophile generated in situ, avoiding the harsh conditions of strong acids.

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cold DMF with vigorous stirring. A solid may form. This is the Vilsmeier reagent. Allow the mixture to stir for 30 minutes at 0 °C.

  • Indole Addition: Dissolve the indole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent suspension.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 35-40 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup and Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Add a 30% aqueous sodium hydroxide solution until the mixture is strongly alkaline (pH > 12) to hydrolyze the iminium salt intermediate.

  • Extraction and Purification: Heat the mixture on a steam bath for a few minutes to complete hydrolysis, then cool. Extract the product, indole-3-carboxaldehyde, with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by recrystallization or column chromatography.

Part 3: Data Summary & Key Parameters

Table 1: Approximate pKa Values of Indole Protons
Position Solvent Approximate pKa Notes
N-HDMSO17.0 - 21.0Most acidic proton, readily removed by strong bases.[1][2][22]
N-HAcetonitrile32.8Acidity is highly solvent-dependent.[23][24][25]
C-2-HTHF (calc.)~35-40Second most acidic proton; requires N-protection and a very strong base (e.g., n-BuLi) to remove.[2]
Table 2: Regioselectivity of Electrophilic Attack on Unsubstituted Indole
Reaction Type Reagent(s) Primary Product Key Consideration
Protonation Strong Acids (HCl, H₂SO₄)C3-Protonated (Indolium ion)Disrupts aromaticity, leads to polymerization.[2][8][10]
Nitration Benzoyl Nitrate3-NitroindoleNon-acidic conditions are crucial.[3][14]
Sulfonation Pyridine-SO₃ complexIndole-3-sulfonic acidAvoids strong acid.[14]
Halogenation SO₂Cl₂, NBS, I₂/Pyridine3-HaloindoleGenerally proceeds readily at C3.
Formylation POCl₃ / DMF (Vilsmeier-Haack)Indole-3-carboxaldehydeMild and highly selective for C3.[2]
Acylation Acetic Anhydride / Heat1,3-DiacetylindoleN-acylation followed by C3-acylation.
Mannich Reaction CH₂O, Dimethylamine3-(Dimethylaminomethyl)indoleProduces Gramine, a versatile synthetic intermediate.[2]

References

  • Abbey, E. R., Zakharov, L. N., & Liu, S.-Y. (n.d.). Electrophilic Aromatic Substitution of a BN Indole. Journal of the American Chemical Society. [Link]

  • Química Organica. (n.d.). indole acidity. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. (2020, August 1). Chemistry Stack Exchange. [Link]

  • Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. (2015, October 5). Chemistry Stack Exchange. [Link]

  • A New Protecting-Group Strategy for Indoles. (n.d.). ResearchGate. [Link]

  • Indole. (n.d.). Wikipedia. [Link]

  • The investigation of acid effect on chemical polymerization of indole. (n.d.). ResearchGate. [Link]

  • Abbey, E. R., et al. (n.d.). Electrophilic Aromatic Substitution of a BN Indole. Journal of the American Chemical Society. [Link]

  • Molecular-editing reaction expands indoles with nitrogen. (n.d.). C&EN Global Enterprise. [Link]

  • Muchowski, J., & Solas, D. R. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. [Link]

  • Muchowski, J., & Solas, D. R. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar. [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds? (2012, October 2). ResearchGate. [Link]

  • Mechanism of electro-polymerization of indole. (n.d.). ResearchGate. [Link]

  • Indole: Properties, Reactions, Production And Uses. (n.d.). Chemcess. [Link]

  • Rzepa, H. (2013, March 10). Kinetic vs Thermodynamic control. Subversive thoughts for electrophilic substitution of Indole. Henry Rzepa's Blog. [Link]

  • Equilibrium pKa Table (DMSO Solvent and Reference). (n.d.). Organic Chemistry Data. [https://organicchemistrydata.org/hansreich/resources/pka/pka_data/pka_table_ DMSO_and_reference.pdf]([Link]_ DMSO_and_reference.pdf)

  • Kütt, A., et al. (n.d.). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. ACS Publications. [Link]

  • Preparation and Properties of INDOLE. (n.d.). [Link]

  • Kütt, A., et al. (n.d.). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. ACS Publications. [Link]

  • Indole: Introduction Acid/Base Reactions. (2020, December 27). YouTube. [Link]

  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. (n.d.). PMC. [Link]

  • Hughes, D. L. (n.d.). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. [Link]

  • Organolithium reagent. (n.d.). Wikipedia. [Link]

  • Cullen, J. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. The Catalyst. [Link]

  • Reaction of Indole. (2021, August 29). YouTube. [Link]

  • Rzepa, H. (2013, March 3). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). University of Tartu. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). PMC. [Link]

  • Theoretical elucidation of kinetic and thermodynamic control of radical addition regioselectivity. (n.d.). PubMed. [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. [Link]

  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. [Link]

  • Movassaghi, M., & Schmidt, M. A. (n.d.). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters. [Link]

  • Hinman, R. L., & Lang, J. (n.d.). The Protonation of Indoles: Position of Protonation. Journal of the American Chemical Society. [Link]

  • Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity. (2015, August 24). Beilstein Journals. [Link]

  • Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. (n.d.). ResearchGate. [Link]

  • [Chemistry of indoles: new reactivities of indole nucleus and its synthetic application]. (n.d.). [Link]

  • Hinman, R. L., & Whipple, E. B. (n.d.). The Protonation of Indoles. Basicity Studies. The Dependence of Acidity Functions on Indicator Structure. Journal of the American Chemical Society. [Link]

  • 1H-Indoles from Deoxybenzoin Schiff Bases by Deprotonation—SNAr Cyclization. (n.d.). PMC. [Link]

  • Intramolecular Friedel-Crafts Reactions. (2018, May 30). Master Organic Chemistry. [Link]

  • Grignard and Organolithium Reagents. (2023, January 22). Chemistry LibreTexts. [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. (n.d.). MDPI. [Link]

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Technical Support Center: Column Chromatography Techniques for Separating Indole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chromatographic separation of indole isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during these separations. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to empower you to overcome your separation challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of indole isomers critical in research and drug development?

A1: Isomers are molecules that share the same molecular formula but have different structural arrangements.[1] Even subtle differences in the spatial orientation of atoms can lead to significant variations in biological activity. In the pharmaceutical industry, for instance, one isomer of a drug may be therapeutically active, while another could be inactive or even cause adverse side effects.[1] Therefore, the accurate separation and quantification of indole isomers are crucial for ensuring the safety, efficacy, and quality of pharmaceutical products.[1]

Q2: What are the primary column chromatography techniques for separating isomers of substituted indoles?

A2: The most prevalent and effective techniques include High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), and Supercritical Fluid Chromatography (SFC).[1] For the separation of enantiomers, which are non-superimposable mirror images, chiral chromatography utilizing Chiral Stationary Phases (CSPs) is indispensable in both HPLC and SFC.[1][2][3]

Q3: How do I choose between normal-phase, reversed-phase, and chiral chromatography for my indole isomers?

A3: The choice of chromatography mode is dictated by the physicochemical properties of your indole isomers.

  • Reversed-Phase (RP) HPLC: This is the most widely used technique and is suitable for separating non-polar to moderately polar indoles based on their hydrophobicity.[4][5] The stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[5]

  • Normal-Phase (NP) HPLC: This technique is ideal for separating more polar and lipophilic indoles that are not well-retained in reversed-phase systems.[6] It is also highly effective for separating structural isomers.[5][6] In NP-HPLC, the stationary phase is polar (e.g., silica), and the mobile phase is non-polar (e.g., hexane/isopropanol).[5]

  • Chiral Chromatography: This is essential for separating enantiomers.[2][3] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[2][3]

The following workflow can guide your decision-making process:

G start Start: Indole Isomer Mixture is_enantiomer Are the isomers enantiomers? start->is_enantiomer is_polar Are the isomers polar/lipophilic? is_enantiomer->is_polar No (Structural Isomers) chiral_hplc Use Chiral Chromatography (HPLC/SFC) is_enantiomer->chiral_hplc Yes rp_hplc Use Reversed-Phase HPLC is_polar->rp_hplc No np_hplc Consider Normal-Phase HPLC is_polar->np_hplc Yes end Separation Achieved rp_hplc->end np_hplc->end chiral_hplc->end G start Problem: Poor Resolution mobile_phase Adjust Mobile Phase Strength start->mobile_phase organic_modifier Change Organic Modifier (ACN/MeOH) mobile_phase->organic_modifier flow_rate Decrease Flow Rate organic_modifier->flow_rate temperature Adjust Column Temperature flow_rate->temperature stationary_phase Try a Different Stationary Phase temperature->stationary_phase end Resolution Improved stationary_phase->end

Sources

Technical Support Center: Strategies to Minimize Dimer Formation in Indole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for indole chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of indole dimerization during their synthetic work. Indole's high electron density and reactivity make it a privileged scaffold in medicinal chemistry but also render it susceptible to unwanted side reactions. This document provides in-depth, field-proven insights into why dimerization occurs and offers practical, evidence-based strategies to mitigate it.

Part 1: Understanding the Core Problem: Why Do Indoles Dimerize?

This section addresses the fundamental chemical principles that drive indole dimerization. Understanding these mechanisms is the first step toward effective troubleshooting.

FAQ 1.1: What makes the indole ring so reactive and prone to dimerization?

The reactivity of the indole scaffold is rooted in its electronic structure. The fusion of the benzene ring with the electron-rich pyrrole ring results in a 10-π electron aromatic system. The lone pair of electrons on the nitrogen atom is delocalized into this system, significantly increasing the electron density, particularly at the C3 position.[1][2] This makes the C3 position highly nucleophilic and susceptible to attack by electrophiles.[3] Consequently, under conditions that generate even a weak electrophile, one indole molecule can react with another, initiating the dimerization cascade.

FAQ 1.2: What are the primary chemical pathways that lead to indole dimer formation?

There are two predominant mechanisms through which indoles dimerize: Electrophilic Dimerization and Oxidative Coupling . The specific pathway is dictated by the reaction conditions—namely, the presence of acids/electrophiles or oxidizing agents.

This is the most common pathway, especially in reactions involving Brønsted or Lewis acids. The mechanism proceeds as follows:

  • Protonation/Activation: The indole nitrogen or, more commonly, the C3 position is protonated by an acid, forming a highly electrophilic indoleninium ion intermediate.

  • Nucleophilic Attack: A second, neutral indole molecule, acting as a nucleophile, attacks the electrophilic C2 position of the indoleninium ion.

  • Deprotonation: Loss of a proton re-aromatizes the system, yielding the dimer, typically a 2,3'-biindoline structure.[4][5]

This process can continue, leading to the formation of trimers and higher-order oligomers.[4][5]

Electrophilic_Dimerization cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation Indole1 Indole Indoleninium Indoleninium Ion (Electrophile) Indole1->Indoleninium Protonation at C3 H_plus H⁺ (Acid) Dimer_Cation Dimer Cation Intermediate Indoleninium->Dimer_Cation C3' attacks C2 Indole2 Indole (Nucleophile) Indole2->Dimer_Cation C3' attacks C2 Final_Dimer 2,3'-Biindoline Dimer Dimer_Cation->Final_Dimer Re-aromatization H_plus_out H⁺

Caption: Mechanism of Acid-Catalyzed Electrophilic Dimerization.

In the presence of oxidizing agents (e.g., metals like Cu, Ru, Pd; or reagents like TEMPO+, DDQ), a different pathway is engaged.[6][7][8] This is often referred to as oxidative cross-dehydrogenative coupling (CDC).

  • Oxidation: The indole is oxidized, often forming a radical cation or another activated species.

  • Coupling: Two oxidized indole molecules (or an oxidized indole and a neutral indole) couple together. This can occur through various C-C bond formations (e.g., C2-C2, C2-C3, C3-C3), leading to a variety of dimeric structures, including dearomatized 2,2-disubstituted indolin-3-ones.[6][9]

Oxidative_Dimerization cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Radical Coupling cluster_step3 Step 3: Deprotonation / Rearomatization Indole_Ox Indole Indole_Radical Indole Radical Cation Indole_Ox->Indole_Radical -e⁻ Oxidant Oxidant (e.g., TEMPO⁺, Metal) Coupled_Intermediate Coupled Dication Indole_Radical->Coupled_Intermediate C-C Bond Formation Indole_Radical2 Indole Radical Cation Indole_Radical2->Coupled_Intermediate C-C Bond Formation Final_Product Biindole Product (e.g., 2,2'-Biindole) Coupled_Intermediate->Final_Product Protons_out -2H⁺

Caption: Generalized Pathway for Oxidative Dimerization.

Part 2: Troubleshooting Guide & FAQs

This section provides direct answers to common issues encountered during experiments.

Q1: My reaction is run under acidic conditions (e.g., TFA, HCl, Lewis acids), and TLC/LC-MS shows a significant byproduct at a higher molecular weight. Could this be a dimer?

A: Yes, this is highly probable. Acidic conditions are the primary driver for electrophilic dimerization.[10] The acid protonates the indole, creating a potent electrophile (the indoleninium ion) that is readily attacked by another neutral indole molecule.

Troubleshooting Steps:

  • Reduce Acid Concentration: Use the minimum catalytic amount of acid required. A stoichiometric amount is rarely necessary and often detrimental.

  • Lower the Temperature: Perform the reaction at 0 °C or below. This reduces the rate of the dimerization side reaction more than the desired reaction.

  • Slow Addition: If the acid is a reagent, add it slowly via syringe pump to keep its instantaneous concentration low.

  • Change the Acid: Consider using a bulkier or weaker acid that may be less efficient at promoting dimerization.

Q2: I'm performing a transition-metal-catalyzed C-H functionalization and observing significant dimer/trimer formation. How can I suppress this?

A: This is a classic case of competitive oxidative coupling. The metal catalyst or oxidant required for your desired C-H functionalization can also mediate the oxidative dimerization of your indole substrate.[7][11]

Troubleshooting Steps:

  • Employ a Directing Group: Installing a directing group on the indole nitrogen (e.g., N-acyl, N-pivaloyl) can sterically and electronically favor the desired intramolecular C-H activation over the intermolecular dimerization.[12][13][14] The pivaloyl group is particularly effective as it provides significant steric bulk around the N1 and C2 positions.[15]

  • Ligand Modification: In catalyst-controlled reactions, the choice of ligand is critical. A ligand that accelerates the desired catalytic cycle can outcompete the background dimerization pathway. Experiment with different ligands to optimize selectivity.

  • Substrate Concentration: Dimerization is a bimolecular process. Running the reaction at a lower concentration can disfavor the unwanted intermolecular reaction pathway.

Q3: Will protecting the indole nitrogen solve my dimerization problem? If so, which protecting group should I use?

A: Absolutely. Protecting the indole nitrogen is one of the most robust and widely used strategies to prevent dimerization. An electron-withdrawing protecting group accomplishes two critical tasks:

  • Reduces Nucleophilicity: It decreases the electron density of the indole ring, making it a weaker nucleophile and less likely to attack an activated intermediate.

  • Prevents N-Protonation: It blocks the nitrogen from being protonated, which can be an entry point into the electrophilic dimerization cascade.

The choice of protecting group depends on its stability to your reaction conditions and the ease of its removal (orthogonality).

Data Summary: Comparison of Common N-Protecting Groups for Indole

Protecting GroupAbbreviationKey StabilityPrimary Deprotection MethodNotes
tert-ButoxycarbonylBocBase, HydrogenolysisStrong Acid (TFA, HCl)Excellent for reducing nucleophilicity; widely used.
BenzyloxycarbonylCbzAcid, BaseHydrogenolysis (Pd/C, H₂)Useful when acid/base sensitive groups are present.
Tosyl (p-toluenesulfonyl)TsStrong Acid, OxidantsStrong Base (NaOH, KOH), Reductive (Mg/MeOH)Very robust, but removal can be harsh.
2-(Trimethylsilyl)ethoxymethylSEMMost conditionsFluoride source (TBAF), Strong AcidCleavage is orthogonal to many other groups.
PivaloylPivMost conditionsStrong Base (LDA, NaOMe)Provides excellent steric hindrance at C2.[15]

Data synthesized from common knowledge and sources on protecting group strategies.[16][17][18]

Part 3: Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for implementing the strategies discussed above.

Protocol 1: General N-Boc Protection of Indole

This protocol describes the standard procedure for protecting the indole nitrogen with a tert-butoxycarbonyl (Boc) group, a common first step to mitigate dimerization in subsequent reactions.

Materials:

  • Indole substrate (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aq. NH₄Cl, Saturated aq. NaCl (brine), water

  • Anhydrous MgSO₄ or Na₂SO₄

  • Reaction flask, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the indole substrate (1.0 eq) and DMAP (0.1 eq).

  • Dissolution: Add anhydrous THF (or DCM) to dissolve the solids (concentration typically 0.1-0.5 M).

  • Reagent Addition: Add Boc₂O (1.2 eq) to the solution at room temperature. If the reaction is exothermic, an ice bath can be used.

  • Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting indole is consumed (typically 1-4 hours). The N-Boc-indole product will have a higher Rf on silica gel.

  • Workup:

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Causality Note: The Boc group significantly withdraws electron density from the indole ring, reducing its C3-nucleophilicity and thereby inhibiting the key step in electrophilic dimerization.

Protocol 2: Best Practices for Acid-Catalyzed Reactions Involving Indoles

This workflow provides a checklist to minimize dimerization when an acid catalyst is unavoidable.

Workflow Logic:

Acid_Protocol_Workflow start Reaction Planning protect Consider N-Protection (Is it compatible?) start->protect temp Lower Temperature (e.g., 0 °C to -78 °C) concentration Use High Dilution (Dis-favors bimolecular dimerization) temp->concentration addition Slow Reagent Addition (Syringe pump for acid/electrophile) concentration->addition run_rxn Execute Reaction addition->run_rxn protect->temp monitor Monitor Closely (TLC/LC-MS for dimer formation) run_rxn->monitor end Workup & Analysis monitor->end

Caption: Decision workflow for minimizing dimerization in acid-catalyzed indole reactions.

Best Practices Checklist:

  • [ ] Temperature Control: Start all reactions at 0 °C or lower.

  • [ ] Concentration Management: Use the lowest practical concentration for your reaction (e.g., <0.1 M).

  • [ ] Controlled Addition: Always add the acid or electrophile slowly to a solution of the indole, never the other way around.

  • [ ] Protect Where Possible: If the indole-NH is not required for the reaction, protect it as a first resort.

  • [ ] Monitor Diligently: Take frequent reaction samples to check for the onset of dimer formation. If a dimer appears, consider stopping the reaction early to optimize the yield of the desired product.

References

  • Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones.
  • Intramolecular Dearomative Oxidative Coupling of Indoles: A Unified Strategy for the Total Synthesis of Indoline Alkaloids.
  • Oxidative Coupling of 3-Oxindoles with Indoles and Arenes.
  • Oxidative coupling of indole and phenol moieties.
  • Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles.
  • Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones.MDPI.
  • Catalyst-controlled directing group translocation in the site selective C-H functionalization of 3-carboxamide indoles and metallocarbenes.PubMed.
  • Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles.
  • Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes.PubMed Central.
  • Oligomerization of Indole Derivatives with Incorporation of Thiols.
  • Electrophilic substitution
  • Protecting Group Strategies for 3-Aminoindoles: Applic
  • Electrophilic Substitution Reactions of Indoles | Request PDF.
  • Oligomerization of indole derivatives with incorpor
  • A New Protecting-Group Strategy for Indoles | Request PDF.
  • Lewis-acid-induced electrophilic substitution in indoles with acetone. Part 2.Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing.
  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.Arkivoc.
  • Understanding the electrophilic aromatic substitution of indole.Henry Rzepa's Blog.
  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis.

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Validation & Comparative

A Comparative Analysis of the Bioactivities of Methyl 2-(1H-indol-1-yl)acetate and its 3-yl Isomer

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, forming the backbone of numerous biologically active compounds. The precise positioning of substituents on this heterocyclic ring system can dramatically influence pharmacological activity. This guide provides a comparative analysis of two closely related isomers: methyl 2-(1H-indol-1-yl)acetate and methyl 2-(1H-indol-3-yl)acetate. While both share the same molecular formula, the attachment point of the methyl acetate group—at the N1 position versus the C3 position—imparts distinct biological properties. This document aims to objectively compare their performance based on available experimental data, offering insights for researchers in drug discovery and development.

Unveiling the Significance of Isomeric Variation in Indole Acetates

The indole nucleus, composed of a fused benzene and pyrrole ring, offers multiple sites for substitution. The nitrogen atom at position 1 (N1) and the carbon atom at position 3 (C3) are particularly reactive and crucial for biological interactions. Substitution at the N1 position, as in this compound, directly involves the pyrrolic nitrogen, altering its hydrogen bonding capacity and the overall electronic distribution of the ring. In contrast, substitution at the C3 position, found in methyl 2-(1H-indol-3-yl)acetate, places the acetate side chain at a key position for interaction with various biological targets, a feature famously exploited in the auxin class of plant hormones, of which indole-3-acetic acid is a primary example.

This fundamental structural difference is hypothesized to lead to divergent biological activities, influencing everything from cellular uptake and metabolic stability to target binding and mechanism of action. Understanding these differences is paramount for the rational design of novel indole-based therapeutics.

Comparative Bioactivity Profile

While direct head-to-head comparative studies on these two specific methyl esters are limited in publicly available literature, we can infer their potential activities by examining data on closely related derivatives and the general trends observed for N1- versus C3-substituted indoles. The following sections will synthesize available data to build a comparative profile, focusing on key areas of pharmacological interest.

Antimicrobial and Antifungal Activity

Indole derivatives are well-documented for their broad-spectrum antimicrobial properties. The position of substitution on the indole ring is a critical determinant of this activity. While specific minimum inhibitory concentration (MIC) values for this compound are not readily found, studies on other N-substituted indole-3-acetic acid derivatives have shown promising antibacterial and antifungal activities.

For instance, various indole derivatives have demonstrated efficacy against a range of pathogens.[1][2] High activity against Staphylococcus aureus (including MRSA) and Candida albicans has been reported for certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, with MIC values less than 1 µg/mL in some cases.[2] Although this data does not directly pertain to methyl 2-(1H-indol-3-yl)acetate, it highlights the potential of the indol-3-yl scaffold in antimicrobial drug design. The lack of specific data for the 1-yl isomer in this context represents a significant knowledge gap.

Anticancer and Cytotoxic Activity

The anticancer potential of indole derivatives is an area of intense research. The 3-substituted indoles, in particular, have a rich history in this field. Methyl 2-(1H-indol-3-yl)acetate itself is a naturally occurring compound found in various plants and is noted to possess antitumor activity.[3] While quantitative IC50 values for this specific compound are not consistently reported in comparative studies, related C3-substituted indolin-2-one derivatives have shown potent cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range.[1] For example, certain novel indolinone-based molecules have demonstrated IC50 values between 2.53 to 7.54 µM against HepG-2 and MCF-7 cancer cell lines.[1]

Conversely, information regarding the cytotoxic properties of this compound is sparse. Some studies on bis(indol-3-yl) derivatives, which feature substitution at the C3 position, have indicated weak cytotoxicity with IC50 values exceeding 50 μM.[4] This suggests that the C3-substitution may be more critical for potent anticancer effects, though further investigation is required for a conclusive comparison.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and indole derivatives have emerged as promising anti-inflammatory agents. Indole-3-acetic acid (IAA), the carboxylic acid precursor to the 3-yl methyl ester, has been shown to possess anti-inflammatory and anti-oxidative properties.[5][6] Its mechanism is thought to involve the induction of heme oxygenase-1 (HO-1) and the neutralization of free radicals.[5][6] While the esterification to methyl 2-(1H-indol-3-yl)acetate may alter its potency and pharmacokinetic profile, the underlying anti-inflammatory potential of the indole-3-acetic acid scaffold is evident.

Studies on derivatives of indole-1-acetic acid have also pointed towards anti-inflammatory effects.[7] This suggests that N1-substituted indoles can also modulate inflammatory pathways. However, a direct comparison of the anti-inflammatory potency of the two methyl ester isomers is not available in the current literature, necessitating further experimental evaluation.

Experimental Methodologies for Comparative Bioactivity Assessment

To facilitate further research and a direct comparison of these two isomers, this section outlines standardized experimental protocols for key bioactivity assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Culture the desired bacterial or fungal strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a stock solution of each indole isomer in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under conditions suitable for the growth of the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer or normal cell lines in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the indole isomers for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Protocol:

  • Cell Culture and Stimulation: Culture RAW 264.7 cells and pre-treat them with various concentrations of the indole isomers for 1 hour. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Visualizing the Structural and Functional Divergence

The subtle yet significant difference in the substitution pattern of these two isomers dictates their three-dimensional shape and electronic properties, which in turn governs their interaction with biological macromolecules.

G cluster_0 This compound cluster_1 Methyl 2-(1H-indol-3-yl)acetate Indole1 Indole Nucleus N1_sub Acetate at N1 Indole1->N1_sub Alters pyrrole H-bonding Bioactivity Bioactivity N1_sub->Bioactivity Potentially distinct pharmacological profile Indole3 Indole Nucleus C3_sub Acetate at C3 Indole3->C3_sub Key for target interaction (e.g., auxins) C3_sub->Bioactivity Established role in various bioactivities

Caption: Isomeric differences influencing bioactivity.

The workflow for a comparative biological evaluation of these isomers would logically follow a tiered approach, starting from broad screening to more specific mechanistic studies.

G start Synthesis & Purification of Isomers screening Primary Bioactivity Screening (Antimicrobial, Cytotoxicity, Anti-inflammatory) start->screening secondary Secondary Assays (e.g., Enzyme Inhibition, Apoptosis) screening->secondary Active Hits mechanistic Mechanism of Action Studies (e.g., Western Blot, Gene Expression) secondary->mechanistic conclusion Comparative Bioactivity Profile mechanistic->conclusion

Caption: Workflow for comparative bioactivity evaluation.

Conclusion and Future Directions

The comparative analysis of this compound and its 3-yl isomer underscores a critical principle in medicinal chemistry: subtle structural modifications can lead to profound differences in biological activity. While the available data suggests a more established and potent bioactivity profile for the 3-yl isomer, particularly in the realms of anticancer and anti-inflammatory research, the bioactivity of the 1-yl isomer remains largely underexplored.

This guide highlights a significant opportunity for further research. Direct, head-to-head comparative studies employing standardized assays are essential to definitively elucidate the structure-activity relationships of these two isomers. Such studies would not only provide valuable data for the scientific community but also pave the way for the development of novel indole-based therapeutics with potentially improved efficacy and selectivity. The exploration of the N1-substituted indole acetates, in particular, may uncover novel mechanisms of action and therapeutic applications.

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A Senior Application Scientist's Guide to the Validation of Anticancer Activity in Fluorinated Indole Acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in a Classic Scaffold

The indole-3-acetic acid (IAA) scaffold, renowned as the primary auxin in the plant kingdom, has garnered significant attention in oncology for its potential as a pro-drug.[1][2] The core concept revolves around its oxidative activation into potent cytotoxic species, a reaction that can be catalyzed by peroxidases.[1][3] While the parent IAA molecule shows promise, the strategic incorporation of fluorine atoms into the indole ring has emerged as a powerful medicinal chemistry strategy to modulate its physicochemical properties and enhance its therapeutic potential.[4][5]

Fluorine's unique attributes—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, receptor binding affinity, and lipophilicity.[4][6] In the context of IAA, fluorination has been shown to yield analogs with dramatically increased cytotoxicity compared to the unsubstituted parent compound, marking a significant step forward in developing these agents for targeted cancer therapy.[3][7]

This guide provides an in-depth comparison of fluorinated IAA analogs, grounded in experimental data. We will explore the mechanistic underpinnings of their anticancer activity, present detailed protocols for their validation, and offer a clear, objective comparison of their performance against relevant alternatives.

Part 1: The Predominant Mechanism of Action: Oxidative Activation

The primary mechanism for the anticancer activity of IAA and its halogenated analogs is not direct cytotoxicity. Instead, they function as prodrugs that require enzymatic activation to unleash their tumor-killing potential.[3][8] The most well-characterized pathway involves the enzyme horseradish peroxidase (HRP), which oxidizes the IAA analog into a highly reactive radical species.[3][9]

This process is initiated by the HRP catalytic cycle, which, in the presence of hydrogen peroxide, converts the IAA analog into a radical cation.[1][9] This unstable intermediate rapidly fragments, eliminating carbon dioxide and forming cytotoxic products like 3-methylene-2-oxindole.[1][3] These products are potent electrophiles that can form covalent adducts with biological nucleophiles, including protein thiols and DNA, leading to catastrophic cellular damage and cell death.[2][3]

Crucially, neither the IAA analog nor HRP alone exhibits significant toxicity at the concentrations where their combination is potently cytotoxic.[3][8] This forms the basis for targeted therapy approaches, such as antibody-directed or gene-directed enzyme prodrug therapy (ADEPT/GDEPT), where HRP is specifically delivered to tumor tissue, ensuring that the systemically administered, non-toxic fluorinated IAA prodrug is activated only at the cancer site.[1][3]

HRP_Activation_Pathway cluster_extracellular Systemic Circulation / Extracellular cluster_tumor Tumor Microenvironment cluster_cell Cancer Cell Prodrug Fluorinated IAA (Non-toxic) Activation Oxidative Activation Prodrug->Activation Systemic Delivery HRP Targeted HRP (e.g., via Antibody Conjugate) HRP->Activation Enzymatic Catalysis Radical Reactive Radical Species (e.g., 3-methylene-2-oxindole) Activation->Radical Generation of Cytotoxin Damage Adduct Formation with DNA & Proteins Radical->Damage Cellular Entry Death Apoptosis / Necrosis Damage->Death

Caption: HRP-mediated activation of a fluorinated IAA prodrug.

Part 2: Comparative Experimental Validation: A Step-by-Step Guide

Objective evaluation of novel anticancer compounds requires a systematic, multi-assay approach. The goal is to not only quantify cytotoxicity but also to elucidate the cellular mechanisms leading to cell death. Here, we compare the performance of fluorinated IAA analogs and detail the core experimental workflows for their validation.

Comparative Cytotoxicity Data

The introduction of fluorine can dramatically enhance the cytotoxic potential of the IAA scaffold when activated by HRP. Studies have shown that 5-fluoroindole-3-acetic acid (5-fluoro-IAA) is significantly more cytotoxic than its unsubstituted counterpart.[3] The table below summarizes representative data, comparing the half-maximal inhibitory concentration (IC50) values of various indole derivatives.

Compound/AnalogFluorine PositionCancer Cell LineIC50 (µM)Comparator(s)Reference(s)
5-Fluoro-IAA (+HRP) C5MCF-7 (Breast)Low µM rangeAchieved ~90-99% cell kill[3][9]
5-Fluoro-IAA (+HRP) C5HT-29 (Colon)Low µM rangeAchieved ~90-99% cell kill[3][9]
Indole-3-Acetic Acid (IAA) (+HRP) N/AV79 (Fibroblast)Higher µM rangeLess potent than 5-Fluoro-IAA[3]
Indole-3-Acetic Acid (IAA) alone N/AMultiple Lines> 100 µMNon-toxic alone[3][10]
5-Fluoroindole-2-carboxylic acid C5HCT116 (Colon)15.6Doxorubicin (IC50 = 0.8 µM)[4]
Compound 5c (Indole Acetic Acid Sulfonate) Para-Fluoro (on phenyl)h-e5'NT (Enzyme Target)0.37Potent enzyme inhibitor[11]

Note: Direct IC50 values for HRP-activated 5-Fluoro-IAA are often reported as concentrations achieving near-total cell death rather than a specific 50% inhibition value, reflecting its high potency.[3]

Experimental Workflow for In Vitro Validation

A logical progression of experiments is crucial for a thorough validation. The workflow typically begins with assessing broad cytotoxicity, followed by more detailed mechanistic studies into the mode of cell death, such as apoptosis and cell cycle disruption.

Experimental_Workflow Start Candidate Compound: Fluorinated IAA Analog Assay1 Cell Viability Assay (e.g., MTT / MTS) Start->Assay1 Data1 Determine IC50 Value Assay1->Data1 Assay2 Apoptosis Assay (Annexin V / PI Staining) Data1->Assay2 Treat at IC50 Concentration Assay3 Cell Cycle Analysis (PI Staining & Flow Cytometry) Data1->Assay3 Treat at IC50 Concentration Data2 Quantify Apoptotic vs. Necrotic Cells Assay2->Data2 End Mechanistic Conclusion Data2->End Data3 Identify Phase of Cell Cycle Arrest (G1, S, G2/M) Assay3->Data3 Data3->End

Caption: Standard workflow for in vitro anticancer drug validation.

Part 3: Detailed Experimental Protocols & Mechanistic Insights

Trustworthy and reproducible data is built on meticulously executed protocols. Here we provide the step-by-step methodologies for the cornerstone assays in validating fluorinated IAA analogs.

Protocol 1: Cell Viability (MTT) Assay
  • Causality & Rationale: This assay provides a quantitative measure of a compound's ability to inhibit cell growth or induce cell death. It relies on the enzymatic conversion of a tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells into a colored formazan product. The amount of formazan is directly proportional to the number of living cells, allowing for the calculation of the IC50 value.[4][12]

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29, HCT116) in a 96-well plate at a density of 4,000-5,000 cells per well.[12] Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

    • Compound Preparation: Prepare a stock solution of the fluorinated IAA analog in DMSO. Create a serial dilution of the compound in a complete culture medium to achieve the desired final concentrations.

    • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin). For IAA analogs, also include wells with the compound and a fixed concentration of HRP.

    • Incubation: Incubate the plate for a specified duration (typically 48 or 72 hours).[4]

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[12]

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

    • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve (Cell Viability % vs. log[Concentration]) to determine the IC50 value using non-linear regression.

Protocol 2: Apoptosis (Annexin V-FITC / Propidium Iodide) Assay
  • Causality & Rationale: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore (FITC), can identify these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[13]

  • Step-by-Step Methodology:

    • Cell Treatment: Seed cells in 6-well plates and treat with the fluorinated IAA analog (typically at its IC50 and 2x IC50 concentration) for 24-48 hours. Include an untreated control.

    • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Data Acquisition: Analyze the stained cells immediately using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

    • Analysis: Gate the cell populations to quantify the percentage of cells in each quadrant:

      • Q4 (Annexin V- / PI-): Live cells

      • Q3 (Annexin V+ / PI-): Early apoptotic cells

      • Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Q1 (Annexin V- / PI+): Necrotic cells (or nuclear debris)

Mechanistic Insight: Induction of Apoptosis

Studies on IAA and related compounds confirm that their cytotoxic effects often result from the induction of apoptosis.[2][14] Treatment of cancer cells with activated IAA analogs leads to the activation of key signaling proteins in the apoptotic cascade. This includes the downregulation of pro-caspases (-3, -8, and -9) and the cleavage of poly(ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis.[12][14]

Apoptosis_Pathway Stimulus Activated Fluorinated IAA DNA_Damage DNA Damage & Oxidative Stress Stimulus->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by cellular stress.

Protocol 3: Cell Cycle Analysis
  • Causality & Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G1, S, or G2/M) and subsequently undergo apoptosis. This assay uses a fluorescent dye like Propidium Iodide (PI) that intercalates with DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell, allowing for differentiation between cells in G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.[15][16]

  • Step-by-Step Methodology:

    • Cell Treatment: Culture and treat cells in 6-well plates with the test compound as described for the apoptosis assay.

    • Cell Harvesting: Collect all cells and wash with PBS.

    • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells. Store at 4°C overnight.[16]

    • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

    • Incubation: Incubate in the dark for 30 minutes at 37°C.[16]

    • Data Acquisition: Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the PI signal.

    • Analysis: Use cell cycle analysis software to model the DNA content histogram and calculate the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the distribution of treated cells to the untreated control to identify any cell cycle arrest.

Conclusion and Future Outlook

Fluorinated indole acetic acid analogs represent a promising class of targeted anticancer prodrugs.[9] The strategic incorporation of fluorine significantly enhances the cytotoxicity of the IAA scaffold upon oxidative activation, making compounds like 5-fluoro-IAA highly effective against various cancer cell lines in vitro.[3] The validation of these compounds relies on a robust, multi-faceted approach that quantifies their cytotoxic potency (IC50) and elucidates their mechanisms of action, primarily through the induction of apoptosis and potential cell cycle arrest.[13][17]

The major challenge for clinical translation remains the targeted delivery of the activating enzyme, HRP, to tumor tissues to ensure site-specific activation and minimize systemic toxicity. Future research will likely focus on refining delivery systems, such as antibody-enzyme conjugates and nanoparticle-based carriers, as well as exploring other potential mechanisms of action for this versatile chemical scaffold.[2][3] The compelling preclinical data strongly supports the continued investigation of fluorinated IAA analogs as a valuable tool in the development of next-generation cancer therapies.

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  • Kim, Y. H., et al. (2010). UVB-activated indole-3-acetic acid induces apoptosis of PC-3 prostate cancer cells. Anticancer Research, 30(11), 4607-4613. [URL: https://pubmed.ncbi.nlm.nih.gov/21115923/]
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  • In vitro and In vivo Anticancer Activity of Novel Synthetic Makaluvamine Analogues. [URL: https://aacrjournals.org/clincancerres/article/11/17/6365/92196/In-vitro-and-In-vivo-Anticancer-Activity-of]
  • Mallardo, M., et al. (2025). Insights from an in vitro study: the anti-proliferative effects of indole-3-acetic acid in neuroblastoma cells. Biochemical Pharmacology, 117231. [URL: https://cnr-iris.cnr.it/handle/11724/405452]
  • Zaki, R. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c09539]
  • Ciano, A., et al. (2021). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules, 26(11), 3169. [URL: https://www.mdpi.com/1420-3049/26/11/3169]
  • Oxidative activation of indole-3-acetic acids to cytotoxic species - A potential new role for plant auxins in cancer therapy - ResearchGate. [URL: https://www.researchgate.net/publication/11883832_Oxidative_activation_of_indole-3-acetic_acids_to_cytotoxic_species_-_A_potential_new_role_for_plant_auxins_in_cancer_therapy]
  • In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells - ProBiologists. [URL: https://www.probiologists.com/in-vitro-cytogenetic-toxicity-and-cell-cycle-arrest-profiling-of-fluorinated-trifluoromethyl-4-thiazolidinone-on-cho-k1-cells/]
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A Researcher's Guide to the Spectroscopic Differentiation of N-Alkylated and C-Alkylated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Art of Indole Alkylation

The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis, forming the core of neurotransmitters like serotonin, essential amino acids like tryptophan, and a vast array of pharmaceuticals. The functionalization of the indole ring through alkylation is a fundamental strategy for modulating the biological activity, solubility, and metabolic stability of these molecules. Alkylation can occur at several positions, but the most common and electronically distinct sites are the nitrogen atom (N-1) and the C-3 position of the pyrrole ring.

While the addition of an alkyl group at either N-1 or C-3 may seem like a minor structural modification, it fundamentally alters the electronic landscape and steric profile of the molecule. This guide provides an in-depth spectroscopic comparison of N-alkylated versus C-alkylated indoles, offering researchers the experimental data and foundational understanding needed to unambiguously distinguish between these critical isomers. By leveraging the distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), scientists can ensure the structural integrity of their compounds, a crucial step in any drug development pipeline.

Structural Overview: N-1 vs. C-3 Alkylation

The distinction between N- and C-alkylation begins with the fundamental structure. N-alkylation replaces the hydrogen on the pyrrole nitrogen, while C-alkylation, most commonly at the electron-rich C-3 position, substitutes a hydrogen on the five-membered ring.[1] This seemingly simple difference has profound spectroscopic consequences.

G cluster_0 N-Ethylindole Fragmentation cluster_1 3-Ethylindole Fragmentation N_M N-Ethylindole [M]⁺˙ N_M15 [M-15]⁺ (α-cleavage) N_M->N_M15 - •CH₃ C_M 3-Ethylindole [M]⁺˙ C_M15 [M-15]⁺ (Benzylic Cleavage) Base Peak C_M->C_M15 - •CH₃

Caption: Dominant EI-MS fragmentation pathways for isomeric ethylindoles.

Experimental Protocols

Synthesis Protocol 1: N-Alkylation of Indole (Example: 1-Ethylindole)

This protocol is based on a standard base-mediated N-alkylation. [2][3]

  • Setup: To a stirred solution of indole (1.0 eq) in a polar aprotic solvent like DMF or THF in a round-bottom flask, add a base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, during which the indole anion will form.

  • Alkylation: Add the alkylating agent (e.g., ethyl iodide, 1.2 eq) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Synthesis Protocol 2: C3-Alkylation of Indole (Example: 3-Ethylindole)

This protocol utilizes a Friedel-Crafts-type alkylation, often catalyzed by a Lewis acid. [4][5][6]

  • Setup: Dissolve indole (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile in a flask under an inert atmosphere.

  • Catalyst Addition: Add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.5-1.0 eq) at 0 °C. [4]3. Alkylation: Add the alkylating agent (e.g., a suitable precursor for an ethyl cation, such as an activated alcohol or alkene) dropwise.

  • Reaction: Stir the reaction at room temperature or with gentle heating as required, monitoring by TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography.

Spectroscopic Sample Preparation
  • NMR: Dissolve ~5-10 mg of the purified indole derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution into a standard 5 mm NMR tube.

  • IR: For solid samples, acquire a spectrum using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory. For liquid samples, a thin film can be prepared between two salt (NaCl or KBr) plates.

  • UV-Vis: Prepare a dilute solution of the sample (~10⁻⁵ to 10⁻⁴ M) in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). Use a quartz cuvette for analysis.

  • MS: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) for analysis by ESI-MS or dissolve in a suitable solvent for direct injection into an EI-MS instrument.

Conclusion

The differentiation of N-alkylated and C-alkylated indoles is a critical task in organic synthesis and medicinal chemistry. While both isomers share the same mass, their spectroscopic properties are remarkably distinct. The unambiguous absence of the N-H proton signal in ¹H NMR and the N-H stretching band in IR spectroscopy provides the most definitive evidence for N-alkylation. Furthermore, ¹³C NMR offers quantitative confirmation through the characteristic chemical shifts of the C2, C3, and α-alkyl carbons. Finally, mass spectrometry can serve as a powerful validation tool by revealing isomer-specific fragmentation patterns. By employing a multi-spectroscopic approach as outlined in this guide, researchers can confidently elucidate the structures of their alkylated indole derivatives, ensuring the integrity and validity of their scientific findings.

References

  • Zhang, B., Erb, F. R., Vasilopoulos, A., Voight, E. A., & Alexanian, E. J. (2023). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society, 145(49), 26540–26544. [Link]

  • Pellissier, H. (2021). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. European Journal of Organic Chemistry. [Link]

  • Chaskar, P. (2019). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(1), 1184. [Link]

  • Wang, L., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(44), 27537-27541. [Link]

  • Kumar, A., et al. (2021). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimides and Their Cytotoxicity Studies. Molecules, 26(11), 3328. [Link]

  • ResearchGate. (n.d.). Synthesis of C3-alkylated indoles. [Link]

  • Smith, L. R. (1967). Infrared identification of indole ring in indoles and indole alkaloids in the 700 to 400 cm.−1 region. Applied Spectroscopy, 21(4), 242-244. [Link]

  • YouTube. (2024). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives. [Link]

  • O'Connor, M. J., et al. (2018). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis, 8(5), 4249–4253. [Link]

  • ResearchGate. (2014). [M-H]+ ions in 3-Alkyl substituted indoles detected by electrospray mass spectrometry. [Link]

  • Semantic Scholar. (n.d.). A Spectroscopic Survey of Substituted Indoles Reveals Consequences of a Stabilized 1Lb Transition. [Link]

  • Dieng, S. D. (2014). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of control indole. [Link]

  • Jin, L., et al. (2020). Nickel-catalyzed C3-alkylation of indoles with alcohols via a borrowing hydrogen strategy. New Journal of Chemistry, 44(2), 524-529. [Link]

  • Tariq, S., et al. (2020). Experimental and computational investigations of new indole derivatives: A combined spectroscopic, SC-XRD, DFT/TD-DFT and QTAIM analysis. Journal of Molecular Structure, 1210, 127803. [Link]

  • Carney, J. R., & Zwier, T. S. (2000). Infrared and Ultraviolet Spectroscopy of Water-Containing Clusters of Indole, 1-Methylindole, and 3-Methylindole. The Journal of Physical Chemistry A, 104(38), 8677–8688. [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

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  • Liu, P., et al. (2014). UV-photoelectron spectroscopy of BN indoles: experimental and computational electronic structure analysis. The Journal of Organic Chemistry, 79(18), 8636-8642. [Link]

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A Senior Application Scientist's Guide to Efficacious Base Selection for Indole N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the N-alkylation of indoles is a cornerstone transformation for synthesizing a vast array of biologically active molecules. The indole scaffold is a privileged structure in numerous pharmaceuticals and natural products, and functionalization at the nitrogen atom is a critical step in modifying their properties. The choice of base for this reaction is paramount, directly influencing yield, regioselectivity (N- vs. C-alkylation), and substrate scope. This guide provides an in-depth comparison of commonly employed bases for indole N-alkylation, supported by experimental insights and protocols to empower you in your synthetic endeavors.

The Crux of the Matter: Deprotonation and Nucleophilicity

The N-H bond of an indole is weakly acidic, with a pKa of approximately 17 in DMSO.[1] Therefore, a sufficiently strong base is required to deprotonate the indole nitrogen, generating the highly nucleophilic indolate anion. This anion then readily participates in a nucleophilic substitution (SN2) reaction with an alkylating agent.[2] The efficiency of this initial deprotonation step is a key determinant of the overall success of the N-alkylation reaction.

However, the indole nucleus possesses two primary nucleophilic sites: the N1-position and the C3-position. The C3 position is often inherently more nucleophilic in the neutral indole, which can lead to competitive C-alkylation, an undesired side reaction in many cases.[3][4] The careful selection of the base, in concert with other reaction parameters, is crucial for steering the reaction towards the desired N-alkylated product.

Comparative Analysis of Common Bases

This section provides a comparative overview of four commonly used bases in indole N-alkylation: Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

Sodium Hydride (NaH): The Workhorse

Sodium hydride is a strong, non-nucleophilic base and is considered the "classical" choice for indole N-alkylation.[1] Its high basicity ensures essentially irreversible deprotonation of the indole nitrogen, leading to a high concentration of the indolate anion and generally excellent yields of the N-alkylated product.[5]

Mechanism of Action with NaH:

G Indole Indole (N-H) Indolate Indolate Anion (N⁻ Na⁺) Indole->Indolate Deprotonation NaH NaH NaH->Indolate H2 H₂ (gas) Indolate->H2 NAlkylIndole N-Alkyl Indole Indolate->NAlkylIndole SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->NAlkylIndole NaX NaX NAlkylIndole->NaX

Caption: Deprotonation of indole with NaH followed by SN2 reaction.

  • Advantages: High reactivity, generally high yields, and excellent selectivity for N-alkylation, especially in polar aprotic solvents like DMF and THF.[3]

  • Disadvantages: Highly reactive with water and protic solvents, requiring strictly anhydrous conditions and an inert atmosphere.[1] It is also flammable. The generation of hydrogen gas requires careful handling.

Potassium Carbonate (K₂CO₃): The Mild and Economical Choice

Potassium carbonate is a weaker inorganic base compared to NaH, offering a milder and often safer alternative.[1] It is particularly suitable for substrates that may be sensitive to stronger bases. While it may require higher temperatures and longer reaction times to achieve comparable yields to NaH, its low cost and ease of handling make it an attractive option for large-scale synthesis.[6]

  • Advantages: Inexpensive, non-flammable, and easier to handle than NaH. It is effective for a range of substrates.[7]

  • Disadvantages: Lower basicity may lead to incomplete deprotonation and slower reaction rates, often necessitating heating.[8] In some cases, a mixture of N- and C-alkylated products may be observed, particularly with less reactive alkylating agents.[4]

Cesium Carbonate (Cs₂CO₃): The High-Performance Carbonate

Cesium carbonate is a more reactive and soluble inorganic base than K₂CO₃. The "cesium effect" refers to the enhanced reactivity observed with cesium bases, which is attributed to the large, soft nature of the Cs⁺ cation. This cation coordinates less tightly with the indolate anion, making it more "naked" and, therefore, more nucleophilic.[9]

  • Advantages: Higher reactivity than K₂CO₃, often leading to higher yields and shorter reaction times under milder conditions.[7][9] It can be effective where other carbonate bases fail.

  • Disadvantages: Significantly more expensive than K₂CO₃ and NaH.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): The Organic Amidine Base

DBU is a strong, non-nucleophilic organic base that is soluble in many organic solvents.[10] Its sterically hindered nature minimizes its participation as a nucleophile in side reactions. DBU is a versatile base that can be used in a variety of N-alkylation protocols.

  • Advantages: Soluble in organic solvents, allowing for homogeneous reaction mixtures. It is a strong base capable of deprotonating indoles effectively.

  • Disadvantages: Can sometimes lead to the formation of byproducts depending on the alkylating agent used. For instance, with dimethylcarbonate, both N-methylation and N-methoxycarbonylation can occur.[10]

Performance Comparison: An Illustrative Overview

The following table provides a representative comparison of the efficacy of these bases for the N-alkylation of a generic indole with an alkyl bromide. Please note that these are illustrative values based on a comprehensive review of the literature, and actual results will vary depending on the specific substrates and reaction conditions.

BaseTypical ConditionsRelative ReactivityGeneral YieldsKey Considerations
NaH Anhydrous DMF or THF, 0 °C to RTVery High85-98%Requires inert atmosphere; highly moisture-sensitive.[11]
K₂CO₃ DMF or Acetonitrile, 80-120 °CModerate60-90%Economical and easy to handle; may require heating.[6][12]
Cs₂CO₃ Acetonitrile or DMF, RT to 80 °CHigh75-95%More reactive than K₂CO₃; higher cost.[9][13]
DBU Acetonitrile or Toluene, RT to 100 °CHigh70-90%Soluble organic base; potential for side reactions.[14]

Experimental Protocols

The following are detailed, step-by-step methodologies for indole N-alkylation using each of the discussed bases. These protocols are intended as a starting point and may require optimization for specific substrates.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up and Purification Indole Indole Reaction Stir under Inert Atmosphere Indole->Reaction Base Base (NaH, K₂CO₃, Cs₂CO₃, or DBU) Base->Reaction Solvent Anhydrous Solvent Solvent->Reaction Alkylation Add Alkylating Agent Stir at appropriate temperature Reaction->Alkylation AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Alkylation Workup Quench Reaction Aqueous Work-up Alkylation->Workup Purification Column Chromatography Workup->Purification FinalProduct FinalProduct Purification->FinalProduct Pure N-Alkyl Indole

Caption: General experimental workflow for indole N-alkylation.

Protocol 1: N-Alkylation using Sodium Hydride (NaH)

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • Indole (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl Halide (1.05 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the indole.

  • Add anhydrous DMF to dissolve the indole (concentration typically 0.2-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation using Potassium Carbonate (K₂CO₃)

This is a general procedure based on common literature methods.[6]

Materials:

  • Indole (1.0 eq)

  • Anhydrous Potassium Carbonate (2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Alkyl Halide (1.2 eq)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the indole and anhydrous potassium carbonate.

  • Add anhydrous DMF or acetonitrile to create a suspension (concentration typically 0.5 M).

  • Add the alkyl halide to the mixture.

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: N-Alkylation using Cesium Carbonate (Cs₂CO₃)

This is a general procedure based on common literature methods.[9]

Materials:

  • Indole (1.0 eq)

  • Cesium Carbonate (1.5 eq)

  • Anhydrous Acetonitrile or DMF

  • Alkyl Halide (1.1 eq)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the indole and cesium carbonate.

  • Add anhydrous acetonitrile or DMF (concentration typically 0.2-0.5 M).

  • Add the alkyl halide to the stirred suspension.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC.

  • Once the reaction is complete, filter off the cesium salts and wash the solid with the reaction solvent.

  • Concentrate the combined filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product via column chromatography.

Protocol 4: N-Alkylation using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

This is a general procedure based on common literature methods.

Materials:

  • Indole (1.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)

  • Anhydrous Toluene or Acetonitrile

  • Alkyl Halide (1.2 eq)

  • Dilute aqueous HCl

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the indole and anhydrous toluene or acetonitrile.

  • Add DBU to the solution and stir for 10-15 minutes at room temperature.

  • Add the alkyl halide and continue to stir at room temperature or heat as necessary, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with dilute aqueous HCl to remove DBU, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Future Perspectives

The selection of an appropriate base for indole N-alkylation is a critical decision that significantly impacts the outcome of the synthesis. While sodium hydride remains a powerful and effective choice for achieving high yields, particularly with less reactive substrates, its hazardous nature necessitates careful handling. Milder carbonate bases, such as potassium carbonate and cesium carbonate, offer safer and more convenient alternatives, with cesium carbonate often providing superior reactivity. The organic base DBU presents a valuable option for achieving homogeneous reaction conditions.

The choice ultimately depends on a careful consideration of the substrate's sensitivity, the desired scale of the reaction, cost, and safety considerations. For sensitive substrates or large-scale preparations, the milder carbonate bases are often preferred. For challenging alkylations where high reactivity is paramount, NaH remains the base of choice.

Future developments in this field will likely focus on the discovery of even milder and more selective catalytic systems for indole N-alkylation, further expanding the synthetic chemist's toolkit and enabling the efficient construction of complex indole-containing molecules.

References

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  • Chirality. (2016). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Retrieved from [Link]

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A Comparative Guide to the Biological Evaluation of Indole-3-Acetic Acid Esters Versus the Parent Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuances of molecular modifications is paramount to innovation. Indole-3-acetic acid (IAA), the principal naturally occurring auxin, is a cornerstone of plant physiology, orchestrating a vast array of developmental processes.[1][2] However, the inherent chemical properties of this free acid—its polarity and metabolic vulnerability—can limit its experimental and therapeutic applicability. Esterification of IAA's carboxyl group presents a classic prodrug strategy, designed to modulate its stability, cellular uptake, and biological activity.

This guide provides an in-depth comparison of IAA esters against the parent acid. We will dissect their differential mechanisms of action, compare their biological efficacy in both plant and non-plant systems, and provide robust, field-tested protocols for their evaluation.

The Core Distinction: Mechanism of Action

The biological activity of IAA is contingent upon its perception by a sophisticated nuclear signaling pathway. In contrast, its ester derivatives are generally considered biologically inactive precursors that must first be converted to the free acid to function.

The Parent Acid (IAA): Direct Engagement of the Auxin Signaling Pathway

Free IAA initiates a well-defined signaling cascade. Upon entering the cell, it acts as a molecular glue, stabilizing the interaction between the TRANSPORT INHIBITOR RESPONSE 1/AUXIN-SIGNALING F-BOX (TIR1/AFB) co-receptor proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.[3][4] This binding event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[4] The removal of these repressors liberates Auxin Response Factors (ARFs), transcription factors that then regulate the expression of hundreds of auxin-responsive genes, ultimately driving physiological changes like cell elongation and division.[5]

IAA_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IAA_ext IAA (extracellular) IAA_int Free IAA IAA_ext->IAA_int Uptake TIR1_AFB TIR1/AFB IAA_int->TIR1_AFB Binds & Stabilizes Interaction Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA with ARF ARF Aux_IAA->ARF Inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds Gene_Expression Gene Expression AuxRE->Gene_Expression Regulates

Caption: Canonical Auxin Signaling Pathway.
IAA Esters: The Prodrug "Slow-Release" Hypothesis

IAA esters, such as methyl-IAA (MeIAA) or amino acid conjugates, are chemically masked at the carboxyl group essential for TIR1/AFB binding. Consequently, they are inactive in their esterified form.[6][7] Their biological activity is entirely dependent on intracellular hydrolysis by esterase enzymes, which releases free, active IAA.[6][8] This positions IAA esters as prodrugs that provide a slow, sustained release of the active hormone within the cell or tissue.[8] This mechanism is critical, as the rate of hydrolysis, governed by the specific esterase activity in a given cell type, becomes a key determinant of the compound's overall potency.[7]

Ester_Prodrug_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IAA_Ester_ext IAA Ester (e.g., MeIAA) IAA_Ester_int IAA Ester IAA_Ester_ext->IAA_Ester_int Passive Diffusion (Enhanced Uptake) Esterase Intracellular Esterases (e.g., AtMES) IAA_Ester_int->Esterase Substrate Free_IAA Free IAA Esterase->Free_IAA Hydrolysis (Activation Step) Signaling Canonical Auxin Signaling Pathway Free_IAA->Signaling Initiates

Caption: The IAA Ester Prodrug Activation Workflow.
Comparative Analysis of Biological Activity

The functional consequences of esterification are context-dependent, yielding different outcomes in plant development versus potential therapeutic applications.

In Plant Systems: A Tale of Differential Potency

Esterification alters how, where, and when active IAA becomes available, leading to varied and sometimes enhanced physiological responses compared to the direct application of the free acid.

  • Enhanced Uptake and Transport: The parent acid IAA is an anion at physiological pH and relies on specific influx carriers, such as AUX1, for cellular uptake. In contrast, the more lipophilic and uncharged nature of simple esters like MeIAA allows them to bypass this requirement and likely diffuse more readily across the plasma membrane.[9] This is powerfully demonstrated in Arabidopsisaux1 mutants, which are resistant to root growth inhibition by IAA but remain sensitive to MeIAA.[7]

  • Organ-Specific Effects: The potency of an IAA ester is directly linked to the expression and activity of hydrolyzing enzymes in a given tissue. For example, MeIAA is more potent than IAA in inhibiting hypocotyl elongation but less potent in inhibiting primary root growth.[7] This suggests a higher capacity for MeIAA hydrolysis in hypocotyl tissues compared to the root tip.[7] Conversely, MeIAA shows a stronger capacity to induce lateral roots than free IAA, highlighting its effectiveness as a slow-release source for this developmental process.[7]

  • Amino Acid Conjugates: Conjugation of IAA to amino acids creates another class of derivatives. While many, like IAA-Alanine and IAA-Glycine, show auxin activity, they often require higher concentrations than free IAA to elicit the same response, consistent with their need for hydrolysis.[8][10][11] The specific amino acid conjugate can also determine its metabolic fate; for instance, IAA-Aspartate and IAA-Glutamate are generally targeted for degradation, whereas others like IAA-Alanine can be hydrolyzed to release free IAA.[12]

In Non-Plant Systems: A Strategy for Targeted Cytotoxicity

The field of drug development has found a compelling application for IAA and its derivatives in targeted cancer therapy.

  • Oxidative Activation: On its own, IAA exhibits low toxicity to mammalian cells.[13][14] However, in the presence of peroxidases, such as horseradish peroxidase (HRP), IAA is oxidized into cytotoxic species, including the 3-methylene-2-oxindole radical.[13][14] This radical species can induce lipid peroxidation, DNA damage, and apoptosis, leading to cell death.[13][14] This forms the basis of a targeted therapy strategy where HRP is delivered specifically to tumor cells, allowing systemically administered, non-toxic IAA to be activated only at the tumor site.[13]

  • Ester Derivatives as Potent Anticancer Agents: Recent studies have shown that modifying the indole scaffold, including through esterification, can produce derivatives with significant cytotoxic effects on their own. One study synthesized a series of 5-hydroxyindole-3-carboxylic acid esters and found several to be highly potent against the MCF-7 breast cancer cell line, with one derivative showing a half-maximal effective concentration (EC50) of 4.7 µM, while exhibiting no significant toxicity to normal human fibroblast cells.[15]

Table 1: Comparative Cytotoxicity of an IAA Ester Derivative vs. Parent Acid Analogue

Compound Target Cell Line EC50 (µM) Cytotoxicity on Normal Cells Source
5-hydroxyindole-3-carboxylic acid MCF-7 (Breast Cancer) > 50 µM Not significant [15]

| 5-hydroxyindole-3-carboxylic ester (Compound 5d) | MCF-7 (Breast Cancer) | 4.7 µM | Not significant |[15] |

Experimental Evaluation: Protocols and Methodologies

To empirically validate the differences between IAA and its esters, a suite of robust bioassays is required. Below are detailed protocols for key experiments.

Protocol 1: Root Elongation Inhibition Assay

This classic auxin bioassay quantifies auxin activity by measuring the inhibition of primary root growth, a process highly sensitive to supra-optimal auxin concentrations.

  • Principle: Active auxin at high concentrations inhibits cell elongation in the root apical meristem. By comparing the dose-response curves of IAA and its esters, one can determine their relative bioactivity. The activity of an ester in this assay is dependent on its uptake and subsequent hydrolysis to free IAA.

  • Methodology:

    • Seed Sterilization & Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and plate them on Murashige and Skoog (MS) agar medium.

    • Stratification & Germination: Stratify plates at 4°C for 2-3 days in the dark to synchronize germination. Transfer plates to a growth chamber under a long-day photoperiod and orient them vertically.

    • Seedling Transfer: After 4-5 days, select seedlings with comparable primary root lengths. Carefully transfer them onto new MS plates supplemented with a range of concentrations (e.g., 0, 0.01, 0.1, 1, 10 µM) of IAA or the IAA ester. A vehicle control (e.g., DMSO or ethanol) must be included.

    • Incubation & Measurement: Return the plates to the growth chamber and incubate vertically for another 2-3 days.

    • Data Acquisition: Mark the position of the root tip at the time of transfer. After the treatment period, measure the length of new root growth from this mark.

    • Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the vehicle control. Plot the inhibition curves and calculate the concentration required for 50% inhibition (IC50) for each compound.

Protocol 2: DR5-Based Reporter Gene Assay

This molecular assay provides a quantitative readout of the auxin-induced transcriptional response within cells and tissues.

  • Principle: The DR5 promoter is a synthetic promoter containing multiple repeats of a high-affinity Auxin Response Element (AuxRE).[5][16] It is fused to a reporter gene, such as β-glucuronidase (GUS) or a fluorescent protein (e.g., GFP, Venus). When active IAA is present and the signaling pathway is engaged, ARFs bind to the DR5 promoter and drive reporter gene expression, which can be visualized and quantified.[17][18]

  • Methodology:

    • Plant Material: Use a stable transgenic Arabidopsis line expressing a DR5::reporter construct (e.g., DR5::GUS or the more sensitive DR5v2::Venus).[5]

    • Treatment: Grow seedlings in liquid culture or on agar plates. Apply IAA or the IAA ester at various concentrations and for different time points (e.g., 2, 6, 24 hours).

    • Visualization (for Fluorescent Reporters):

      • Mount whole seedlings or dissected tissues (e.g., root tips) on a microscope slide.

      • Image using a confocal laser scanning microscope with the appropriate excitation/emission settings for the fluorescent protein.

      • Quantify the fluorescence intensity in a defined region of interest (e.g., the root apical meristem) using image analysis software like ImageJ/Fiji.

    • Histochemical Staining (for GUS Reporter):

      • Harvest and fix tissues in ice-cold 90% acetone.

      • Incubate tissues in a GUS staining solution containing X-Gluc at 37°C until a blue precipitate develops.

      • Clear the tissues with an ethanol series to remove chlorophyll.

      • Image the staining pattern using a light microscope.

    • Analysis: Compare the intensity and spatial pattern of the reporter signal between the parent acid and the ester treatments. This reveals the relative ability of each compound to activate the auxin signaling pathway.

Protocol 3: Cell Viability (MTT) Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic and anti-proliferative effects of compounds on cultured mammalian cells.

  • Principle: The MTT assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.[19]

  • Methodology:

    • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[19]

    • Compound Treatment: Prepare serial dilutions of the IAA derivative and the parent acid in a complete cell culture medium. Add the diluted compounds to the wells, including a vehicle-only control.

    • Incubation: Incubate the cells with the compounds for a defined period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the purple formazan crystals.

    • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the EC50 value for each compound.

Caption: General Workflow for Comparative Biological Evaluation.
Conclusion and Future Perspectives

The esterification of indole-3-acetic acid is a powerful strategy that transforms the parent hormone into a prodrug with distinct biological and physicochemical properties. For plant scientists, IAA esters serve as invaluable tools for dissecting organ-specific auxin responses and overcoming the transport limitations of the free acid. Their slow-release nature provides a more stable and localized source of auxin, which can be leveraged for agricultural applications requiring sustained hormone activity.

For drug development professionals, the indole nucleus continues to be a privileged scaffold. The finding that simple ester modifications can dramatically increase cytotoxicity against cancer cells, while potentially sparing normal cells, opens exciting avenues for novel therapeutic design.[15] The principles of prodrug activation, differential uptake, and metabolic stability explored here are universally applicable in the quest to design more effective and targeted medicines.

Future research should focus on identifying and characterizing the specific esterases responsible for IAA ester hydrolysis in both plant and mammalian systems. This knowledge will enable more precise predictions of ester bioactivity and could lead to the design of tissue-specific compounds or more sophisticated, enzyme-activated cancer therapies.

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A Researcher's Guide to Navigating Off-Target Effects: Cross-Reactivity Studies of Methyl 2-(1H-indol-1-yl)acetate in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, from anticancer to anti-inflammatory effects.[1][2][3][4] Methyl 2-(1H-indol-1-yl)acetate, a simple derivative of the indole acetic acid family, represents a class of compounds with significant potential for pharmacological modulation. However, the very structural features that make indole derivatives effective can also lead to unintended interactions with a variety of biological targets, a phenomenon known as cross-reactivity or off-target effects. Understanding and characterizing these off-target interactions is a critical step in the preclinical development of any new chemical entity to mitigate potential toxicity and ensure therapeutic specificity.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and interpret cross-reactivity studies for indole-based compounds, using this compound as a primary example. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to contextualize the potential cross-reactivity profile of this compound class.

The Rationale for Cross-Reactivity Profiling of Indole Derivatives

The indole scaffold's planarity and electron-rich nature allow it to interact with a diverse range of protein binding sites, often mimicking the binding of endogenous ligands. This promiscuity can be a double-edged sword. While it offers the potential for developing potent therapeutics, it also increases the likelihood of engaging with unintended targets, leading to adverse effects. For instance, the multi-targeted kinase inhibitor Sunitinib, which features an indolin-2-one core, is known for its off-target inhibition of AMP-activated protein kinase (AMPK), contributing to cardiotoxicity.[5][6] Similarly, certain indole alkaloids have been shown to block the hERG potassium channel, a critical off-target interaction that can lead to cardiac arrhythmias.[1][7][8]

Therefore, a systematic evaluation of cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of understanding a compound's true biological activity and predicting its safety profile.

Strategic Selection of Cross-Reactivity Assays

A comprehensive cross-reactivity assessment for a novel indole derivative like this compound should encompass a panel of assays targeting protein families known to be promiscuously engaged by this scaffold. The selection of these assays is guided by the structural alerts within the molecule and the known pharmacology of related compounds.

Diagram 1: Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Phase 1: Primary Target & Initial Screening cluster_1 Phase 2: Broad Cross-Reactivity Panel cluster_2 Phase 3: In-depth Mechanistic & Cellular Assays T Test Compound (this compound) P Primary Target (e.g., enzyme, receptor) T->P Primary Activity Assay K Kinase Panel (e.g., VEGFR-2, c-Met, Aurora) T->K N Nuclear Receptor Panel (e.g., AhR, ER) T->N I Ion Channel Panel (e.g., hERG) T->I C CYP450 Inhibition Panel T->C P->K Identify potential off-targets H Cell-Based Assays (e.g., Cytotoxicity, Apoptosis) K->H N->H I->H C->H M Mechanism of Action Studies (e.g., Tubulin Polymerization) H->M

Caption: A phased approach to cross-reactivity assessment.

Based on the extensive literature on indole derivatives, a robust cross-reactivity panel for this compound should include, but not be limited to, the following target classes:

  • Protein Kinases: The indole core is a common feature in many kinase inhibitors. Key off-targets to consider include VEGFR-2, c-Met, and Aurora kinases.[9][10][11][12][13][14][15][16][17][18][19][20]

  • Tubulin: Several indole derivatives are known to inhibit tubulin polymerization, a mechanism of action for some anticancer drugs.[21][22][23][24][25]

  • Nuclear Receptors: Indole compounds can modulate the activity of nuclear receptors such as the Aryl Hydrocarbon Receptor (AhR) and Estrogen Receptors (ER).[26][27][28][29][30]

  • Ion Channels: The hERG potassium channel is a critical anti-target in drug development due to the risk of cardiac arrhythmias.[1][8][31][32]

  • Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes can lead to drug-drug interactions and altered pharmacokinetics.[33][34][35][36][37]

Comparative Analysis of Cross-Reactivity Profiles

To provide a practical context for interpreting the cross-reactivity data of a novel compound, it is essential to compare its activity against well-characterized indole-containing drugs. In this guide, we will use Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), and Sunitinib, a multi-targeted kinase inhibitor, as comparators.

Table 1: Hypothetical Cross-Reactivity Profile of this compound and Comparator Compounds

Target/AssayThis compound (IC50/EC50)Indomethacin (IC50/EC50)Sunitinib (IC50/EC50)
Primary Target (Hypothetical) 100 nMN/AN/A
VEGFR-2 Kinase > 10 µM> 10 µM9 nM
c-Met Kinase > 10 µM> 10 µM15 nM
Aurora B Kinase 5 µM> 10 µM50 nM
Tubulin Polymerization > 20 µM> 20 µM2 µM
Aryl Hydrocarbon Receptor (AhR) Activation 2 µM8 µM> 10 µM
Estrogen Receptor β (ERβ) Binding 8 µM> 10 µM> 10 µM
hERG Channel Block > 30 µM> 30 µM500 nM
CYP3A4 Inhibition 15 µM25 µM5 µM
COX-1 Inhibition > 10 µM20 nM> 10 µM

Disclaimer: The data for this compound is hypothetical and for illustrative purposes only.

This comparative table allows for a rapid assessment of the test compound's selectivity. For instance, the hypothetical data suggests that while this compound has some activity against Aurora B kinase and AhR, it is significantly less potent than Sunitinib on its primary kinase targets and shows a cleaner profile regarding hERG inhibition.

Experimental Protocols for Key Cross-Reactivity Assays

To ensure the trustworthiness and reproducibility of cross-reactivity data, it is crucial to follow well-validated and detailed experimental protocols. Below are representative step-by-step methodologies for key assays.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific protein kinase.

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • ATP

    • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

    • Test compound (this compound) and control inhibitors (e.g., Sunitinib)

    • Kinase-Glo® Luminescent Kinase Assay kit (Promega)

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of the test compound and controls in DMSO.

    • Add 5 µL of the kinase buffer containing the VEGFR-2 enzyme to each well of a 384-well plate.

    • Add 1 µL of the diluted compounds to the respective wells.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of a mixture of the substrate peptide and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the remaining ATP by adding 10 µL of the Kinase-Glo® reagent.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Diagram 2: Kinase Inhibition Assay Workflow

G cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Prepare compound dilutions C Add compound to enzyme A->C B Add enzyme to plate B->C D Incubate (pre-incubation) C->D E Add ATP/substrate mix D->E F Incubate (kinase reaction) E->F G Add Kinase-Glo® reagent F->G H Incubate (signal stabilization) G->H I Read luminescence H->I J Calculate IC50 I->J

Caption: Step-by-step workflow for a typical kinase inhibition assay.

Protocol 2: hERG Channel Inhibition Assay (Patch-Clamp Electrophysiology)

This protocol outlines the gold-standard method for assessing a compound's potential to block the hERG potassium channel.

  • Cell Culture:

    • Maintain HEK293 cells stably expressing the hERG channel in appropriate culture medium.

    • Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Electrophysiology:

    • Transfer a coverslip with adherent cells to a recording chamber on the stage of an inverted microscope.

    • Perfuse the cells with an external solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

    • Use borosilicate glass pipettes filled with an internal solution (e.g., containing in mM: 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2) to form a high-resistance seal with the cell membrane (giga-seal).

    • Establish the whole-cell patch-clamp configuration.

    • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarization step to +20 mV for 2 seconds followed by a repolarization step to -50 mV for 2 seconds to record the tail current.

    • Record baseline hERG currents.

    • Perfuse the cells with the external solution containing various concentrations of the test compound.

    • Record the hERG currents in the presence of the compound until a steady-state block is achieved.

    • Wash out the compound to assess the reversibility of the block.

    • Analyze the data to determine the concentration-dependent inhibition of the hERG tail current and calculate the IC50 value.

Conclusion and Future Directions

The systematic investigation of cross-reactivity is an indispensable component of modern drug discovery and development. For a novel indole derivative such as this compound, a well-designed panel of in vitro assays targeting known promiscuous protein families is essential to build a comprehensive pharmacological profile. By comparing the activity of the test compound against well-characterized drugs like Indomethacin and Sunitinib, researchers can gain valuable insights into its selectivity and potential for off-target liabilities.

The protocols and comparative data presented in this guide provide a robust framework for conducting and interpreting such studies. It is important to remember that in vitro cross-reactivity data serves as a critical guide for subsequent in vivo toxicological and pharmacological studies. A thorough understanding of a compound's off-target effects at an early stage can significantly de-risk a drug development program and ultimately contribute to the creation of safer and more effective medicines.

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A Comparative Guide to the Structure-Activity Relationship of Indole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold stands as a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its remarkable versatility in drug design.[1][2][3][4] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrrole ring, serves as a "privileged scaffold," capable of interacting with a diverse array of biological targets with high affinity.[5] Its unique electronic properties and the ability to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, make it an ideal framework for the development of potent and selective therapeutic agents.[6] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of indole derivatives across key therapeutic areas, offering insights into the rational design of next-generation pharmaceuticals. We will explore how subtle modifications to the indole core can profoundly influence biological activity, with supporting experimental data and detailed protocols for researchers in the field.

The Indole Nucleus: A Privileged Scaffold in Medicinal Chemistry

The indole ring system is present in a multitude of biologically active compounds, from the essential amino acid tryptophan to potent alkaloids like vincristine (anticancer) and reserpine (antihypertensive).[1][2] The chemical reactivity of the indole nucleus allows for facile functionalization at various positions, enabling medicinal chemists to fine-tune the pharmacological properties of the resulting derivatives.[1][2] The most common points of modification on the 1H-indole tautomer are the N-1, C-2, and C-3 positions of the pyrrole ring, as well as the C-4, C-5, C-6, and C-7 positions of the benzene ring. Each of these positions offers a unique vector for structural modification, leading to distinct pharmacological profiles.

Structure-Activity Relationship of Indole Derivatives as Anticancer Agents

Indole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and apoptosis evasion.[3] The structural versatility of the indole scaffold allows for the design of compounds that can interact with diverse biological targets such as tubulin, protein kinases, and histone deacetylases (HDACs).[3]

Targeting Tubulin Polymerization

A significant number of indole derivatives exert their anticancer effects by disrupting microtubule dynamics through binding to tubulin. A notable example is the development of chalcone-indole derivatives.

Key SAR Insights for Indole-Based Tubulin Inhibitors:

  • Substitution at C-3: The presence of an olefinic substitution at the C-3 position of the indole ring has been shown to be crucial for activity, though the nature of the substituent plays a significant role in potency.[7]

  • Methylation at N-1: Methylation at the N-1 position of the indole ring can dramatically enhance antiproliferative activity, with some studies reporting a 60-fold increase in potency compared to the unsubstituted analogue.[7]

  • Aromatic Substituents: The nature and position of substituents on the aromatic rings of the chalcone moiety are critical. For instance, a quinoline-indole derivative targeting the colchicine binding site of tubulin exhibited potent inhibition of cancer cell lines with IC50 values in the nanomolar range.[7]

Comparative Data of Indole-Based Tubulin Inhibitors:

Compound IDIndole SubstitutionAromatic MoietyTarget Cell LineIC50 (µM)Reference
12 C-3 Chalcone-Various Cancer Cells0.22 - 1.80[7]
13 -QuinolineVarious Cancer Cells0.002 - 0.011[7]
Inhibition of Protein Kinases

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a common feature of cancer. Indole derivatives have been successfully developed as kinase inhibitors.

Key SAR Insights for Indole-Based Kinase Inhibitors:

  • N-Alkylation: The introduction of N-alkyl groups on the indole ring can lead to potent kinase inhibitors. For instance, N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles have shown significant antiproliferative efficacy.[8]

  • Aryl Substituents: Docking studies have revealed that 3-aryl-2-(pyrid-3-yl)acrylonitrile derivatives can act as potential VEGFR-2 tyrosine kinase inhibitors.[8]

Experimental Workflow: Synthesis and Evaluation of Indole-Based Anticancer Agents

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel indole derivatives as potential anticancer agents.

G cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation s1 Starting Indole Scaffolds s2 Chemical Modification (e.g., N-alkylation, C-3 substitution) s1->s2 s3 Purification and Structural Characterization (NMR, MS, X-ray) s2->s3 b1 In vitro Cytotoxicity Assays (e.g., MTT assay on cancer cell lines) s3->b1 Test Compounds b2 Mechanism of Action Studies (e.g., Tubulin polymerization assay, Kinase inhibition assay) b1->b2 b3 In vivo Efficacy Studies (e.g., Xenograft models) b2->b3 G cluster_synthesis Synthesis of Indole-Derived Thioureas s1 2-(1H-indol-3-yl)ethanamine s3 Condensation Reaction in Anhydrous Media s1->s3 s2 Aryl/Alkyl Isothiocyanate s2->s3 s4 Purification and Characterization s3->s4

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel Indole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide array of biological targets.[1][2][3] Its derivatives have been successfully developed into inhibitors of crucial cellular players, including protein kinases, tubulin, and histone deacetylases (HDACs), leading to potent anticancer and anti-inflammatory agents.[4][5][6][7] However, the journey from a promising "hit" in a primary screen to a validated "lead" compound is fraught with challenges. The most critical step in this process is the unambiguous validation of its mechanism of action (MoA).

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the MoA of novel indole-based inhibitors. We will move beyond simple checklists, focusing on the causality behind experimental choices and establishing a self-validating system of protocols. Our approach is built on a logical, multi-stage workflow, ensuring that each piece of evidence builds upon the last to construct a coherent and defensible mechanistic narrative.

Stage 1: Confirming Direct Target Engagement in a Cellular Context

The Rationale: Before investing significant resources, it is paramount to confirm that the inhibitor physically interacts with its intended target within the complex environment of a living cell.[8] This step immediately filters out compounds that produce a desired phenotype through off-target effects, non-specific cytotoxicity, or assay interference. The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method to assess target engagement in intact cells or cell lysates by measuring changes in protein thermal stability upon ligand binding.[9][10][11]

Workflow for Target Engagement Validation

G cluster_1 Stage 2: Biophysical & Biochemical Validation A Hypothesized Target B Perform Cellular Thermal Shift Assay (CETSA) A->B C Significant Thermal Shift (ΔTm)? B->C D Proceed to In Vitro Functional Assays C->D  Yes E Re-evaluate Hypothesis (Consider Off-Targets) C->E  No F Characterize Binding Kinetics (SPR / ITC) D->F

Caption: Workflow for initial MoA validation, starting with cellular target engagement.

Comparative Overview of Target Engagement Methods

A multi-faceted approach provides the most robust evidence of target engagement.[12] While CETSA is ideal for initial validation in a cellular milieu, biophysical methods offer quantitative data on the direct interaction between purified components.

MethodPrincipleSystemKey OutputThroughputPrimary Advantage
CETSA Ligand binding alters protein thermal stability.Live Cells, LysatesThermal Shift (ΔTm)Medium-HighConfirms intracellular target binding.[9]
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized protein.Purified ProteinKinetics (ka, kd), Affinity (KD)MediumReal-time kinetic data.[13][14]
Isothermal Titration Calorimetry (ITC) Measures heat released or absorbed during binding.Purified ProteinAffinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS)LowGold standard for thermodynamic characterization.[14][15]
Detailed Protocol: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol is designed to determine if the novel indole inhibitor (termed "Inhibitor-X") engages its putative kinase target (termed "Target-K") in intact cells.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., one where Target-K is known to be active) to ~80% confluency.

    • Treat cells with either vehicle (e.g., 0.1% DMSO) or Inhibitor-X at a relevant concentration (e.g., 10x the cellular IC50) for 1-2 hours.

  • Thermal Challenge:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

    • Aliquot the cell suspension into multiple PCR tubes for each condition (Vehicle and Inhibitor-X).

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control (RT).

  • Protein Extraction:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble fraction (containing stabilized, non-denatured protein) from the aggregated precipitate by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis by Western Blot:

    • Carefully collect the supernatant from each sample.

    • Normalize total protein concentration across all samples using a BCA assay.

    • Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with a primary antibody specific for Target-K.

    • Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal loading.

    • Develop the blot and quantify the band intensities for Target-K at each temperature.

  • Data Interpretation:

    • Plot the relative band intensity for Target-K (normalized to the RT sample) against temperature for both vehicle and Inhibitor-X treated samples.

    • A positive result is a rightward shift in the melting curve for the Inhibitor-X treated sample compared to the vehicle. This indicates that Inhibitor-X binding stabilized Target-K against heat-induced denaturation, confirming target engagement.

Stage 2: Quantifying In Vitro Functional Inhibition

The Rationale: Confirming target engagement must be followed by demonstrating a functional consequence. An enzymatic or biochemical assay is the most direct way to prove that binding of the indole derivative inhibits the target's primary function and to quantify its potency (e.g., IC50).[16] The choice of assay is dictated by the target class.

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the ability of Inhibitor-X to block the enzymatic activity of purified Target-K. The ADP-Glo™ assay quantifies the amount of ADP produced in a kinase reaction, where a decrease in ADP corresponds to kinase inhibition.[17]

  • Reagent Preparation:

    • Prepare a serial dilution of Inhibitor-X in kinase buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Staurosporine).

    • Prepare a reaction mix containing purified recombinant Target-K enzyme and its specific substrate peptide in kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the Inhibitor-X dilution or controls.

    • Initiate the reaction by adding 2.5 µL of the Target-K/substrate mix.

    • Start the kinase reaction by adding 5 µL of an ATP solution (at the Km concentration for Target-K, if known).

    • Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP and measure the new ATP via a luciferase reaction. Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data: set the vehicle control as 0% inhibition and a "no enzyme" control as 100% inhibition.

    • Plot percent inhibition versus the log of Inhibitor-X concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Comparative Data for Functional Inhibition
CompoundTarget-K IC50 (nM)Target-Y IC50 (nM)Tubulin IC50 (µM)HDAC1 IC50 (µM)
Inhibitor-X 55 >10,000>50>50
Reference Cpd 1 (Kinase) 255,000>50>50
Reference Cpd 2 (Tubulin) >10,000>10,0000.8>50
Reference Cpd 3 (HDAC) >10,000>10,000>500.2

This table demonstrates how to present data to compare the potency and selectivity of a novel inhibitor against known standards across different target classes common for indole derivatives.

Stage 3: Verifying the Cellular Mechanism of Action

The Rationale: The final stage of MoA validation is to demonstrate that the inhibitor modulates the intended signaling pathway in a cellular context, leading to a measurable downstream biological effect.[18][19] This step connects the direct, functional inhibition of the target to the ultimate cellular phenotype.

Visualizing a Kinase Inhibitor's Cellular MoA

G GF Growth Factor Rec Receptor GF->Rec TargetK Target-K (e.g., MEK1/2) Rec->TargetK Substrate Downstream Substrate (e.g., ERK1/2) TargetK->Substrate Phosphorylation TF Transcription Factor (e.g., c-Fos) Substrate->TF WB1 Measure p-ERK (Western Blot) Substrate->WB1 WB2 Measure Total ERK (Western Blot) Substrate->WB2 Gene Gene Expression (Cell Proliferation) TF->Gene Pheno Measure Cell Proliferation (Phenotypic Assay) Gene->Pheno InhibitorX Inhibitor-X InhibitorX->TargetK

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Indole Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and FDA-approved drugs.[1][2][3][4] Its unique electronic properties and ability to form key interactions, such as hydrogen bonds, make it a privileged structure for targeting a wide array of proteins.[4] Molecular docking is an indispensable computational technique in modern drug discovery that predicts the preferred orientation and binding affinity of a ligand to a target protein.[5][6][7] This guide provides a comprehensive, field-proven framework for conducting comparative docking studies of indole-based ligands. We will delve into the causality behind experimental choices, present a self-validating protocol, and offer a case study to illustrate the practical application of these methods for researchers, scientists, and drug development professionals.

Foundational Concepts: Why Indoles and Why Docking?

The Indole Scaffold: A Privileged Motif

The indole ring system, a fusion of a benzene and a pyrrole ring, is a versatile scaffold in drug design.[2][3] Its presence in essential biomolecules like the neurotransmitter serotonin and the amino acid tryptophan highlights its biological significance.[1] In drug development, indole derivatives have been successfully developed as anticancer, anti-inflammatory, and antimicrobial agents, among others.[1][4][8] This success stems from the indole's ability to act as a hydrogen bond donor via the N-H group and engage in various other non-covalent interactions within a protein's binding pocket.[4]

Principles of Molecular Docking

Molecular docking simulates the interaction between a small molecule (ligand) and a protein (receptor) at the atomic level.[5][6] The process involves two main components: a search algorithm that generates various binding poses of the ligand in the receptor's active site, and a scoring function that estimates the binding affinity for each pose.[5] A lower docking score typically indicates a more favorable binding interaction.[9][10] This technique is instrumental in virtual screening, lead optimization, and elucidating mechanisms of action, significantly reducing the time and cost associated with drug discovery.[5][11]

The Experimental Blueprint: A Self-Validating Docking Protocol

A robust and reliable docking study hinges on meticulous preparation of both the protein and the ligands. The following protocol is designed to be self-validating by incorporating a crucial redocking step.

Step-by-Step Methodology

Step 1: Target Protein Preparation

  • Acquire Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).[12][13][14] For this guide, let's consider a hypothetical kinase target.

  • Initial Cleanup: Load the PDB file into a molecular visualization program like UCSF Chimera or PyMOL.[15][16][17] Remove all non-essential components such as water molecules, ions, and co-solvents.[15][18]

    • Causality Explainer: Crystallographic waters that are not structurally conserved can interfere with ligand binding by occupying space or forming artificial hydrogen bonds. Removing them provides a clearer picture of the ligand's direct interactions with the protein.

  • Prepare the Protein: Use a protein preparation utility, such as the Dock Prep tool in Chimera or the Protein Preparation Wizard in Schrödinger's Maestro.[16][18][19] This typically involves:

    • Adding hydrogen atoms, as they are usually not resolved in X-ray crystal structures.[18]

    • Repairing any missing side chains or loops.

    • Assigning partial charges to each atom.

  • Define the Binding Site: Identify the binding site or active site of the protein. If a co-crystallized ligand is present, its location defines the binding pocket. The docking software will require a "grid box" to be defined around this site, which specifies the search space for the docking algorithm.[16][20]

Step 2: Indole Ligand Preparation

  • Acquire Ligand Structures: Indole ligands can be sourced from databases like ZINC, which contains millions of commercially available compounds in ready-to-dock formats.[21][22][23][24] Alternatively, they can be sketched using chemical drawing software.

  • 3D Structure Generation and Optimization: Convert the 2D structures of the indole ligands into 3D. It is crucial to perform an energy minimization of each ligand structure to obtain a low-energy, stable conformation.

  • Generate Tautomers and Ionization States: Depending on the pH, ligands can exist in different protonation and tautomeric states. It is important to generate these different forms to ensure the biologically relevant state is docked.

  • Save in Appropriate Format: Save the prepared ligands in a suitable format for the docking software, such as .pdbqt for AutoDock Vina or .mae for Glide.[17][19]

Step 3: Docking Simulation and Validation

  • Software Selection: Choose a molecular docking program. Popular choices include AutoDock Vina (open-source and widely used), Glide (commercial, known for high accuracy), and GOLD.[5][11][25] This guide will use AutoDock Vina as an example.[17][25][26]

  • Redocking (The Self-Validation Step):

    • Protocol: Before docking your indole library, take the original co-crystallized ligand from the PDB structure, prepare it using the same method as your other ligands, and dock it back into the protein's active site.

    • Trustworthiness Check: A successful docking protocol should be able to reproduce the experimental binding pose. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[9][27][28] This confirms that your chosen docking parameters are appropriate for the system.

  • Comparative Docking: Once the protocol is validated, proceed to dock your library of prepared indole ligands using the same settings.

Step 4: Post-Docking Analysis

  • Analyze Docking Scores: Rank the indole ligands based on their predicted binding affinities (docking scores).[9]

  • Visual Inspection of Binding Poses: Use visualization software to analyze the top-ranked poses for each ligand.[27] Examine the key interactions, such as:

    • Hydrogen bonds: Particularly with the indole N-H group.

    • Hydrophobic interactions: With the bicyclic ring system.

    • Pi-stacking: Between the aromatic indole ring and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

  • Interaction Profiling: Utilize tools like LigPlot+ or the Protein-Ligand Interaction Profiler to generate 2D diagrams of the interactions, which can be very helpful for comparison and publication.[10]

Visualization of the Docking Workflow

G cluster_prep Step 1 & 2: Preparation cluster_dock Step 3: Simulation & Validation cluster_analysis Step 4: Analysis PDB Acquire Protein (PDB) PrepProtein Prepare Protein (Add H, Remove Water) PDB->PrepProtein Ligands Acquire Ligands (ZINC) PrepLigands Prepare Ligands (3D Conversion, Minimize) Ligands->PrepLigands Redocking Redocking Validation (RMSD < 2.0 Å) PrepProtein->Redocking Docking Comparative Docking of Indole Library PrepLigands->Docking Redocking->Docking Validated Protocol Analysis Analyze Poses & Scores Docking->Analysis Visualization Visualize Interactions (H-bonds, Hydrophobic) Analysis->Visualization Ranking Rank Ligands Visualization->Ranking

Caption: A generalized workflow for comparative molecular docking studies.

Case Study: Indole Ligands Targeting a Kinase

To demonstrate the application of this protocol, we present a hypothetical case study of five indole-based ligands docked into the ATP-binding site of a kinase.

Hypothetical Signaling Pathway

Kinases are crucial nodes in signaling pathways that regulate cell growth and proliferation. Inhibiting an overactive kinase is a common strategy in cancer therapy.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (Target Protein) GF->Receptor Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibitor Indole Ligand (Inhibitor) Inhibitor->Receptor

Caption: Inhibition of a kinase signaling pathway by an indole ligand.

Comparative Docking Results

The following table summarizes the docking results for five hypothetical indole ligands against our target kinase. The binding site is known to have a key hydrogen bond interaction with the residue Leu250 in the hinge region and a hydrophobic pocket near Ala290.

Ligand IDStructureDocking Score (kcal/mol)H-Bonds with Leu250Hydrophobic Interactions with Ala290
IND-01Unsubstituted Indole-6.5YesModerate
IND-025-Chloro Indole-7.8YesStrong
IND-033-Carboxy Indole-7.2Yes (2)Weak
IND-045-Methoxy Indole-7.1YesModerate
IND-05N-Benzyl Indole-8.2YesStrong (Benzyl)
Interpretation of Results
  • IND-01 serves as our baseline. It forms the essential hinge hydrogen bond and shows moderate hydrophobic interactions.

  • IND-02 shows a significantly improved score. The chloro group at the 5-position likely enhances interactions within the hydrophobic pocket near Ala290.

  • IND-03 forms an additional hydrogen bond via its carboxyl group, but this may come at the cost of optimal placement in the hydrophobic pocket, resulting in a slightly weaker score than IND-02.

  • IND-04 has a score similar to the carboxy-substituted ligand, suggesting the methoxy group offers some favorable interactions but is not as impactful as the chloro group.

  • IND-05 is the top-scoring ligand. The N-benzyl substitution allows the ligand to maintain the crucial hinge interaction while the additional phenyl ring extends into and exploits the hydrophobic pocket more effectively than the other substituents.

Based on this in-silico data, IND-05 and IND-02 would be prioritized for synthesis and subsequent in-vitro biological assays.

Conclusion and Future Perspectives

This guide has outlined a structured and scientifically rigorous approach to performing comparative docking studies of indole ligands. By adhering to a self-validating protocol and systematically analyzing the results, researchers can generate reliable hypotheses to guide their drug discovery efforts. While molecular docking is a powerful predictive tool, it is the first step in a long process. Top-ranked compounds from these studies should be advanced to more computationally intensive methods like molecular dynamics (MD) simulations to study the stability of the protein-ligand complex over time, followed by crucial experimental validation through biological assays.

References

  • Worldwide Protein Data Bank: wwPDB. (n.d.). wwPDB. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-(1H-indol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. This guide provides essential, immediate safety and logistical information for the proper disposal of methyl 2-(1H-indol-1-yl)acetate. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework grounded in scientific principles, ensuring that disposal protocols are not just followed, but understood.

Immediate Safety and Hazard Assessment: Know Your Compound

Before beginning any disposal procedure, a thorough understanding of the potential hazards associated with this compound is paramount. While a specific Safety Data Sheet (SDS) for this exact compound should always be the primary source of information, we can infer potential hazards from related indole-containing structures. It is crucial to treat the chemical as hazardous to ensure the highest level of safety.[1][2]

Hazard Summary Table

This table summarizes potential hazard classifications based on data from structurally related indole compounds. Note: Always consult the specific SDS provided by the manufacturer for definitive hazard information.

Hazard TypePotential ClassificationGHS StatementRationale/Source Analogy
Acute Toxicity (Oral)Category 4H302: Harmful if swallowedBased on indole and related structures.[1]
Skin IrritationCategory 2H315: Causes skin irritationCommon hazard for indole derivatives.[1][2][3]
Eye IrritationCategory 2AH319: Causes serious eye irritationCommon hazard for indole derivatives.[1][2][3]
Target Organ ToxicitySTOT SE 3H335: May cause respiratory irritationPotential for irritation if inhaled as dust or aerosol.[2][3]

Mandatory Personal Protective Equipment (PPE)

When handling this compound for waste consolidation and disposal, the following PPE is mandatory to minimize exposure risks.[1][2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required.[1][2]

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[1][2]

  • Skin and Body Protection: A laboratory coat and appropriate protective clothing are necessary to prevent skin contact.[1][2]

  • Respiratory Protection: All handling of waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[1][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance.

Part 1: Waste Segregation and Collection

Proper segregation is the critical first step in managing chemical waste.[1][5] Never mix incompatible waste streams.

Solid Waste Protocol:

  • Collection: Place solid this compound waste, along with any contaminated materials (e.g., weighing papers, gloves, pipette tips), into a designated hazardous waste container.

  • Container Selection: Use a container that is chemically compatible. A high-density polyethylene (HDPE) container is generally suitable for solid chemical waste.[1] The container must be in good condition with a secure, leak-proof lid.

Liquid Waste Protocol:

  • Collection: If the compound is in a solution, collect it in a separate, compatible hazardous liquid waste container.

  • Compatibility: Do not mix this waste stream with other solvents unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible mixtures can lead to dangerous chemical reactions.

  • Container Selection: For liquid waste, use a sealable, chemical-resistant container, again ensuring it is compatible with the solvent used.

Part 2: Labeling and Storage

Accurate labeling and proper storage are mandated by regulatory bodies like the Environmental Protection Agency (EPA).[6]

Labeling Procedure:

  • Identify: Clearly label the hazardous waste container with the words "Hazardous Waste".[6]

  • Specify: Write the full chemical name, "this compound," and list all components of any mixture, including solvents, by percentage.[5]

  • Quantify: Indicate the approximate quantity of the waste.

Storage Procedure:

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[5][6]

  • Ventilation: The storage area must be well-ventilated.[7]

  • Segregation: Store the container away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[3][5]

  • Closure: Keep the container tightly closed except when adding waste.[1][7]

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and, if necessary, evacuate.

  • Protect: Ensure you are wearing the appropriate PPE before addressing the spill.

  • Contain: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[3]

  • Collect: Carefully sweep or scoop up the absorbed material and place it in a designated hazardous waste container.

  • Clean: Decontaminate the spill area as recommended by your institution's safety protocols.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Final Disposal

The final disposal of hazardous waste must be handled by certified professionals to ensure it is done in an environmentally sound manner.

  • Contact EHS: Do not attempt to dispose of the chemical waste yourself. Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup.[1]

  • Documentation: Complete all required waste disposal forms accurately and completely. This documentation, often called a waste manifest, tracks the waste from its point of generation to its final disposal.[6]

  • Container Integrity: Before pickup, ensure the container is clean on the outside, properly sealed, and correctly labeled.[8]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_storage Interim Storage cluster_final Final Disposal A Consult SDS for This compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Hazards Identified C Generate Waste (Solid or Liquid) E Segregate Waste: Solid vs. Liquid C->E Spill Spill Occurs? C->Spill D Select Chemically Compatible Container F Add Waste to Appropriate Container D->F E->D G Securely Seal Container H Label Container: 'Hazardous Waste' + Chemical Name & % G->H I Store in Designated SAA (Segregated & Ventilated) H->I J Container Full or Waste No Longer Generated K Contact EHS for Pickup J->K L Complete Waste Manifest/Documentation K->L M Transfer to Certified Hazardous Waste Vendor L->M Spill->F No Spill_Response Follow Spill Management Protocol Spill->Spill_Response Yes

Caption: Disposal workflow for this compound.

References

  • Proper Disposal of Pyrrolo[2,3-b]indole: A Guide for Laboratory Professionals. Benchchem. 1

  • Proper Disposal of Indole-3-Carboxaldehyde: A Guide for Laboratory Professionals. Benchchem. 2

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  • SAFETY DATA SHEET - Methyl Acetate. A.G. Layne, Inc. 7

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  • Material Safety Data Sheet - Ethyl Acetate. Sasol Chemicals. 10

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Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 2-(1H-indol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, in-depth safety protocols and logistical information for the handling and disposal of methyl 2-(1H-indol-1-yl)acetate. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice. Our commitment is to provide value beyond the product, building deep trust and becoming your preferred source for laboratory safety intelligence.

Hazard Profile and Risk Assessment

Before handling any chemical, a thorough risk assessment is mandatory. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, a robust hazard profile can be constructed by analyzing its structural components—the indole moiety and the methyl acetate group—and data from closely related analogues.

Anticipated Hazards:

  • Indole Moiety: Indole and its derivatives are known to be potential irritants and can be harmful if swallowed or absorbed through the skin.[1] Some may cause serious eye irritation.[1][2]

  • Acetate Ester Group: Similar acetate esters can be flammable, cause serious eye irritation, and may cause drowsiness or dizziness upon inhalation.[3][4]

  • Overall Profile: Based on analogues like methyl 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetate, this compound should be treated as potentially harmful if swallowed, inhaled, or in contact with skin.[2] It is expected to cause skin and serious eye irritation.[2]

Hazard Classification (Anticipated)GHS CategoryPrecautionary Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

This table is synthesized from data on structurally similar compounds and represents a conservative assessment for safe handling.[2]

Primary Engineering Control: The Chemical Fume Hood

Personal Protective Equipment (PPE) is the last line of defense. The primary and most critical safety measure is the use of engineering controls.

All handling of this compound, including weighing, mixing, and transferring, must be conducted within a properly functioning chemical fume hood. This control is non-negotiable as it mitigates the primary exposure routes: inhalation of aerosols or vapors and accidental splashes.[5][6] The fume hood's constant airflow protects the user from breathing in potentially harmful substances and contains spills within an easily decontaminated area.

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent dermal, ocular, and respiratory exposure.

Eye and Face Protection: The Non-Negotiable Barrier

The eyes are exceptionally vulnerable to chemical splashes. Given that related compounds cause serious eye irritation, robust protection is critical.[2][4]

  • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory at all times.[1] Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.

  • Enhanced Precaution: When handling larger volumes (>100 mL) or performing operations with a significant splash hazard (e.g., transfers under pressure, heating), a full-face shield must be worn in addition to chemical safety goggles. [1][7] The face shield provides a secondary layer of protection for the entire face.

Hand Protection: Preventing Dermal Absorption

Indole derivatives can be absorbed through the skin, making glove selection and proper use a critical control point.[1][2]

  • Glove Type: Chemical-resistant nitrile gloves are the standard requirement for incidental contact.[1] They provide adequate protection against splashes and brief contact.

  • Glove Inspection and Use: Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately if they become contaminated. Never wear gloves outside of the laboratory area to prevent the spread of contamination.

  • Double Gloving: For extended procedures or when handling larger quantities, consider double gloving. This allows for the safe removal of the outer, contaminated glove without exposing the skin.[8]

  • Removal Technique: Remove gloves by peeling them off from the cuff towards the fingers, turning them inside out to trap any contaminants. Dispose of them immediately in the designated chemical waste container.

Body Protection: Shielding Against Spills and Splashes

Protective clothing prevents direct contact between the chemical and your skin or personal clothes.

  • Standard Use: A properly fitting, buttoned laboratory coat should be worn at all times.[1]

  • High-Risk Tasks: For tasks with a higher risk of splashes or spills, supplement the lab coat with a chemically resistant apron or coveralls.[1] Ensure clothing is made from low-flammability materials like cotton; avoid synthetic fabrics like polyester which can melt and adhere to skin.[7]

Respiratory Protection: A Situational Requirement

While the fume hood is the primary control for inhalation hazards, supplemental respiratory protection may be required based on your risk assessment.

  • Standard Operations: When handling small quantities in a certified chemical fume hood, additional respiratory protection is typically not necessary.

  • Required Use: A NIOSH-approved respirator is necessary under the following conditions:

    • Handling the compound as a fine powder outside of a containment hood.

    • Responding to a large spill or ventilation failure.

    • When generating aerosols and not using a fume hood.[5]

  • Selection: For powders, an N95 particulate respirator may be sufficient. For significant vapor concentrations, a half-mask or full-face respirator with organic vapor cartridges is required. All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training.[7][8]

Procedural Plans: From Operation to Disposal

Safe Handling and Disposal Workflow

The following diagram outlines the critical steps for safely handling this compound from initial preparation through final disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep1 1. Conduct Risk Assessment prep2 2. Verify Fume Hood Operation prep1->prep2 prep3 3. Don Required PPE (Goggles, Coat, Gloves) prep2->prep3 handle1 4. Handle Chemical Inside Fume Hood prep3->handle1 Begin Work handle2 5. Keep Containers Tightly Closed handle1->handle2 clean1 6. Decontaminate Work Surface handle2->clean1 Complete Work clean2 7. Segregate Waste (Solid & Liquid) clean1->clean2 clean3 8. Doff PPE in Correct Order clean2->clean3 clean4 9. Dispose of PPE & Chemical Waste per Institutional Guidelines clean3->clean4

Caption: Safe Handling and Disposal Workflow Diagram.

Spill Response Plan

Immediate and correct response to a spill is crucial to minimize exposure and contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory.

  • Assess: From a safe distance, assess the extent of the spill and any immediate dangers (e.g., proximity to ignition sources).

  • Protect: Don additional PPE as needed, including a respirator and a chemically resistant apron, before approaching the spill.

  • Contain & Clean: For liquid spills, surround the area with an absorbent material (e.g., sand or vermiculite), then absorb the spill, working from the outside in.[2] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

  • Dispose: Collect all contaminated materials in a sealed, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Disposal Plan

Chemical waste and contaminated materials must be disposed of in accordance with all local, state, and federal regulations.[5]

  • Chemical Waste: Collect all waste this compound and solutions containing it in a dedicated, labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, bench paper, and cleanup materials, must be disposed of as solid hazardous waste.[5]

  • Prohibition: Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. [4][5]

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
methyl 2-(1H-indol-1-yl)acetate
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Reactant of Route 2
methyl 2-(1H-indol-1-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.